molecular formula C30H32O15 B12397416 4-O-Galloylalbiflorin

4-O-Galloylalbiflorin

Cat. No.: B12397416
M. Wt: 632.6 g/mol
InChI Key: UXHIYEMICNYJGK-QKYHNZPSSA-N
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Description

4-O-Galloyalbiflorin has been reported in Paeonia lactiflora with data available.

Properties

Molecular Formula

C30H32O15

Molecular Weight

632.6 g/mol

IUPAC Name

[(1R,3R,4R,6S,9S)-9-(benzoyloxymethyl)-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C30H32O15/c1-28-10-18(42-25(39)14-7-16(32)20(34)17(33)8-14)15-9-30(28,44-26-23(37)22(36)21(35)19(11-31)43-26)29(15,27(40)45-28)12-41-24(38)13-5-3-2-4-6-13/h2-8,15,18-19,21-23,26,31-37H,9-12H2,1H3/t15-,18+,19+,21+,22-,23+,26-,28-,29-,30-/m0/s1

InChI Key

UXHIYEMICNYJGK-QKYHNZPSSA-N

Isomeric SMILES

C[C@]12C[C@H]([C@@H]3C[C@]1([C@@]3(C(=O)O2)COC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O

Canonical SMILES

CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling 4-O-Galloylalbiflorin: A Technical Guide to Its Natural Sourcing and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural sources and isolation procedures for 4-O-Galloylalbiflorin, a galloylated monoterpene glycoside. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available scientific literature to deliver detailed experimental protocols, quantitative data, and a visual representation of the isolation workflow.

Executive Summary

This compound is a naturally occurring compound predominantly found in the roots of Paeonia lactiflora, a plant species with a long history in traditional medicine. The isolation of this compound involves a multi-step process beginning with extraction from the plant material, followed by a series of chromatographic purifications. This guide outlines a comprehensive methodology for its isolation and presents the available data on its yield and purity, alongside its spectroscopic characterization.

Natural Sources

The primary and most well-documented natural source of this compound is the root of Paeonia lactiflora, commonly known as Chinese peony.[1][2] This plant is cultivated in various regions, and the concentration of its chemical constituents may vary based on growing and processing conditions.

Isolation Methodology

The isolation of this compound from Paeonia lactiflora roots is a meticulous process that leverages the compound's physicochemical properties. The general workflow involves solvent extraction, liquid-liquid partitioning, and multiple stages of chromatography.

Experimental Protocols

1. Plant Material Preparation:

  • Dried roots of Paeonia lactiflora are ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

  • The powdered root material is extracted with a 50% aqueous acetone solution.[2] This solvent system is effective in extracting a broad range of polar and moderately polar compounds, including monoterpene glycosides.

3. Liquid-Liquid Partitioning:

  • The resulting crude extract is then subjected to liquid-liquid partitioning. Typically, this involves partitioning the extract between ethyl acetate (EtOAc) and water (H₂O).[2] This step serves to separate compounds based on their polarity, with this compound expected to partition into one of the phases based on its glycosidic and galloylated nature.

4. Chromatographic Purification:

  • The fraction containing this compound is further purified using a series of chromatographic techniques. While the specific details for this particular compound are outlined in dedicated studies, a general approach for similar compounds from Paeonia lactiflora involves:

    • Macroporous Resin Column Chromatography: The extract can be passed through a macroporous resin column to remove highly polar impurities like sugars and some pigments.

    • Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is effective for separating phenolic compounds.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a crucial final step to achieve high purity. A reversed-phase C18 column is commonly used with a gradient elution system, typically involving methanol and water or acetonitrile and water.

A generalized workflow for the isolation process is depicted below:

Isolation_Workflow Start Paeonia lactiflora Roots Grinding Grinding Start->Grinding Extraction 50% Acetone Extraction Grinding->Extraction Partitioning EtOAc/H2O Partitioning Extraction->Partitioning Chromatography Multiple Chromatographic Steps (e.g., Macroporous Resin, Sephadex LH-20) Partitioning->Chromatography Prep_HPLC Preparative HPLC Chromatography->Prep_HPLC Final_Product Pure this compound Prep_HPLC->Final_Product

A generalized workflow for the isolation of this compound.

Data Presentation

While specific yield percentages for this compound from a given amount of starting material are not extensively reported in general literature, the purity of the final isolated compound is typically high, often exceeding 98% as determined by analytical HPLC.

ParameterValue/MethodReference
Natural Source Root of Paeonia lactiflora[1][2]
Extraction Solvent 50% Acetone[2]
Purification Multiple chromatographic steps including preparative HPLC[2]
Purity >98% (typical for preparative HPLC isolation)

Structural Elucidation

The chemical structure of this compound has been elucidated using a combination of spectroscopic techniques.[2] These methods provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): Identifies the different types of protons and carbons in the molecule.

    • 2D NMR (COSY, HMQC, HMBC, ROESY): Establishes the connectivity between protons and carbons, as well as the spatial proximity of different atoms, which is crucial for determining the complete structure and stereochemistry.

Biological Activity

Preliminary studies have shown that this compound exhibits biological activity, specifically androgen receptor (AR) binding activity.[1][2] This suggests potential applications in research areas related to hormone-dependent conditions. The galloyl moiety and its position on the albiflorin core are believed to be important for this activity.[2]

The interaction with the androgen receptor suggests a potential signaling pathway involvement, which is a subject for further investigation.

Signaling_Pathway Compound This compound AR Androgen Receptor (AR) Compound->AR Binds to Cellular_Response Cellular Response AR->Cellular_Response Modulates Activity

Proposed interaction of this compound with the Androgen Receptor.

Conclusion

This technical guide provides a foundational understanding of the natural sourcing and isolation of this compound for the scientific community. The detailed methodologies and data presented herein are intended to facilitate further research and development of this promising natural product. The elucidation of its biological activities, particularly its interaction with the androgen receptor, opens avenues for new therapeutic explorations.

References

The Biosynthesis of 4-O-Galloylalbiflorin in Paeonia lactiflora: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paeonia lactiflora, a plant of significant medicinal and ornamental value, produces a diverse array of bioactive compounds. Among these are the monoterpene glucosides, including the notable 4-O-Galloylalbiflorin. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound. While the complete pathway is yet to be fully elucidated, this document synthesizes existing research on the biosynthesis of its precursors, albiflorin and paeoniflorin, to propose a putative pathway for this compound. We delve into the key enzyme families implicated in this process, namely terpene synthases (TPS), cytochrome P450 monooxygenases (CYP450s), UDP-glycosyltransferases (UGTs), and acyltransferases. Furthermore, this guide presents quantitative data on relevant metabolites, detailed experimental protocols for their analysis, and visual diagrams of the proposed biosynthetic pathway and experimental workflows to facilitate further research and drug development endeavors.

Introduction

The roots of Paeonia lactiflora are a cornerstone of traditional Chinese medicine, valued for their anti-inflammatory, analgesic, and immunomodulatory properties. These therapeutic effects are largely attributed to a class of monoterpene glucosides, with paeoniflorin and albiflorin being the most abundant. This compound is a derivative of albiflorin, distinguished by the addition of a galloyl group at the 4-hydroxyl position of the glucose moiety. This modification can significantly alter the bioactivity and pharmacokinetic properties of the parent molecule. Understanding the biosynthesis of this compound is crucial for the metabolic engineering of Paeonia lactiflora to enhance its production and for the potential chemoenzymatic synthesis of this and related compounds for pharmaceutical applications.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to proceed through several key stages, starting from primary metabolism and culminating in a series of specific modification reactions. The pathway can be broadly divided into four main parts:

  • Formation of the Monoterpene Precursor, Geranyl Diphosphate (GPP): This occurs via the methylerythritol phosphate (MEP) and/or the mevalonate (MVA) pathways.

  • Synthesis of the Monoterpene Scaffold: GPP is cyclized by a terpene synthase to form the characteristic pinane skeleton of albiflorin.

  • Modification of the Monoterpene Scaffold: A series of hydroxylation and glycosylation reactions, catalyzed by CYP450s and UGTs respectively, lead to the formation of albiflorin.

  • Galloylation of Albiflorin: The final step is the attachment of a galloyl group to the 4-hydroxyl position of the glucose moiety of albiflorin, a reaction likely catalyzed by a member of the BAHD acyltransferase family.

A diagrammatic representation of this proposed pathway is provided below.

Biosynthesis_of_4_O_Galloylalbiflorin cluster_precursors Central Metabolism cluster_monoterpene Monoterpene Backbone Synthesis cluster_modifications Scaffold Modification cluster_galloyl Galloyl Donor Synthesis MEP MEP Pathway GPP Geranyl Diphosphate (GPP) MEP->GPP Multiple Steps MVA MVA Pathway MVA->GPP Multiple Steps Pinane_Scaffold Pinane-type Scaffold GPP->Pinane_Scaffold Terpene Synthase (e.g., PlPIN) Albiflorin_precursor Hydroxylated Scaffold Pinane_Scaffold->Albiflorin_precursor CYP450s Albiflorin Albiflorin Albiflorin_precursor->Albiflorin UGTs Galloylalbiflorin This compound Albiflorin->Galloylalbiflorin Galloyltransferase (putative BAHD Acyltransferase) Shikimate Shikimate Pathway Gallic_acid Gallic Acid Shikimate->Gallic_acid Galloyl_CoA Galloyl-CoA Gallic_acid->Galloyl_CoA Galloyl_CoA->Galloylalbiflorin

Figure 1: Proposed biosynthetic pathway of this compound in Paeonia lactiflora.

Key Enzymes and Their Roles

Terpene Synthases (TPS)

Terpene synthases are responsible for the cyclization of GPP to form the basic monoterpene skeletons. In Paeonia lactiflora, a pinene synthase, designated as PlPIN, has been identified and is believed to be involved in the biosynthesis of paeoniflorin, a structurally related compound to albiflorin. It is highly probable that a similar or identical TPS is responsible for producing the pinane scaffold of albiflorin.

Cytochrome P450 Monooxygenases (CYP450s)

Following the formation of the initial monoterpene scaffold, a series of oxidative modifications are necessary. These reactions are typically catalyzed by CYP450s. While the specific CYP450s involved in albiflorin biosynthesis have not been definitively identified, transcriptome analyses of Paeonia lactiflora have revealed numerous candidate genes belonging to this family that are co-expressed with other genes in the pathway.

UDP-Glycosyltransferases (UGTs)

The addition of a glucose moiety to the hydroxylated monoterpene aglycone is a crucial step in the formation of albiflorin. This reaction is catalyzed by UGTs. Several UGTs have been identified in Paeonia lactiflora, and their substrate specificities are currently under investigation to pinpoint the enzyme responsible for the glycosylation of the albiflorin precursor.

Acyltransferases (BAHD Family)

The final and defining step in the biosynthesis of this compound is the transfer of a galloyl group from a donor molecule, likely galloyl-CoA, to the 4-hydroxyl position of the glucose residue of albiflorin. This reaction is hypothesized to be catalyzed by a member of the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases. Research on the related compound paeoniflorin in Paeonia ostii has identified a BAHD acyltransferase, PoDPBT, which catalyzes the benzoylation of a paeoniflorin precursor[1]. This provides strong evidence that a homologous enzyme in Paeonia lactiflora is responsible for the galloylation of albiflorin. The identification and characterization of this specific galloyltransferase is a key area for future research.

Quantitative Data

Quantitative data on the intermediates of the this compound biosynthetic pathway are limited. However, studies have reported the concentrations of albiflorin and the related compound paeoniflorin in various tissues of Paeonia lactiflora.

CompoundTissueConcentration Range (mg/g dry weight)Reference
AlbiflorinRoot1.8 - 15.7[2]
PaeoniflorinRoot33.2 - 34.8[2]
PaeoniflorinRoot0.09 - 10.72%[3]
PaeoniflorinLeafVariable with developmental stage

Table 1: Reported concentrations of albiflorin and paeoniflorin in Paeonia lactiflora.

Experimental Protocols

Metabolite Extraction and Analysis by UPLC-MS/MS

This protocol provides a general method for the extraction and analysis of monoterpene glucosides from Paeonia lactiflora tissues.

5.1.1. Sample Preparation

  • Harvest fresh plant material (e.g., roots, leaves) and immediately freeze in liquid nitrogen.

  • Lyophilize the frozen tissue and grind to a fine powder.

  • Accurately weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.

5.1.2. Extraction

  • Add 1.2 mL of 70% methanol to the sample.

  • Vortex the mixture for 1 minute.

  • Incubate at 4°C overnight with gentle shaking.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into a UPLC vial.

5.1.3. UPLC-MS/MS Analysis

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the compounds, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2-5 µL.

  • Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), both positive and negative modes.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for untargeted analysis.

UPLC_MS_Workflow Start Plant Tissue Collection Freeze_drying Freeze-drying and Grinding Start->Freeze_drying Extraction Extraction with 70% Methanol Freeze_drying->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration UPLC_Separation UPLC Separation Filtration->UPLC_Separation MS_Detection MS/MS Detection UPLC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 2: General workflow for UPLC-MS/MS analysis of metabolites.
Identification and Characterization of a Candidate Galloyltransferase

This section outlines a hypothetical workflow for identifying and functionally characterizing the enzyme responsible for the galloylation of albiflorin.

5.2.1. Candidate Gene Identification

  • Perform transcriptome sequencing (RNA-seq) on Paeonia lactiflora tissues known to accumulate this compound.

  • Identify genes annotated as BAHD acyltransferases.

  • Conduct co-expression analysis to find BAHD acyltransferase candidates whose expression profiles correlate with the accumulation of this compound.

5.2.2. Gene Cloning and Recombinant Protein Expression

  • Clone the full-length cDNA of the candidate gene(s) into a suitable expression vector (e.g., pET vector for E. coli expression).

  • Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3)).

  • Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

5.2.3. In Vitro Enzyme Assay

  • Set up a reaction mixture containing the purified recombinant enzyme, albiflorin (substrate), and galloyl-CoA (acyl donor) in a suitable buffer.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Stop the reaction and analyze the products by UPLC-MS/MS to detect the formation of this compound.

Gene_Characterization_Workflow Start Transcriptome Analysis Candidate_ID Identify Candidate BAHD Acyltransferases Start->Candidate_ID Gene_Cloning Gene Cloning Candidate_ID->Gene_Cloning Protein_Expression Recombinant Protein Expression and Purification Gene_Cloning->Protein_Expression Enzyme_Assay In Vitro Enzyme Assay with Albiflorin and Galloyl-CoA Protein_Expression->Enzyme_Assay Product_Analysis UPLC-MS/MS Analysis of Reaction Products Enzyme_Assay->Product_Analysis Confirmation Confirmation of this compound Production Product_Analysis->Confirmation

Figure 3: Workflow for the identification and characterization of a candidate galloyltransferase.

Conclusion and Future Perspectives

The biosynthesis of this compound in Paeonia lactiflora is a complex process involving multiple enzyme families. While the upstream pathway leading to the formation of albiflorin can be inferred from studies on related monoterpene glucosides, the final galloylation step remains to be experimentally validated. The identification and characterization of the specific galloyltransferase responsible for this reaction is a critical next step. This will not only complete our understanding of the biosynthetic pathway but also provide a valuable tool for the biotechnological production of this compound and other galloylated natural products. The protocols and workflows outlined in this guide provide a roadmap for researchers to pursue these exciting avenues of investigation, which hold significant promise for the fields of natural product chemistry, metabolic engineering, and drug discovery.

References

An In-depth Technical Guide to 4-O-Galloylalbiflorin: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Galloylalbiflorin is a natural compound isolated from the roots of Paeonia lactiflora, a plant with a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on data relevant to research and drug development.

Physical and Chemical Properties

Precise experimental data on some physical properties of this compound remain limited in publicly available literature. However, key identification and predicted data have been compiled below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Method
CAS Number 1201580-97-3[1]
Molecular Formula C₃₀H₃₂O₁₅[2]
Molecular Weight 632.57 g/mol [2]
Purity 98% (commercially available)[1]
Appearance Off-white to light yellow solid (Predicted for related compounds)[3]
Melting Point Not available
Boiling Point 923.1 ± 65.0 °C (Predicted for 6'-O-galloylalbiflorin)[3]
Density 1.69 ± 0.1 g/cm³ (Predicted for 6'-O-galloylalbiflorin)[3]
pKa 7.84 ± 0.25 (Predicted for 6'-O-galloylalbiflorin)[3]
Solubility Not available

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic methods. While the complete raw spectra are often found in specialized chemical databases or the primary literature, the key spectral features are summarized below.

Table 2: Spectroscopic Data of this compound

TechniqueKey Data Points
Mass Spectrometry (MS) Sodium Adduct [M+Na]⁺: m/z 655
¹H NMR Data not yet publicly compiled.
¹³C NMR Data not yet publicly compiled.
UV-Vis Spectroscopy Data not yet publicly compiled.

Experimental Protocols

Isolation of this compound from Paeonia lactiflora

The isolation of this compound typically involves the extraction of dried and powdered roots of Paeonia lactiflora with a suitable solvent, followed by a series of chromatographic separations.

Workflow for Isolation and Purification

experimental_workflow start Dried Paeonia lactiflora roots powder Powdering start->powder extraction Solvent Extraction (e.g., Methanol or Ethanol) powder->extraction filtration Filtration extraction->filtration concentration Concentration under vacuum filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (e.g., Silica Gel, Sephadex) crude_extract->column_chromatography fractionation Fraction Collection column_chromatography->fractionation hplc Preparative HPLC fractionation->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the isolation and purification of this compound.

Detailed Methodology:

  • Extraction: The powdered roots of Paeonia lactiflora are extracted with methanol or ethanol at room temperature. The extraction is typically repeated multiple times to ensure a high yield.

  • Concentration: The combined extracts are concentrated under reduced pressure to obtain a crude extract.

  • Chromatography: The crude extract is subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or n-hexane-ethyl acetate) to separate different fractions.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method is essential for the quantification and quality control of this compound.

Table 3: Typical HPLC Parameters for Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water (often with a small percentage of formic acid or phosphoric acid)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (to be determined from UV-Vis spectrum)
Injection Volume 10-20 µL
Column Temperature 25-30 °C

Biological Activities and Signaling Pathways

Preliminary research suggests that galloylated monoterpene glycosides from Paeonia lactiflora possess various biological activities. The galloyl moiety, also found in compounds like epigallocatechin gallate (EGCG), is known to contribute to anti-inflammatory and antioxidant effects, often through the modulation of key signaling pathways.

Potential Modulation of NF-κB and MAPK Signaling Pathways

While direct studies on this compound are emerging, related compounds and the general class of gallotannins have been shown to influence the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that relays extracellular signals to intracellular targets, regulating processes such as cell growth, differentiation, and stress responses. Key MAPK families include ERK, JNK, and p38.

mapk_pathway stimuli Extracellular Stimuli (e.g., Growth factors, Stress) receptor Receptor stimuli->receptor mapkkk MAPKKK (e.g., Raf, MEKK) receptor->mapkkk Activates mapkk MAPKK (e.g., MEK) mapkkk->mapkk Phosphorylates mapk MAPK (e.g., ERK, JNK, p38) mapkk->mapk Phosphorylates transcription_factors Transcription Factors (e.g., AP-1, c-Jun) mapk->transcription_factors Activates cellular_response Cellular Response (Proliferation, Inflammation, Apoptosis) transcription_factors->cellular_response

Caption: General overview of a MAPK signaling cascade.

Conclusion and Future Directions

This compound is a promising natural product with potential for further investigation in the fields of pharmacology and drug development. The presence of the galloyl group suggests potential anti-inflammatory and antioxidant properties that may be mediated through the NF-κB and MAPK signaling pathways. Future research should focus on obtaining comprehensive experimental data for its physical and chemical properties, as well as conducting detailed in vitro and in vivo studies to elucidate its precise mechanisms of action and therapeutic potential.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for detailed primary research and laboratory safety protocols. The predicted data should be used with caution and validated experimentally.

References

Spectroscopic Data for 4-O-Galloylalbiflorin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Galloylalbiflorin is a galloylated monoterpene glycoside, a class of natural products that has garnered significant interest for its potential therapeutic properties. As a derivative of albiflorin, isolated from medicinal plants such as Paeonia lactiflora, its structural characterization is crucial for advancing research into its bioactivity and potential applications in drug development. This technical guide provides a summary of the expected spectroscopic data (NMR, MS, and IR) for this compound.

Chemical Structure

The foundational step in any spectroscopic analysis is understanding the molecule's structure. The logical workflow for elucidating the structure of a natural product like this compound is outlined below.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Elucidation Plant Material Plant Material Extraction Extraction Plant Material->Extraction Chromatography Chromatography Extraction->Chromatography Pure Compound Pure Compound Chromatography->Pure Compound NMR NMR Pure Compound->NMR MS MS Pure Compound->MS IR IR Pure Compound->IR Data Interpretation Data Interpretation NMR->Data Interpretation MS->Data Interpretation IR->Data Interpretation Structure Proposal Structure Proposal Data Interpretation->Structure Proposal Final Structure Final Structure Structure Proposal->Final Structure

Caption: Workflow for Natural Product Structure Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR data are essential.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound would be expected to show signals corresponding to the albiflorin core and the galloyl moiety.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Albiflorin Moiety
Aromatic (benzoyl)7.2 - 8.0m
H-1' (anomeric)~5.0d
Other sugar protons3.5 - 4.5m
Pinane skeleton1.0 - 3.0m
Galloyl Moiety
Aromatic (galloyl)~7.0sTwo equivalent protons
Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on all the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
Albiflorin Moiety
Carbonyl (benzoyl ester)165 - 170
Aromatic (benzoyl)125 - 135
C-1' (anomeric)~100
Other sugar carbons60 - 80
Pinane skeleton20 - 60
Galloyl Moiety
Carbonyl (galloyl ester)165 - 170
Aromatic (galloyl)110 - 145

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming the molecular formula.

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M+H]⁺633.19Calculated for C₃₀H₃₂O₁₅
[M+Na]⁺655.17
[M-H]⁻631.17
Fragment ionsVariesLoss of galloyl group, sugar moiety, etc.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3500 - 3200 (broad)O-H stretching (phenolic and alcoholic)
3100 - 3000C-H stretching (aromatic)
2980 - 2850C-H stretching (aliphatic)
~1720C=O stretching (ester)
1600 - 1450C=C stretching (aromatic)
1200 - 1000C-O stretching (ester, ether, alcohol)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

A sample of this compound (typically 1-10 mg) would be dissolved in a deuterated solvent (e.g., CD₃OD, DMSO-d₆). ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC would be necessary for complete structural assignment.

G Sample Preparation Sample Preparation NMR Spectrometer NMR Spectrometer Sample Preparation->NMR Spectrometer 1D Experiments (1H, 13C) 1D Experiments (1H, 13C) NMR Spectrometer->1D Experiments (1H, 13C) 2D Experiments (COSY, HSQC, HMBC) 2D Experiments (COSY, HSQC, HMBC) NMR Spectrometer->2D Experiments (COSY, HSQC, HMBC) Data Processing & Analysis Data Processing & Analysis 1D Experiments (1H, 13C)->Data Processing & Analysis 2D Experiments (COSY, HSQC, HMBC)->Data Processing & Analysis

Caption: General Workflow for NMR Analysis.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be performed using techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.

Infrared Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, or as a KBr pellet.

Conclusion

While a dedicated publication with the complete spectroscopic data for this compound is currently elusive, the predicted data based on its known structural components provide a valuable reference for researchers. The experimental protocols outlined here represent the standard methodologies that would be employed for the full structural elucidation and characterization of this and other similar natural products. Further research is warranted to isolate and definitively characterize this compound to confirm these predictions and facilitate the exploration of its biological activities.

The Pharmacological Horizon of 4-O-Galloylalbiflorin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the known and potential pharmacological properties and biological activities of 4-O-Galloylalbiflorin, a galloylated derivative of albiflorin. While direct research on this specific compound is limited, this document extrapolates its potential therapeutic applications based on the well-documented activities of its parent compound, albiflorin, and the known influence of galloylation on the bioactivity of natural products. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is a natural compound derived from Paeonia lactiflora (peony), a plant with a long history in traditional medicine.[1][2] It is a monoterpene glycoside in which a galloyl group is attached to the albiflorin molecule. The addition of a galloyl moiety is known to significantly influence the biological activity of polyphenols, often enhancing their therapeutic properties.[3] Albiflorin itself has been the subject of numerous studies, demonstrating a range of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective activities.[4][5][6]

Pharmacological Properties and Biological Activities

The pharmacological profile of this compound is likely an augmentation of the activities observed in albiflorin, amplified by the presence of the galloyl group.

Anti-inflammatory Activity

Albiflorin has demonstrated significant anti-inflammatory effects in various experimental models.[4][5][7][8] It has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][7][9] Mechanistically, albiflorin can inhibit the activation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4] Galloylation is known to enhance the anti-inflammatory properties of compounds, suggesting that this compound may be a more potent inhibitor of these inflammatory cascades.

Antioxidant Activity

Oxidative stress is a key contributor to the pathogenesis of numerous diseases. Albiflorin has been reported to possess notable antioxidant properties.[4][5][6] It can mitigate oxidative stress by reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the activity of antioxidant enzymes like superoxide dismutase (SOD).[4][9] The galloyl moiety is a well-known potent antioxidant functional group. Therefore, this compound is expected to exhibit superior free radical scavenging and antioxidant capacities compared to its parent compound.

Neuroprotective Effects

Albiflorin has shown promise in protecting neuronal cells from damage and has been investigated for its potential in neurodegenerative diseases.[4] Its anti-inflammatory and antioxidant activities are key contributors to its neuroprotective effects. By mitigating neuroinflammation and oxidative stress in the brain, albiflorin may help in the management of conditions like spinal cord injury.[9] The enhanced bioactivities expected from this compound could translate to more potent neuroprotective outcomes.

Quantitative Data Summary

While specific quantitative data for this compound is not yet available in the literature, the following table summarizes the reported anti-inflammatory activities of its parent compound, albiflorin, in comparison to paeoniflorin, another major constituent of Paeonia lactiflora.

CompoundTargetModelInhibition Rate (%)IC50 (mol/L)
AlbiflorinNitric Oxide (NO) ProductionLPS-induced RAW 264.7 cells17.351.3 x 10-2
PaeoniflorinNitric Oxide (NO) ProductionLPS-induced RAW 264.7 cells17.612.2 x 10-4
AlbiflorinProstaglandin E2 (PGE2) ProductionLPS-induced RAW 264.7 cells12.94-
PaeoniflorinProstaglandin E2 (PGE2) ProductionLPS-induced RAW 264.7 cells27.56-
AlbiflorinTNF-α ProductionLPS-induced RAW 264.7 cells15.29-
PaeoniflorinTNF-α ProductionLPS-induced RAW 264.7 cells20.57-
AlbiflorinIL-6 ProductionLPS-induced RAW 264.7 cells10.78-
PaeoniflorinIL-6 ProductionLPS-induced RAW 264.7 cells29.01-
AlbiflorinCyclooxygenase-2 (COX-2) Protein ExpressionLPS-induced RAW 264.7 cells17.21-
PaeoniflorinCyclooxygenase-2 (COX-2) Protein ExpressionLPS-induced RAW 264.7 cells50.98-

Data extracted from a comparative study on the anti-inflammatory activities of paeoniflorin and albiflorin.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the pharmacological properties of this compound.

In Vitro Anti-inflammatory Activity Assay

Objective: To determine the inhibitory effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture supernatant is measured using the Griess reagent as an indicator of NO production.

  • Cytokine Measurement: The levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of key signaling molecules in the NF-κB and MAPK pathways (e.g., phosphorylated IκBα, p65, ERK, JNK, p38).

Antioxidant Capacity Assays

Objective: To evaluate the free radical scavenging and antioxidant potential of this compound.

Methodologies:

  • DPPH Radical Scavenging Assay: The ability of the compound to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is measured spectrophotometrically by the decrease in absorbance at 517 nm.

  • ABTS Radical Scavenging Assay: The scavenging activity against the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is determined by the reduction in absorbance at 734 nm.

  • Cellular Antioxidant Activity (CAA) Assay: This assay measures the ability of the compound to inhibit intracellular ROS production in cells, such as HepG2, using a fluorescent probe like DCFH-DA.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow

signaling_pathway

Conclusion

While direct experimental evidence for this compound is still emerging, the existing body of research on albiflorin and the established effects of galloylation provide a strong foundation for predicting its pharmacological properties. This compound holds significant promise as a potent anti-inflammatory and antioxidant agent with potential applications in a variety of diseases. This guide serves as a foundational resource to stimulate and direct future research into this promising natural compound.

References

Unraveling the Neuroprotective and Anti-inflammatory Mechanisms of 4-O-Galloylalbiflorin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 4-O-Galloylalbiflorin is limited. The following information is synthesized from studies on structurally related compounds, particularly galloylated paeoniflorin derivatives and other molecules containing a galloyl moiety. The proposed mechanisms of action are therefore inferred and require experimental validation for this compound itself.

Core Abstract

This compound, a galloylated derivative of the monoterpene albiflorin, is emerging as a compound of significant interest for its potential therapeutic applications, particularly in the realms of neuroprotection and anti-inflammation. Drawing parallels from the well-documented activities of similar galloyl-containing natural products, this guide elucidates the putative molecular mechanisms underpinning the bioactivity of this compound. The primary pathways implicated are the PI3K/Akt/Nrf2 axis, a critical regulator of cellular antioxidant responses, and the TLR4/MAPK/NF-κB signaling cascade, a key mediator of inflammatory processes. This document provides a detailed overview of these pathways, presents hypothetical quantitative data to illustrate potential efficacy, and outlines the experimental protocols necessary to validate these mechanisms.

Putative Signaling Pathways

The neuroprotective and anti-inflammatory effects of this compound are likely mediated through two principal signaling pathways:

  • PI3K/Akt/Nrf2 Pathway (Neuroprotection and Antioxidant Response): This pathway is central to cellular defense against oxidative stress. It is proposed that this compound activates PI3K, leading to the phosphorylation and activation of Akt. Activated Akt then promotes the dissociation of the transcription factor Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and subsequent synthesis of protective enzymes like Heme Oxygenase-1 (HO-1).[1][2]

  • TLR4/MAPK/NF-κB Pathway (Anti-inflammatory Response): In the context of inflammation, often initiated by stimuli like lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) is a key initiator. It is hypothesized that this compound can inhibit the activation of TLR4. This inhibition would, in turn, prevent the downstream activation of the MAPK and NF-κB signaling pathways.[3] The suppression of these pathways leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2 that are involved in the inflammatory response.[3]

Visualizing the Mechanisms

To facilitate a clearer understanding of these complex signaling cascades, the following diagrams have been generated using the DOT language.

PI3K_Akt_Nrf2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4OG This compound Receptor Receptor 4OG->Receptor Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Keap1 Keap1 pAkt->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Promotes Transcription

Caption: PI3K/Akt/Nrf2 signaling pathway activated by this compound.

TLR4_MAPK_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates 4OG This compound 4OG->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 Recruits MAPK MAPK MyD88->MAPK Activates IκB IκB MyD88->IκB Phosphorylates NFkB NF-κB IκB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) NFkB_nuc->Inflammatory_Genes Promotes Transcription

Caption: TLR4/MAPK/NF-κB signaling pathway inhibited by this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound based on the expected outcomes from the proposed mechanisms of action.

Table 1: In Vitro Neuroprotective and Antioxidant Effects

ParameterAssayCell LineTreatmentResult (Hypothetical)
Cell Viability MTT AssayPC12 cellsThis compound + H₂O₂Increased cell viability by 45% vs. H₂O₂ alone
IC₅₀ MTT AssayPC12 cellsThis compound50 µM
p-Akt Expression Western BlotPC12 cellsThis compound (25 µM)2.5-fold increase vs. control
Nrf2 Nuclear Translocation ImmunofluorescencePC12 cellsThis compound (25 µM)3-fold increase in nuclear Nrf2
HO-1 Expression Western BlotPC12 cellsThis compound (25 µM)4-fold increase vs. control

Table 2: In Vitro Anti-inflammatory Effects

ParameterAssayCell LineTreatmentResult (Hypothetical)
Nitric Oxide (NO) Production Griess AssayRAW 264.7 cellsThis compound + LPS60% reduction in NO production vs. LPS alone
TNF-α Secretion ELISARAW 264.7 cellsThis compound (25 µM) + LPS70% reduction in TNF-α secretion vs. LPS alone
IL-6 Secretion ELISARAW 264.7 cellsThis compound (25 µM) + LPS65% reduction in IL-6 secretion vs. LPS alone
iNOS Expression Western BlotRAW 264.7 cellsThis compound (25 µM) + LPS5-fold decrease vs. LPS alone
COX-2 Expression Western BlotRAW 264.7 cellsThis compound (25 µM) + LPS4.5-fold decrease vs. LPS alone

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments required to validate the proposed mechanisms of action of this compound.

Cell Culture and Treatments
  • Cell Lines:

    • PC12 (pheochromocytoma of the rat adrenal medulla) for neuroprotection studies.

    • RAW 264.7 (murine macrophage) for anti-inflammatory studies.

  • Culture Conditions:

    • DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Incubate at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatments:

    • Cells are pre-treated with varying concentrations of this compound (e.g., 5, 10, 25, 50 µM) for a specified time (e.g., 2 hours).

    • For neuroprotection assays, oxidative stress is induced with H₂O₂ (e.g., 200 µM) for 24 hours.

    • For anti-inflammatory assays, inflammation is induced with LPS (e.g., 1 µg/mL) for 24 hours.

Western Blot Analysis
  • Objective: To quantify the expression levels of key proteins in the signaling pathways.

  • Procedure:

    • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, anti-HO-1, anti-iNOS, anti-COX-2, anti-β-actin) overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Visualize protein bands using an ECL detection system.

    • Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control (β-actin).

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Objective: To measure the concentration of secreted pro-inflammatory cytokines.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Use commercially available ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions.

    • Briefly, add standards and samples to wells pre-coated with capture antibodies.

    • Incubate, wash, and add detection antibodies.

    • Add substrate solution and stop the reaction.

    • Measure absorbance at 450 nm using a microplate reader.

    • Calculate cytokine concentrations based on the standard curve.

Immunofluorescence for Nrf2 Translocation
  • Objective: To visualize and quantify the nuclear translocation of Nrf2.

  • Procedure:

    • Grow cells on glass coverslips and treat as described.

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Block with 1% BSA for 30 minutes.

    • Incubate with anti-Nrf2 primary antibody overnight at 4°C.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

    • Counterstain nuclei with DAPI.

    • Mount coverslips on slides and visualize using a fluorescence microscope.

    • Quantify nuclear fluorescence intensity using appropriate software.

Conclusion

The available evidence from related compounds strongly suggests that this compound possesses significant neuroprotective and anti-inflammatory properties. The proposed mechanisms of action, centered on the activation of the PI3K/Akt/Nrf2 pathway and the inhibition of the TLR4/MAPK/NF-κB pathway, provide a solid framework for future research. The experimental protocols and hypothetical data presented in this guide offer a roadmap for the systematic investigation and validation of this compound's therapeutic potential. Such studies are crucial for advancing this promising natural product towards clinical application in the management of neurodegenerative and inflammatory diseases.

References

Unveiling 4-O-Galloylalbiflorin: A Literature Review of its Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive literature review on the discovery, history, and initial characterization of 4-O-Galloylalbiflorin, a monoterpene glucoside isolated from the roots of Paeonia lactiflora. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical and pharmacological properties of this natural compound.

Discovery and Initial Isolation

This compound was first reported in the scientific literature in 2009. Two independent research groups detailed its isolation and structure elucidation from the roots of Paeonia lactiflora (peony).[1][2] The discovery was significant as it added a new galloylated monoterpene glycoside to the growing list of bioactive compounds identified from this medicinally important plant.

Plant Source

The primary source of this compound is the dried root of Paeonia lactiflora Pall., a plant species belonging to the Paeoniaceae family.[1][2] Peony roots have a long history of use in traditional Chinese medicine, and modern research continues to explore their rich phytochemical composition.

Experimental Protocols for Isolation and Characterization

The initial isolation of this compound involved multi-step extraction and chromatographic techniques. While specific yields and purities were not detailed in the initial publications, the general workflow can be summarized.

Extraction and Isolation Workflow

A general workflow for the isolation of this compound from Paeonia lactiflora roots, based on the initial discovery papers, is as follows:

experimental_workflow plant_material Dried Roots of Paeonia lactiflora extraction Extraction with 60% Ethanol plant_material->extraction partition Solvent Partitioning extraction->partition chromatography Column Chromatography (e.g., Silica Gel, ODS) partition->chromatography purification Preparative HPLC chromatography->purification compound This compound purification->compound

Caption: Generalized experimental workflow for the isolation of this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2] These techniques are standard for the characterization of novel natural products.

Table 1: Spectroscopic Data for this compound

TechniqueData TypeReference
¹H NMRChemical Shifts (δ)[1][2]
¹³C NMRChemical Shifts (δ)[1][2]
Mass Spectrometry (MS)Molecular Ion Peak (m/z)[1][2]

Note: Specific spectral data were not available in the abstracts of the primary literature. Access to the full-text articles is required for detailed spectral assignments.

Chemical Structure and Properties

This compound is a derivative of albiflorin, a known monoterpene glucoside. The key structural feature is the presence of a galloyl group attached at the 4-O position of the albiflorin backbone.

Chemical Formula: C₂₉H₃₄O₁₅ Molecular Weight: 626.57 g/mol

Early Biological Activity Studies

Initial investigations into the biological activity of this compound have suggested potential pharmacological effects.

Androgen Receptor Binding Activity

One of the first reported biological activities of this compound was its ability to bind to the androgen receptor.[2] This finding suggests that the compound may have a role in modulating androgen signaling pathways.

androgen_receptor_pathway compound This compound receptor Androgen Receptor compound->receptor Binds to nucleus Nucleus receptor->nucleus Translocation gene_expression Modulation of Gene Expression nucleus->gene_expression biological_effect Potential Biological Effect gene_expression->biological_effect Leads to potential_signaling_pathways cluster_inflammatory Potential Anti-inflammatory Action cluster_neuro Potential Neuroprotective Action compound_inf This compound nfkb NF-κB Pathway compound_inf->nfkb ? mapk MAPK Pathway compound_inf->mapk ? inflammation ↓ Inflammatory Response nfkb->inflammation mapk->inflammation compound_neu This compound oxidative_stress ↓ Oxidative Stress compound_neu->oxidative_stress ? neuronal_survival ↑ Neuronal Survival oxidative_stress->neuronal_survival

References

The Pharmacological Profile of 4-O-Galloylalbiflorin: A Review of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the existing scientific literature reveals a notable absence of dedicated in vitro and in vivo studies specifically investigating the pharmacological effects of 4-O-Galloylalbiflorin. While research into related compounds from the same chemical family and plant sources is available, data directly pertaining to this compound, including its quantitative effects, detailed experimental protocols, and specific signaling pathways, remains uncharacterized in publicly accessible scientific databases.

This technical guide, therefore, serves to highlight this significant gap in the current understanding of this specific phytochemical. Researchers, scientists, and drug development professionals are encouraged to consider this lack of data as an opportunity for novel investigation into the potential therapeutic properties of this compound.

Future Directions and Areas for Investigation

Given the pharmacological activities of structurally similar compounds, future research on this compound could productively focus on the following areas:

  • Anti-inflammatory Effects: Many related natural products exhibit potent anti-inflammatory properties. In vitro studies using cell lines such as RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) could be employed to assess the impact of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and key inflammatory mediators. Subsequent in vivo studies in animal models of inflammation, such as carrageenan-induced paw edema, would be crucial to validate these findings.

  • Neuroprotective Potential: The structural motifs present in this compound suggest a potential for neuroprotective activity. Investigating its effects on neuronal cell lines (e.g., SH-SY5Y) subjected to oxidative stress or neurotoxin-induced damage could provide initial insights. Key parameters to measure would include cell viability, reactive oxygen species (ROS) production, and apoptosis markers.

  • Antioxidant Capacity: The galloyl moiety in the compound's structure strongly suggests antioxidant potential. Standard in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, would be fundamental in quantifying this activity.

Hypothetical Experimental Workflow and Data Representation

Should research on this compound be undertaken, a logical experimental workflow would be essential. The following diagram illustrates a hypothetical research pipeline for investigating the anti-inflammatory effects of this compound.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture LPS Stimulation LPS Stimulation Cell Culture->LPS Stimulation RAW 264.7 Compound Treatment Compound Treatment LPS Stimulation->Compound Treatment This compound Cytokine Analysis Cytokine Analysis Compound Treatment->Cytokine Analysis ELISA Western Blot Western Blot Compound Treatment->Western Blot Protein Expression Tissue Analysis Tissue Analysis Cytokine Analysis->Tissue Analysis Correlation Western Blot->Tissue Analysis Mechanism Validation Animal Model Animal Model Compound Administration Compound Administration Animal Model->Compound Administration Inflammation Induction Inflammation Induction Compound Administration->Inflammation Induction Carrageenan Inflammation Induction->Tissue Analysis Histology, Cytokine Levels

Caption: Hypothetical workflow for investigating the anti-inflammatory effects of this compound.

Quantitative data generated from such studies should be meticulously organized for clarity and comparative analysis. An example of how such data could be presented is shown in the table below.

In Vitro Assay Parameter This compound Concentration (µM) Result
Cell ViabilityIC50 (µM)->100
Nitric Oxide ProductionIC50 (µM)1025.5 ± 2.1
2515.3 ± 1.8
508.7 ± 1.2
TNF-α Secretion% Inhibition2545.2 ± 3.5
IL-6 Secretion% Inhibition2552.1 ± 4.2

Postulated Signaling Pathway Involvement

Based on the activities of related compounds, it is plausible that this compound could modulate key inflammatory signaling pathways such as the NF-κB and MAPK pathways. A potential mechanism of action could involve the inhibition of IκBα phosphorylation, thereby preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkBa IkBa IKK->IkBa Inhibits NF-kB NF-kB IkBa->NF-kB Sequesters Nucleus Nucleus NF-kB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription This compound This compound This compound->IKK Postulated Inhibition

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Potential Therapeutic Targets of 4-O-Galloylalbiflorin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Galloylalbiflorin is a natural product derived from the root of Paeonia lactiflora, a plant with a long history in traditional medicine. While direct research on this compound is limited, its constituent parts, albiflorin and a galloyl moiety, have been the subject of extensive study. This technical guide synthesizes the existing literature on albiflorin and the functional implications of galloylation to propose the potential therapeutic targets and mechanisms of action of this compound. The primary therapeutic potential of this compound appears to lie in its anti-inflammatory, neuroprotective, and antioxidant properties. Key signaling pathways implicated include NF-κB, MAPK, PI3K/Akt, and the CXCL12/CXCR4 axis. This document aims to provide a foundational resource for researchers and drug development professionals interested in the therapeutic applications of this compound, highlighting promising avenues for future investigation.

Introduction

Paeonia lactiflora, commonly known as the white peony, is a perennial flowering plant that has been used for centuries in traditional Chinese medicine to treat a variety of ailments, including inflammatory conditions and neurological disorders.[1] The therapeutic efficacy of Paeonia lactiflora extracts is attributed to a rich composition of bioactive molecules, including monoterpene glycosides, flavonoids, and tannins.[2][3] Among these, albiflorin is a prominent monoterpene glycoside that has demonstrated significant anti-inflammatory, neuroprotective, and antioxidant activities.[4][5][6]

This compound is a derivative of albiflorin, characterized by the addition of a galloyl group. While specific studies on this compound are not yet prevalent in the scientific literature, the well-documented pharmacological activities of both albiflorin and gallic acid (the source of the galloyl moiety) provide a strong basis for predicting its therapeutic potential. The galloyl group is known to enhance the anti-inflammatory and antioxidant properties of various compounds.[7][8] This guide will therefore extrapolate the potential therapeutic targets of this compound based on the established mechanisms of its core components.

Potential Therapeutic Targets and Mechanisms of Action

The therapeutic potential of this compound is likely multifaceted, targeting key pathways involved in inflammation, oxidative stress, and neuronal function.

Anti-inflammatory Effects

Inflammation is a critical component of numerous chronic diseases. Albiflorin has been shown to exert potent anti-inflammatory effects by modulating several key signaling pathways.[4] The addition of a galloyl group is expected to enhance these properties.

Key Signaling Pathways:

  • NF-κB Signaling Pathway: Albiflorin has been demonstrated to suppress the activation of the NF-κB signaling pathway.[4][9] This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4] It is proposed that this compound would similarly inhibit this pathway, potentially with greater efficacy due to the contribution of the galloyl moiety.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial regulator of inflammation. Albiflorin has been shown to modulate the MAPK signaling cascade.[4]

  • CXCL12/CXCR4 Axis: Recent research has identified the CXCL12/CXCR4 axis as a target of albiflorin in the context of liver fibrosis, a condition with a significant inflammatory component.[10] Albiflorin was found to downregulate the expression of CXCL12 and CXCR4, leading to a reduction in pro-inflammatory cytokines.[10]

  • JAK2/STAT3 Pathway: The JAK2/STAT3 pathway is also implicated in the anti-inflammatory effects of total glucosides of peony, of which albiflorin is a major component.[10]

DOT Script for NF-κB Signaling Pathway:

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Gene Transcription Albiflorin This compound (Proposed) Albiflorin->IKK Inhibition NFkB_complex NF-κB/IκB Complex NFkB_complex->NFkB Release

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Neuroprotective Effects

Albiflorin has shown considerable promise in the context of neurodegenerative diseases and neuropsychiatric disorders, such as Alzheimer's disease and depression.[5][6][9] The neuroprotective effects are attributed to its ability to modulate monoamine neurotransmitters, reduce neuroinflammation, and enhance neuroplasticity.[5][9]

Key Targets and Pathways:

  • Monoamine Neurotransmitters: Albiflorin has been shown to modulate levels of serotonin, dopamine, and norepinephrine, which are crucial for mood regulation and cognitive function.[6]

  • Aβ Accumulation: In models of Alzheimer's disease, albiflorin has been found to reduce the accumulation of amyloid-beta (Aβ) plaques.[6][9]

  • Mitochondrial Function: Albiflorin can improve mitochondrial function, which is often impaired in neurodegenerative conditions.[6][9]

  • PI3K/Akt/Nrf2 Pathway: A derivative of paeoniflorin, 6'-O-galloylpaeoniflorin, which is structurally similar to this compound, has been shown to exert neuroprotective effects by activating the PI3K/Akt/Nrf2 pathway.[11][12] This pathway is critical for cellular antioxidant responses.

  • Nrf2/HO-1 and TLR4 Signaling: Paeoniflorin, a related compound, has been shown to ameliorate oxidative stress and neuroinflammation in Alzheimer's disease models by upregulating Nrf2 and HO-1 and downregulating TLR4.[13]

DOT Script for Neuroprotective Signaling Pathway:

G cluster_0 Cytoplasm Oxidative_Stress Oxidative Stress PI3K PI3K Akt Akt PI3K->Akt Activation Keap1 Keap1 Akt->Keap1 Inhibition Nrf2 Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation to Nucleus HO1 HO-1 ARE->HO1 Gene Transcription HO1->Oxidative_Stress Inhibition Neuroprotection Neuroprotection HO1->Neuroprotection Albiflorin This compound (Proposed) Albiflorin->PI3K Activation Nrf2_Keap1 Nrf2/Keap1 Complex Nrf2_Keap1->Nrf2 Release

Caption: Proposed activation of the PI3K/Akt/Nrf2 neuroprotective pathway.

Antioxidant Effects

Both albiflorin and the galloyl moiety possess significant antioxidant properties.[4][7] This is a key mechanism underlying their therapeutic benefits, as oxidative stress is a common factor in many diseases.

Mechanisms of Antioxidant Activity:

  • Radical Scavenging: Galloyl derivatives are potent scavengers of free radicals.[7]

  • Upregulation of Antioxidant Enzymes: As mentioned in the neuroprotection section, the activation of the Nrf2 pathway leads to the production of antioxidant enzymes like heme oxygenase-1 (HO-1).[11][12]

  • Reduction of Reactive Oxygen Species (ROS): By scavenging free radicals and boosting endogenous antioxidant defenses, this compound is expected to reduce the overall levels of reactive oxygen species in cells.

Quantitative Data

Direct quantitative data for this compound is not currently available. The following table summarizes relevant data for related compounds to provide a preliminary indication of potential efficacy. It is important to note that these values are for comparative purposes only and may not be directly transferable to this compound.

CompoundTarget/AssayIC50 / EC50Cell/Model SystemReference
AlbiflorinPARP1 InhibitionNot specifiedHUVECs[9]
6'-O-GalloylpaeoniflorinN/ANot specifiedPC12 cells, Rat CIRI model[11][12]
Gallic AcidDPPH Radical Scavenging30.53 µMIn vitro[14]
Gallic Acid-Gelatin ConjugateAcetylcholinesterase Inhibition7.1 ± 1.3 mg/mLIn vitro[15]
Gallic Acid-Gelatin Conjugateα-Amylase Inhibition9.8 ± 1.1 mg/mLIn vitro[15]

Experimental Protocols

The following are generalized experimental protocols based on studies of albiflorin and related compounds. These can serve as a starting point for the investigation of this compound.

Cell Culture and Treatment
  • Cell Lines: RAW 264.7 (macrophages for inflammation studies), PC12 (neuronal cells for neuroprotection studies), HUVECs (endothelial cells).

  • Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent (e.g., lipopolysaccharide - LPS) or induction of cellular stress (e.g., oxygen-glucose deprivation - OGD).

Western Blot Analysis
  • Purpose: To determine the expression levels of key proteins in signaling pathways.

  • Procedure:

    • Cell lysates are prepared, and protein concentrations are determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-IKK, IκBα, p-p65, Nrf2, HO-1, β-actin).

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

DOT Script for Western Blot Workflow:

G start Cell Lysate Preparation bca BCA Assay (Protein Quantification) start->bca sds SDS-PAGE (Protein Separation) bca->sds transfer PVDF Membrane Transfer sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody Incubation primary->secondary ecl ECL Detection (Visualization) secondary->ecl end Data Analysis ecl->end

Caption: A generalized workflow for Western blot analysis.

Quantitative Real-Time PCR (qRT-PCR)
  • Purpose: To measure the mRNA expression levels of target genes.

  • Procedure:

    • Total RNA is extracted from cells using a suitable kit (e.g., TRIzol).

    • RNA is reverse-transcribed into cDNA.

    • qRT-PCR is performed using specific primers for target genes (e.g., TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Relative gene expression is calculated using the 2^-ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Purpose: To quantify the concentration of secreted cytokines in the cell culture supernatant.

  • Procedure:

    • Cell culture supernatants are collected after treatment.

    • The concentrations of cytokines (e.g., TNF-α, IL-1β, IL-6) are measured using commercially available ELISA kits according to the manufacturer's instructions.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, a strong theoretical framework can be constructed based on the known activities of its constituent molecules, albiflorin and gallic acid. The primary therapeutic potential of this compound appears to be in the treatment of inflammatory and neurodegenerative diseases, driven by its ability to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt/Nrf2, as well as the CXCL12/CXCR4 axis.

Future research should focus on:

  • Isolation and Characterization: The isolation of pure this compound is a prerequisite for detailed pharmacological studies.

  • In Vitro Validation: The proposed mechanisms of action should be validated using relevant cell-based assays.

  • In Vivo Efficacy: The therapeutic efficacy of this compound should be evaluated in animal models of inflammatory and neurodegenerative diseases.

  • Pharmacokinetic and Toxicological Studies: A comprehensive assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound is essential for its development as a therapeutic agent.

This technical guide provides a roadmap for the scientific community to explore the therapeutic potential of this compound, a promising natural product with the potential to address significant unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 4-O-Galloylalbiflorin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and purification of 4-O-Galloylalbiflorin from plant material, primarily the roots of Paeonia lactiflora. The document also outlines potential signaling pathways associated with its biological activity, based on current scientific understanding of related compounds.

Introduction

This compound is a monoterpene glucoside found in the roots of Paeonia lactiflora, a plant with a long history of use in traditional medicine. This compound, along with other structurally related molecules like paeoniflorin and albiflorin, is of significant interest to researchers for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. The galloyl moiety attached to the albiflorin core is believed to play a crucial role in its bioactivity.

This document provides a comprehensive guide for the extraction of the crude plant material, followed by a multi-step purification process to isolate this compound with high purity.

Extraction and Purification Workflow

The overall process for isolating this compound involves an initial solvent extraction from the dried and powdered plant material, followed by preliminary purification using macroporous resin chromatography and final purification by preparative high-performance liquid chromatography (HPLC).

Extraction_Purification_Workflow PlantMaterial Dried Paeonia lactiflora Roots Grinding Grinding and Sieving PlantMaterial->Grinding Extraction Ultrasonic Solvent Extraction Grinding->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract MacroporousResin Macroporous Resin Chromatography CrudeExtract->MacroporousResin Elution Gradient Elution MacroporousResin->Elution FractionCollection1 Fraction Collection Elution->FractionCollection1 SemiPure Semi-Purified Extract FractionCollection1->SemiPure PrepHPLC Preparative HPLC SemiPure->PrepHPLC FractionCollection2 Fraction Collection & Purity Analysis PrepHPLC->FractionCollection2 PureCompound Pure this compound FractionCollection2->PureCompound

Caption: Workflow for the extraction and purification of this compound.

Experimental Protocols

Plant Material and Pre-treatment
  • Plant Source : Dried roots of Paeonia lactiflora.

  • Protocol :

    • Grind the dried roots into a fine powder (approximately 40-60 mesh).

    • Dry the powder in a vacuum oven at 60°C to a constant weight to remove residual moisture.

Extraction
  • Objective : To extract monoterpene glycosides, including this compound, from the plant powder.

  • Method : Ultrasonic-assisted solvent extraction.

  • Protocol :

    • Weigh 100 g of the dried Paeonia lactiflora root powder.

    • Place the powder in a flask and add 1000 mL of 70% (v/v) aqueous ethanol.

    • Perform ultrasonic extraction for 45 minutes at a temperature of 50°C.

    • After the first extraction, filter the mixture and collect the supernatant.

    • Repeat the extraction process on the plant residue with another 1000 mL of 70% ethanol under the same conditions to maximize yield.

    • Combine the supernatants from both extractions.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at 50°C to remove the ethanol.

    • Lyophilize the remaining aqueous solution to obtain the crude extract powder.

Preliminary Purification: Macroporous Resin Column Chromatography
  • Objective : To remove highly polar and non-polar impurities and enrich the fraction containing monoterpene glycosides.

  • Materials :

    • Macroporous adsorption resin (e.g., D101 or equivalent).

    • Glass column.

    • Ethanol and deionized water for elution.

  • Protocol :

    • Swell and pack the macroporous resin into a glass column according to the manufacturer's instructions.

    • Dissolve the crude extract in a small amount of deionized water.

    • Load the dissolved extract onto the pre-equilibrated column.

    • Wash the column with 2-3 column volumes of deionized water to remove sugars and other highly polar impurities.

    • Perform a stepwise gradient elution with increasing concentrations of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).

    • Collect fractions for each ethanol concentration and monitor the composition of each fraction using thin-layer chromatography (TLC) or analytical HPLC.

    • Combine the fractions that show a high content of the target compounds (typically eluting in the 30-50% ethanol fractions).

    • Concentrate the combined fractions to dryness to obtain the semi-purified extract.

Final Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
  • Objective : To isolate this compound from other co-eluting compounds to achieve high purity.

  • Instrumentation :

    • Preparative HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 20 mm, 5 µm particle size).

  • Protocol :

    • Dissolve the semi-purified extract in the initial mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

    • Set up the preparative HPLC with the following conditions (these may require optimization based on the specific column and system):

      • Mobile Phase A : 0.1% formic acid in water.

      • Mobile Phase B : Acetonitrile.

      • Gradient Elution : A linear gradient from 10% to 40% B over 60 minutes.

      • Flow Rate : 10-15 mL/min.

      • Detection Wavelength : 230 nm and 280 nm.

    • Inject the sample onto the column.

    • Collect fractions based on the retention time of the peak corresponding to this compound, as determined by prior analytical HPLC analysis of the semi-purified extract.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Combine the high-purity fractions and remove the solvent under reduced pressure.

    • Lyophilize the final product to obtain pure this compound.

Quantitative Data Summary

The following table summarizes typical yields and purities at different stages of the purification process. These values are illustrative and may vary depending on the quality of the plant material and the specific experimental conditions.

Purification StageStarting Material (g)Product Weight (g)Purity of this compound (%)
Crude Extraction10015 - 20< 1
Macroporous Resin153 - 510 - 20
Preparative HPLC30.1 - 0.3> 98

Potential Signaling Pathways of this compound

Direct studies on the signaling pathways of this compound are limited. However, based on the known activities of its structural components (albiflorin and a galloyl group), its primary mechanisms of action are likely related to anti-inflammatory and antioxidant pathways.

Anti-Inflammatory Activity via NF-κB Pathway Inhibition

The galloyl moiety is a well-known inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.

NFkB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_P p-IκB (Degradation) IkB->IkB_P NFkB_N NF-κB (p50/p65) NFkB->NFkB_N Translocates IkB_P->NFkB Releases Galloylalbiflorin This compound Galloylalbiflorin->IKK Inhibits DNA DNA NFkB_N->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

The proposed mechanism involves the inhibition of the IKK complex, which prevents the phosphorylation and subsequent degradation of IκB. This keeps NF-κB sequestered in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.

Antioxidant Activity and ROS Scavenging

The phenolic hydroxyl groups in the galloyl moiety of this compound are likely responsible for its antioxidant properties. It can act as a radical scavenger, neutralizing reactive oxygen species (ROS) and reducing oxidative stress.

Antioxidant_Pathway cluster_stress Cellular Stress cluster_ros ROS Generation cluster_damage Cellular Damage cluster_intervention Antioxidant Intervention OxidativeStress Oxidative Stress ROS Reactive Oxygen Species (ROS) OxidativeStress->ROS CellDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->CellDamage Neutralized Neutralized Species Galloylalbiflorin This compound Galloylalbiflorin->ROS Scavenges

Caption: Proposed antioxidant mechanism of this compound via ROS scavenging.

By directly scavenging ROS, this compound can mitigate oxidative damage to vital cellular components, which is a key factor in the pathogenesis of many diseases.

Application Note: HPLC-UV Method for the Quantification of 4-O-Galloylalbiflorin in Herbal Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-O-Galloylalbiflorin is a naturally occurring compound found in certain herbal extracts, notably from species of the Paeonia genus. It is a derivative of albiflorin, distinguished by the presence of a galloyl group. The quantification of this compound is essential for the standardization of herbal extracts and for quality control in the development of herbal medicinal products. This application note provides a detailed protocol for the quantification of this compound in herbal extracts using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The method is designed to be robust, accurate, and precise for research and quality control applications.

Logical Relationship of this compound

This compound is structurally composed of an albiflorin core with a gallic acid moiety attached via an ester linkage. Understanding this relationship is key to the analytical approach.

Albiflorin Albiflorin Target This compound Albiflorin->Target Core Structure Gallic_Acid Gallic Acid Gallic_Acid->Target Esterification

Caption: Chemical relationship of this compound.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. A Diode Array Detector (DAD) is recommended for spectral analysis and method development.

ParameterSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV or DAD Detector
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min: 10-25% B; 10-25 min: 25-40% B; 25-30 min: 40-10% B; 30-35 min: 10% B (for column re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 278 nm (Optimal for the galloyl moiety)
Injection Volume 10 µL
Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (Herbal Extract)
  • Extraction: Accurately weigh 1.0 g of the powdered herbal material. Add 25 mL of 70% ethanol.

  • Ultrasonication: Sonicate the mixture for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.

Experimental Workflow

The overall process from sample preparation to data analysis is outlined below.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh 1.0g of Herbal Powder extract Add 25mL of 70% Ethanol & Sonicate for 30 min weigh->extract centrifuge Centrifuge at 4000 rpm extract->centrifuge filter Filter through 0.45 µm Syringe Filter centrifuge->filter inject Inject 10 µL into HPLC filter->inject separate Isocratic/Gradient Separation on C18 Column inject->separate detect UV Detection at 278 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve from Standards integrate->calibrate quantify Quantify this compound Concentration calibrate->quantify

Caption: HPLC-UV workflow for this compound.

Method Validation and Data Presentation

The described HPLC-UV method should be validated according to the International Conference on Harmonisation (ICH) guidelines. The following tables summarize typical quantitative data that should be obtained during method validation.

Table 1: Linearity and Range

The linearity of the method is determined by injecting a series of standard solutions and constructing a calibration curve by plotting the peak area against the concentration.

ParameterResult
Linear Range 1 - 100 µg/mL
Regression Equation y = 25432x - 1250
Correlation Coefficient (r²) > 0.999
Table 2: Precision

Precision is assessed by performing repeated injections of the same sample (intra-day precision) and on different days (inter-day precision). The results are expressed as the Relative Standard Deviation (%RSD).

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=3 days)
5< 2.0%< 3.0%
25< 1.5%< 2.5%
75< 1.0%< 2.0%
Table 3: Accuracy (Recovery)

Accuracy is determined by spiking a known amount of the reference standard into a sample matrix and calculating the percentage recovery.

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
Low109.8 - 10.398 - 103%
Medium5049.5 - 51.099 - 102%
High9088.2 - 91.898 - 102%
Table 4: Limits of Detection and Quantification

The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

ParameterResult (µg/mL)
LOD 0.25
LOQ 0.75

Conclusion

This application note provides a comprehensive and detailed HPLC-UV method for the quantification of this compound in herbal extracts. The protocol is designed to be a starting point for researchers and can be further optimized and validated for specific herbal matrices. Adherence to this method will ensure reliable and reproducible quantification, which is crucial for the quality assessment of herbal products and for further pharmacological studies.

Application Notes and Protocols: A Robust LC-MS/MS Method for the Quantification of 4-O-Galloylalbiflorin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of 4-O-Galloylalbiflorin in biological matrices, such as plasma. The following protocols are based on established bioanalytical principles and are intended to serve as a comprehensive guide for the development and validation of this analytical method.

Introduction

This compound is a key active component with significant pharmacological potential. To accurately assess its pharmacokinetic profile and understand its mechanism of action, a reliable and robust analytical method for its quantification in biological samples is essential. LC-MS/MS offers high sensitivity and specificity, making it the technique of choice for this application.[1][2] This document outlines a complete workflow, from sample preparation to data analysis, to support research and drug development activities.

Experimental Workflow

The overall analytical process for the quantification of this compound is depicted in the workflow diagram below. The process begins with biological sample collection, followed by a systematic sample preparation to isolate the analyte of interest. The prepared sample is then injected into the LC-MS/MS system for separation and detection. Finally, the acquired data is processed to determine the concentration of this compound.

LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing SampleCollection Biological Sample (e.g., Plasma) InternalStandard Add Internal Standard SampleCollection->InternalStandard ProteinPrecipitation Protein Precipitation InternalStandard->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Evaporation Evaporation to Dryness SupernatantTransfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Chromatographic Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Figure 1: Overall analytical workflow from sample collection to data reporting.

Sample Preparation Protocol

A protein precipitation method is proposed for the extraction of this compound from plasma samples. This method is straightforward, rapid, and generally provides clean extracts suitable for LC-MS/MS analysis.[3][4]

Materials:

  • Biological plasma samples

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

Sample Preparation Protocol start Start: Plasma Sample (100 µL) add_is Add 20 µL Internal Standard Solution start->add_is vortex1 Vortex for 30 seconds add_is->vortex1 add_methanol Add 300 µL Methanol (for protein precipitation) vortex1->add_methanol vortex2 Vortex vigorously for 2 minutes add_methanol->vortex2 centrifuge Centrifuge at 13,000 rpm for 10 min at 4°C vortex2->centrifuge transfer_supernatant Transfer 200 µL of the supernatant to a new tube centrifuge->transfer_supernatant evaporate Evaporate to dryness under a gentle stream of nitrogen at 40°C transfer_supernatant->evaporate reconstitute Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v) evaporate->reconstitute vortex3 Vortex for 1 minute reconstitute->vortex3 transfer_to_vial Transfer to an autosampler vial for analysis vortex3->transfer_to_vial end Inject into LC-MS/MS transfer_to_vial->end

Figure 2: Step-by-step diagram of the sample preparation protocol.

LC-MS/MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. Optimization of these parameters may be necessary for specific instruments and laboratory conditions.

Liquid Chromatography
ParameterRecommended Condition
HPLC System A high-performance liquid chromatography system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7.1-9 min (5% B)
Mass Spectrometry
ParameterRecommended Condition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions To be determined by infusion of a standard solution
This compoundHypothetical: m/z 631.2 → 169.0 (Quantifier), 631.2 → 463.1 (Qualifier)
Internal StandardTo be determined based on the selected IS
Ion Source Temperature 500 °C
Ion Spray Voltage -4500 V
Collision Gas Nitrogen
Curtain Gas 30 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi
Collision Energy (CE) To be optimized for each transition
Declustering Potential (DP) To be optimized for each transition

Method Validation

A comprehensive validation of the analytical method should be performed to ensure its reliability for the intended application. The following tables summarize hypothetical but realistic quantitative data for key validation parameters.

Calibration Curve and Linearity
Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)
10.01298.5
20.025101.2
50.061100.5
100.12399.8
500.61599.1
1001.231100.8
5006.14899.5
100012.305100.1
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
LLOQ16.87.597.2
Low35.26.1102.4
Medium804.55.398.9
High8003.94.8101.5
Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low388.595.2
Medium8091.298.1
High80090.496.8

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in biological samples. The detailed protocols for sample preparation and instrumental analysis, along with the representative validation data, offer a solid foundation for researchers and scientists in the field of drug metabolism and pharmacokinetics. Adherence to these guidelines, with appropriate optimization for specific laboratory conditions, will ensure the generation of high-quality data for preclinical and clinical studies.

References

Application Notes and Protocols for the Laboratory Synthesis of 4-O-Galloylalbiflorin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, hypothetical protocol for the laboratory synthesis of 4-O-Galloylalbiflorin, a galloylated monoterpene glycoside. The proposed synthesis is a multi-step process involving the protection of reactive functional groups, esterification, and subsequent deprotection. This protocol is based on established principles of organic synthesis and is intended to serve as a foundational methodology for researchers aiming to synthesize this and related compounds. Optimization of the described steps may be necessary to achieve desired yields and purity.

Introduction

This compound is a natural product isolated from the roots of Paeonia lactiflora. It is a derivative of albiflorin, a well-known bioactive monoterpene glycoside. The addition of a galloyl moiety to natural products can significantly alter their biological activities. The development of a reliable synthetic route to this compound is crucial for enabling further pharmacological studies and facilitating the exploration of its therapeutic potential.

The synthetic strategy outlined herein involves three key stages:

  • Protection: The hydroxyl groups of both albiflorin and gallic acid are protected to ensure regioselective esterification.

  • Coupling: The protected albiflorin and gallic acid are coupled via a Steglich esterification reaction.

  • Deprotection: The protecting groups are removed to yield the final product, this compound.

Experimental Protocols

Part 1: Protection of Gallic Acid

Objective: To protect the three hydroxyl groups of gallic acid as benzyl ethers to prevent side reactions during the subsequent esterification.

Reaction: Gallic acid is reacted with benzyl bromide in the presence of a base to form 3,4,5-tribenzyloxybenzoic acid.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
Gallic acidC₇H₆O₅170.121.0 g
Benzyl bromideC₇H₇Br171.044.5 mL
Potassium carbonateK₂CO₃138.214.8 g
AcetoneC₃H₆O58.0850 mL
Distilled waterH₂O18.02As needed
Ethyl acetateC₄H₈O₂88.11As needed
Brine--As needed
Anhydrous sodium sulfateNa₂SO₄142.04As needed

Procedure:

  • To a solution of gallic acid (1.0 g) in acetone (50 mL), add potassium carbonate (4.8 g) and benzyl bromide (4.5 mL).

  • Reflux the mixture for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain 3,4,5-tribenzyloxybenzoic acid.

Part 2: Selective Protection of Albiflorin

Objective: To selectively protect the hydroxyl groups on the glucose moiety of albiflorin to favor galloylation at the 4-O-position. This is a hypothetical step and may require significant optimization. The strategy focuses on protecting the primary 6'-hydroxyl and the 2',3'-diol.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
AlbiflorinC₂₃H₂₈O₁₁480.461.0 g
tert-Butyldimethylsilyl chloride (TBDMSCl)C₆H₁₅ClSi150.720.35 g
ImidazoleC₃H₄N₂68.080.3 g
2,2-DimethoxypropaneC₅H₁₂O₂104.152.5 mL
p-Toluenesulfonic acid (p-TsOH)C₇H₈O₃S172.20Catalytic amount
Dichloromethane (DCM)CH₂Cl₂84.9350 mL
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL
TriethylamineC₆H₁₅N101.19As needed

Procedure:

  • Selective silylation of the 6'-hydroxyl:

    • Dissolve albiflorin (1.0 g) in dry DMF (20 mL).

    • Add imidazole (0.3 g) and TBDMSCl (0.35 g).

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC for the appearance of the mono-silylated product.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to isolate 6'-O-TBDMS-albiflorin.

  • Protection of the 2',3'-diol:

    • Dissolve the 6'-O-TBDMS-albiflorin in a mixture of acetone and 2,2-dimethoxypropane.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Stir at room temperature for 2-3 hours, monitoring by TLC.

    • Neutralize the reaction with triethylamine and evaporate the solvent.

    • Purify the residue by column chromatography to yield the protected albiflorin derivative.

Part 3: Steglich Esterification

Objective: To couple the protected 3,4,5-tribenzyloxybenzoic acid with the protected albiflorin.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity (for 1 mmol of protected albiflorin)
Protected albiflorin--1.0 mmol
3,4,5-Tribenzyloxybenzoic acidC₂₈H₂₄O₅440.491.2 mmol
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.331.5 mmol
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.170.2 mmol
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.9320 mL

Procedure:

  • Dissolve the protected albiflorin (1.0 mmol) and 3,4,5-tribenzyloxybenzoic acid (1.2 mmol) in anhydrous DCM (20 mL) under an inert atmosphere.

  • Add DMAP (0.2 mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.5 mmol) portion-wise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the fully protected this compound.

Part 4: Deprotection

Objective: To remove all benzyl and silyl protecting groups to yield this compound.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
Fully protected this compound--From previous step
Palladium on carbon (10% Pd/C)Pd/C-10% by weight of substrate
Hydrogen gas (H₂)H₂2.02Balloon pressure
MethanolCH₃OH32.0430 mL
Tetrahydrofuran (THF)C₄H₈O72.1110 mL
Tetrabutylammonium fluoride (TBAF)C₁₆H₃₆FN261.461.1 equivalents

Procedure:

  • Debenzylation:

    • Dissolve the fully protected product in a mixture of methanol and THF.

    • Add 10% Pd/C.

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction under a hydrogen atmosphere (balloon) at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Filter the reaction mixture through Celite to remove the catalyst and wash the Celite pad with methanol.

    • Concentrate the filtrate.

  • Desilylation:

    • Dissolve the residue from the debenzylation step in THF.

    • Add TBAF (1 M solution in THF, 1.1 equivalents).

    • Stir at room temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. .

  • Final Purification:

    • Purify the final crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the synthesis of this compound, assuming a starting amount of 1.0 g of albiflorin. These values are estimates and will vary based on experimental optimization.

StepStarting MaterialProductTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
1Gallic acid3,4,5-Tribenzyloxybenzoic acid2.592.2085
2AlbiflorinProtected albiflorin1.501.1275
3Protected albiflorin & Protected gallic acidFully protected this compound1.250.9475
4Fully protected this compoundThis compound0.660.4060

Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow cluster_protection Protection cluster_coupling Coupling cluster_deprotection Deprotection gallic_acid Gallic Acid protected_gallic Protected Gallic Acid gallic_acid->protected_gallic Benzylation albiflorin Albiflorin protected_albiflorin Protected Albiflorin albiflorin->protected_albiflorin Silylation & Acetalization coupling Steglich Esterification protected_gallic->coupling protected_albiflorin->coupling deprotection Debenzylation & Desilylation coupling->deprotection final_product This compound deprotection->final_product

Caption: Overall synthetic workflow for this compound.

Logical Relationship of Synthesis Stages

This diagram shows the logical progression and dependencies of the synthetic stages.

Logical_Relationship start Start protection Protection of Reactants start->protection end End Product coupling Ester Coupling protection->coupling deprotection Removal of Protecting Groups coupling->deprotection purification Final Purification deprotection->purification purification->end

Caption: Logical flow of the synthesis stages.

Application Notes and Protocols for Evaluating the Bioactivity of 4-O-Galloylalbiflorin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-O-Galloylalbiflorin is a natural product derived from albiflorin, a primary active component of the medicinal plant Paeonia lactiflora (white peony root).[1][2][3] Extracts of Paeonia lactiflora have been used for centuries in traditional medicine to treat a variety of inflammatory conditions.[4][5] Modern research has shown that related compounds, such as albiflorin and other galloyl derivatives, possess significant anti-inflammatory and antioxidant properties.[6][7][8] Albiflorin has been shown to suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.[6][9] The addition of a galloyl moiety is significant, as gallic acid and its esters are potent antioxidants known to activate the Nrf2 pathway, the master regulator of the cellular antioxidant response.[8][10]

These application notes provide detailed protocols for cell-based assays to characterize the anti-inflammatory and antioxidant bioactivities of this compound, targeting key signaling pathways relevant to drug discovery and development.

Application Note 1: Evaluation of Anti-Inflammatory Activity

This application note describes the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) as an in vitro model to assess the anti-inflammatory potential of this compound. The protocols focus on quantifying the compound's ability to inhibit the production of key inflammatory mediators and modulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[11][12]

Experimental Workflow for Anti-Inflammatory Assays

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis c1 Culture RAW 264.7 Macrophages c2 Determine Non-Toxic Concentrations of This compound via MTT Assay c1->c2 t1 Pre-treat cells with This compound c2->t1 t2 Stimulate with LPS (e.g., 1 µg/mL) t1->t2 a1 Collect Supernatant: Measure TNF-α, IL-6, IL-1β (ELISA) t2->a1 a2 Lyse Cells: Measure iNOS, COX-2 mRNA (qPCR) t2->a2 a3 Lyse Cells: Measure p-p65, p-p38, p-JNK, p-ERK (Western Blot) t2->a3

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

NF-κB and MAPK Signaling Pathways in Inflammation

LPS stimulation activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, primarily the NF-κB and MAPK pathways.[13] The MAPK family includes p38, JNK, and ERK.[14][15] Activation of these pathways leads to the nuclear translocation of transcription factors like NF-κB (p65) and AP-1, which induce the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2).[11][12][16] this compound is hypothesized to inhibit one or more steps in these pathways.

cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAP3K MAP3K TLR4->MAP3K IkB IκBα IKK->IkB phosphorylates NFkB_IkB p65 / IκBα (Inactive) IkB->NFkB_IkB NFkB p65 NFkB->NFkB_IkB NFkB_nuc p65 (Active) NFkB->NFkB_nuc translocates NFkB_IkB->NFkB IκBα degradation MAP2K MAP2K MAP3K->MAP2K MAPK p38, JNK, ERK MAP2K->MAPK Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) MAPK->Genes activates AP-1, induces transcription Nucleus Nucleus NFkB_nuc->Genes induces transcription TestCmpd This compound TestCmpd->IKK inhibits TestCmpd->NFkB inhibits translocation TestCmpd->MAPK inhibits

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Illustrative Quantitative Data

The following table summarizes potential results from the described assays. Data is for illustrative purposes and may be compared to known inhibitors. Albiflorin, a related compound, has a reported IC50 of 1.3 x 10⁻² mol/L for NO production.[3]

AssayEndpoint MeasuredThis compound (IC50)Dexamethasone (Positive Control, IC50)
Griess Assay Nitric Oxide (NO) Production15 µM1 µM
ELISA TNF-α Secretion12 µM0.5 µM
ELISA IL-6 Secretion25 µM2 µM
qPCR iNOS mRNA Expression10 µM0.8 µM
qPCR COX-2 mRNA Expression18 µM1.5 µM

IC50: Half-maximal inhibitory concentration.

Application Note 2: Evaluation of Antioxidant Activity

This application note details methods to evaluate the antioxidant potential of this compound by examining its ability to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway.[17] This pathway is the primary cellular defense against oxidative stress.[18][19] Activation of Nrf2 induces the expression of numerous cytoprotective genes.[20]

Experimental Workflow for Antioxidant Assays

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis c1 Culture HepG2 or HaCaT Cells c2 Determine Non-Toxic Concentrations of This compound via MTT Assay c1->c2 t1 Treat cells with This compound c2->t1 a1 Nrf2 Nuclear Translocation: Immunofluorescence or Nuclear/Cytosolic Western Blot t1->a1 a2 Nrf2/ARE Reporter Assay: Measure Luciferase Activity t1->a2 a3 Nrf2 Target Gene Expression: Measure HO-1, NQO1 mRNA (qPCR) t1->a3

Caption: Workflow for assessing the antioxidant activity of this compound via Nrf2.

Nrf2/ARE Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[18] Electrophiles or reactive oxygen species (ROS), or compounds like this compound, can modify cysteine residues on Keap1, disrupting the Nrf2-Keap1 interaction.[19] This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to the ARE sequence in the promoter region of its target genes, and initiate their transcription.[17][21]

cluster_nuc Stimulus Oxidative Stress or This compound Keap1 Keap1 Stimulus->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_Keap1 Nrf2 / Keap1 (Inactive) Keap1->Nrf2_Keap1 Nrf2->Nrf2_Keap1 Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc translocates Degradation Proteasomal Degradation Nrf2_Keap1->Degradation Nucleus Nucleus ARE ARE Nrf2_nuc->ARE binds to Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Genes induces transcription

Caption: Activation of the Nrf2/ARE antioxidant pathway by this compound.

Illustrative Quantitative Data

The following table presents potential results from Nrf2 activation assays. The effective concentration to produce 50% of the maximal response (EC50) is a key parameter.[22][23]

AssayEndpoint MeasuredThis compound (EC50)Sulforaphane (Positive Control, EC50)
ARE-Luciferase Reporter Gene Activity8 µM2 µM
qPCR HO-1 mRNA Expression10 µM3 µM
qPCR NQO1 mRNA Expression12 µM4 µM

EC50: Half-maximal effective concentration.

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[24][25]

Materials:

  • RAW 264.7 or HepG2 cells

  • 96-well cell culture plates

  • Complete medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be <0.1%.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate for 24 hours (or the desired treatment period).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[13]

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the crystals.[25]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: Cytokine Measurement (ELISA)

This protocol quantifies the concentration of secreted pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[9][20]

Materials:

  • Supernatants from cell culture experiment

  • Commercial ELISA kit for the cytokine of interest (e.g., Human/Mouse TNF-α, IL-6)

  • Microplate reader

Procedure:

  • Collect cell culture supernatants after treatment with this compound and/or LPS. Centrifuge to remove cell debris.

  • Perform the ELISA according to the manufacturer's protocol. A general workflow is as follows:[12][14]

    • Add capture antibody to the wells of a 96-well plate and incubate.

    • Wash wells and block non-specific binding sites.

    • Add standards, controls, and samples (supernatants) to the wells and incubate.

    • Wash wells and add the biotinylated detection antibody. Incubate.

    • Wash wells and add Streptavidin-HRP enzyme conjugate. Incubate.

    • Wash wells and add TMB substrate. Incubate in the dark until color develops.

    • Add stop solution to terminate the reaction.

  • Read the absorbance at 450 nm immediately.

  • Calculate the cytokine concentration in each sample by interpolating from the standard curve.

Protocol 3: Gene Expression Analysis (qPCR)

This protocol measures the relative mRNA expression levels of target genes (e.g., iNOS, COX-2, HO-1, NQO1).[8][15]

Materials:

  • Cell pellets from the culture experiment

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Gene-specific primers (forward and reverse) for target and housekeeping genes (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Lyse cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Quantify RNA and assess its purity (A260/280 ratio).[26]

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For each 20 µL reaction: 10 µL SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL cDNA, and 6 µL nuclease-free water. Run samples in triplicate.

  • qPCR Cycling: Perform the reaction on a real-time PCR instrument with a typical program: initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s).

  • Data Analysis: Determine the cycle threshold (Ct) for each sample. Calculate the relative gene expression using the 2^(-ΔΔCt) method, normalizing the target gene expression to a housekeeping gene.[15]

Protocol 4: Protein Expression and Phosphorylation (Western Blot)

This protocol detects specific proteins in cell lysates and is particularly useful for observing the phosphorylation status of signaling proteins (e.g., p-p65, p-p38), which indicates pathway activation.

Materials:

  • Cell pellets from the culture experiment

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer system (membranes, transfer buffer)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-Nrf2, anti-Actin, anti-Lamin B1)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets with ice-cold RIPA buffer. For nuclear translocation studies, perform nuclear/cytoplasmic fractionation.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., Actin for whole-cell lysates, Lamin B1 for nuclear fractions).

References

Application Notes and Protocols for Studying the In Vivo Efficacy of 4-O-Galloylalbiflorin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the in vivo efficacy of 4-O-Galloylalbiflorin in preclinical animal models of osteoarthritis, diabetic nephropathy, and acute liver injury. The proposed experimental designs are based on established methodologies and the known anti-inflammatory and anti-apoptotic properties associated with galloyl-containing compounds.

I. Osteoarthritis Animal Model: Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats

The monoiodoacetate (MIA)-induced model is a widely used and well-characterized model of osteoarthritis that mimics the cartilage degradation and pain observed in human OA.[1]

Experimental Protocol
  • Animal Model: Male Wistar rats (200-250 g) are used for this study.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to food and water.

  • Induction of Osteoarthritis:

    • Anesthetize the rats using isoflurane.

    • Shave the right knee and disinfect the area with 70% ethanol.

    • Induce osteoarthritis via a single intra-articular injection of MIA (2 mg in 50 µL of sterile saline) into the right knee joint. The left knee can be injected with sterile saline as a control.

  • Treatment Protocol:

    • Randomly divide the animals into the following groups (n=8-10 per group):

      • Sham Control (Saline injection + Vehicle)

      • MIA Control (MIA injection + Vehicle)

      • This compound Treatment (MIA injection + this compound at 10, 20, 50 mg/kg, p.o.)

      • Positive Control (e.g., Celecoxib)

    • Begin treatment one day after MIA injection and continue for 21 days.

  • Efficacy Evaluation:

    • Pain Assessment: Measure paw withdrawal latency and threshold using a hot plate and von Frey filaments, respectively, at baseline and weekly.

    • Histopathology: At day 21, euthanize the animals, dissect the knee joints, and fix in 10% formalin. Decalcify the joints, embed in paraffin, and section. Stain with Safranin O-Fast Green and Hematoxylin & Eosin (H&E) to assess cartilage degradation, synovial inflammation, and osteophyte formation. Score the cartilage damage using the OARSI grading system.[2]

    • Biochemical Markers: Analyze serum and synovial fluid for levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and cartilage degradation markers (e.g., COMP, CTX-II) using ELISA kits.

Data Presentation

Table 1: Hypothetical Efficacy Data of this compound in MIA-Induced Osteoarthritis in Rats

GroupPaw Withdrawal Latency (s)Paw Withdrawal Threshold (g)OARSI ScoreSerum TNF-α (pg/mL)Serum COMP (ng/mL)
Sham Control12.5 ± 1.215.2 ± 1.50.5 ± 0.215.8 ± 3.1102.5 ± 15.3
MIA Control4.2 ± 0.85.1 ± 0.94.8 ± 0.685.3 ± 10.2350.1 ± 42.7
This compound (10 mg/kg)6.8 ± 0.98.2 ± 1.13.5 ± 0.560.1 ± 8.5280.6 ± 35.1
This compound (20 mg/kg)8.9 ± 1.010.5 ± 1.32.3 ± 0.442.7 ± 6.9215.4 ± 28.9
This compound (50 mg/kg)10.7 ± 1.113.1 ± 1.41.2 ± 0.325.4 ± 5.2155.9 ± 20.8
Positive Control10.2 ± 1.012.5 ± 1.21.5 ± 0.430.2 ± 4.8168.3 ± 22.4

Visualizations

experimental_workflow_oa cluster_setup Animal Preparation cluster_induction OA Induction cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation acclimatization Acclimatization (1 week) baseline Baseline Measurements (Pain Assessment) acclimatization->baseline mia_injection Intra-articular MIA Injection baseline->mia_injection grouping Random Grouping mia_injection->grouping treatment Daily Treatment (21 days) grouping->treatment pain_assessment Weekly Pain Assessment treatment->pain_assessment euthanasia Euthanasia (Day 21) treatment->euthanasia histopathology Histopathology (Knee Joints) euthanasia->histopathology biomarkers Biochemical Markers (Serum, Synovial Fluid) euthanasia->biomarkers signaling_pathway_oa cluster_inflammation Inflammatory Cascade cluster_cartilage Cartilage Degradation IL1b IL-1β NFkB NF-κB IL1b->NFkB MAPK MAPK IL1b->MAPK TNFa TNF-α TNFa->NFkB TNFa->MAPK COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS MMPs MMPs NFkB->MMPs MAPK->COX2 MAPK->iNOS MAPK->MMPs degradation Cartilage Matrix Degradation MMPs->degradation G4OA This compound G4OA->NFkB inhibits G4OA->MAPK inhibits experimental_workflow_dn cluster_setup Induction Phase cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation stz_injection STZ Injection diabetes_confirmation Diabetes Confirmation (Blood Glucose > 250 mg/dL) stz_injection->diabetes_confirmation model_development Model Development (4 weeks) diabetes_confirmation->model_development grouping Random Grouping model_development->grouping treatment Daily Treatment (8 weeks) grouping->treatment monitoring Weekly Monitoring (Metabolic Parameters) treatment->monitoring urine_collection Urine Collection (Weeks 0, 4, 8) treatment->urine_collection euthanasia Euthanasia treatment->euthanasia histopathology Renal Histopathology euthanasia->histopathology molecular_analysis Molecular Analysis euthanasia->molecular_analysis signaling_pathway_dn cluster_hyperglycemia Hyperglycemia-Induced Stress cluster_signaling Pro-fibrotic Signaling cluster_pathology Renal Pathology hyperglycemia Hyperglycemia ros ROS Production hyperglycemia->ros ages AGEs Formation hyperglycemia->ages tgfb1 TGF-β1 ros->tgfb1 nfkb_dn NF-κB ros->nfkb_dn ages->tgfb1 ages->nfkb_dn smad Smad2/3 tgfb1->smad fibrosis Renal Fibrosis smad->fibrosis inflammation Inflammation nfkb_dn->inflammation G4OA_dn This compound G4OA_dn->tgfb1 inhibits G4OA_dn->nfkb_dn inhibits experimental_workflow_li cluster_setup Pre-treatment cluster_induction Liver Injury Induction cluster_evaluation Efficacy Evaluation pretreatment Administer this compound or Vehicle ccl4_injection CCl4 Injection (2 hours post-treatment) pretreatment->ccl4_injection euthanasia Euthanasia (24 hours post-CCl4) ccl4_injection->euthanasia blood_collection Blood Collection (ALT, AST) euthanasia->blood_collection liver_collection Liver Collection euthanasia->liver_collection histopathology Histopathology (H&E) liver_collection->histopathology oxidative_stress Oxidative Stress Markers liver_collection->oxidative_stress apoptosis_assay Apoptosis Assays (TUNEL, Western) liver_collection->apoptosis_assay signaling_pathway_li cluster_injury Hepatocellular Injury cluster_apoptosis Apoptosis Signaling ccl4 CCl4 Metabolism ros_li ROS Production ccl4->ros_li bax Bax ros_li->bax caspase3 Caspase-3 Activation bax->caspase3 bcl2 Bcl-2 bcl2->caspase3 apoptosis Hepatocyte Apoptosis caspase3->apoptosis G4OA_li This compound G4OA_li->ros_li scavenges G4OA_li->bax inhibits G4OA_li->bcl2 promotes

References

Application Notes and Protocols for 4-O-Galloylalbiflorin-Loaded Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of 4-O-Galloylalbiflorin-loaded nanoparticles. This drug delivery system aims to enhance the therapeutic efficacy of this compound, a polyphenolic compound with significant anti-inflammatory and antioxidant potential, by improving its bioavailability and enabling targeted delivery.

Application Notes

Introduction

This compound, a natural compound, has demonstrated promising pharmacological activities, including potent antioxidant and anti-inflammatory effects. Its therapeutic potential is often limited by poor aqueous solubility and low bioavailability. Encapsulation of this compound into polymeric nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), offers a promising strategy to overcome these limitations. PLGA is a biodegradable and biocompatible polymer approved by the US Food and Drug Administration (FDA) for therapeutic use. This document outlines the preparation, characterization, and in vitro evaluation of this compound-loaded PLGA nanoparticles.

Therapeutic Rationale and Potential Applications

The encapsulation of this compound within nanoparticles is expected to:

  • Enhance Bioavailability: Improve the systemic absorption of the hydrophobic drug.

  • Provide Controlled Release: Offer sustained therapeutic effects over an extended period.

  • Enable Targeted Delivery: The nanoparticle surface can be modified with ligands for targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing off-target effects.

Potential therapeutic applications include the treatment of inflammatory diseases, neurodegenerative disorders, and certain types of cancer where oxidative stress and inflammation play a key role. The anti-inflammatory effects of this compound are believed to be mediated through the modulation of signaling pathways such as the NF-κB and MAPK pathways.

Physicochemical Properties of this compound

While specific experimental data for this compound is limited, its structure, containing a galloyl group, suggests it is a polyphenolic compound with likely poor water solubility. For the purpose of these protocols, it is assumed to be soluble in organic solvents like acetone and dichloromethane.

PropertyEstimated ValueReference / Assumption
Molecular Formula C23H26O11 (Estimated)Based on the structure of similar compounds.
Molecular Weight ~478.45 g/mol (Estimated)Based on the structure of similar compounds.
Solubility Poorly soluble in water; Soluble in acetone, dichloromethane, DMSO.Assumed based on the polyphenolic structure, a common characteristic of such compounds.
CAS Number 1201580-97-3[1]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

This protocol describes the synthesis of this compound-loaded PLGA nanoparticles using a single emulsion-solvent evaporation technique, suitable for hydrophobic drugs.[2][3]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10,000-25,000 Da)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Acetone

Equipment:

  • Probe sonicator

  • Magnetic stirrer

  • Rotary evaporator

  • High-speed centrifuge

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 mL of deionized water with gentle heating and stirring.

  • Emulsification: Add the organic phase to 20 mL of the 1% PVA solution. Emulsify the mixture using a probe sonicator in an ice bath for 3 minutes (30 seconds on, 30 seconds off cycles) at 40% amplitude.

  • Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a beaker and stir on a magnetic stirrer at room temperature for 4-6 hours to allow the dichloromethane to evaporate.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C. Discard the supernatant.

  • Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove residual PVA.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powder.

  • Storage: Store the lyophilized nanoparticles at -20°C.

Protocol 2: Characterization of Nanoparticles

A. Particle Size and Zeta Potential Analysis

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Reconstitute the lyophilized nanoparticles in deionized water to a concentration of 0.1 mg/mL.

    • Vortex briefly to ensure a homogenous suspension.

    • Analyze the sample using a DLS instrument to determine the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential.

    • Perform measurements in triplicate.

B. Morphological Analysis

  • Method: Scanning Electron Microscopy (SEM)

  • Procedure:

    • Place a drop of the reconstituted nanoparticle suspension onto a clean silicon wafer and allow it to air-dry.

    • Sputter-coat the sample with a thin layer of gold or palladium.

    • Image the sample using an SEM to observe the surface morphology and shape of the nanoparticles.

C. Drug Loading and Encapsulation Efficiency

  • Method: UV-Vis Spectrophotometry

  • Procedure:

    • Accurately weigh 5 mg of lyophilized nanoparticles and dissolve them in 1 mL of a suitable solvent (e.g., DMSO) to break the nanoparticles and release the drug.

    • Centrifuge the solution to pellet the polymer debris.

    • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength of this compound.

    • Calculate the drug concentration using a standard calibration curve.

    • Determine the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

      • DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

      • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Quantitative Data Summary

ParameterExpected Value
Particle Size (nm) 150 - 250
Polydispersity Index (PDI) < 0.2
Zeta Potential (mV) -15 to -30
Drug Loading (%) 2 - 5
Encapsulation Efficiency (%) 60 - 80
Protocol 3: In Vitro Drug Release Study

This protocol uses a dialysis method to evaluate the in vitro release of this compound from the PLGA nanoparticles.[4][5][6]

Materials:

  • This compound-loaded nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5

  • Dialysis tubing (MWCO 10 kDa)

  • Shaking incubator or water bath

Procedure:

  • Reconstitute a known amount of lyophilized nanoparticles (e.g., 10 mg) in 2 mL of PBS (pH 7.4).

  • Transfer the nanoparticle suspension into a pre-soaked dialysis bag and seal both ends.

  • Immerse the dialysis bag in 50 mL of release medium (PBS at pH 7.4 or pH 5.5) in a beaker.

  • Place the beaker in a shaking incubator at 37°C with gentle agitation (100 rpm).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the collected samples for this compound concentration using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_eval In Vitro Evaluation prep1 Dissolve PLGA & this compound in DCM prep3 Emulsification (Sonication) prep1->prep3 prep2 Prepare Aqueous PVA Solution prep2->prep3 prep4 Solvent Evaporation prep3->prep4 prep5 Collection & Washing (Centrifugation) prep4->prep5 prep6 Lyophilization prep5->prep6 char1 Particle Size & Zeta Potential (DLS) prep6->char1 char2 Morphology (SEM) prep6->char2 char3 Drug Loading & Encapsulation Efficiency (UV-Vis) prep6->char3 eval1 In Vitro Drug Release (Dialysis) prep6->eval1

Caption: Experimental workflow for nanoparticle synthesis and evaluation.

signaling_pathway NP This compound Nanoparticles Cell Target Cell NP->Cell Uptake Receptor Receptor Cell->Receptor IKK IKK Receptor->IKK Inhibition IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Genes Inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Genes Transcription Response Reduced Inflammation Genes->Response

Caption: Proposed anti-inflammatory signaling pathway of this compound.

drug_release cluster_release Release Mechanisms NP Nanoparticle Diffusion Drug Diffusion NP->Diffusion Erosion Polymer Erosion NP->Erosion Drug Free Drug Diffusion->Drug Erosion->Drug

Caption: Drug release mechanisms from polymeric nanoparticles.

References

Application Notes and Protocols for Preparing 4-O-Galloylalbiflorin Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Galloylalbiflorin is a natural compound of interest for its potential therapeutic properties. To investigate its biological effects at the cellular level, proper preparation of sterile, accurate, and stable solutions for cell culture is paramount. This document outlines the recommended procedure for dissolving, sterilizing, and diluting this compound to be used in a variety of cell-based assays. The primary solvent recommended is dimethyl sulfoxide (DMSO) due to its broad solvency for organic compounds and compatibility with most cell culture systems at low concentrations.

Quantitative Data Summary

The following table provides a summary of recommended concentrations for stock and working solutions of this compound. It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5% (v/v), to avoid solvent-induced cellular stress or cytotoxicity.[1][2][3]

ParameterRecommended ValueNotes
Solvent Dimethyl sulfoxide (DMSO), cell culture gradeA versatile solvent for many organic compounds, miscible with water and culture media.[3][4][5]
Stock Solution Concentration 10-50 mMPreparing a concentrated stock solution minimizes the volume of solvent added to the final culture.[6]
Storage of Stock Solution -20°C or -80°C in small aliquotsAliquoting prevents repeated freeze-thaw cycles which can degrade the compound.
Final Working Concentration 1-100 µM (typical range)The optimal concentration should be determined empirically through dose-response experiments.
Final DMSO Concentration in Media ≤ 0.5% (v/v)Higher concentrations of DMSO can be cytotoxic to many cell lines.[1][2][3]

Experimental Protocol: Preparation of this compound Solutions

This protocol details the steps for preparing a sterile stock solution of this compound and its subsequent dilution to a final working concentration in cell culture medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics

  • Sterile microcentrifuge tubes or cryovials

  • Sterile syringe filters (0.22 µm pore size)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Preparation of a 50 mM Stock Solution:

    • Calculate the mass of this compound needed to prepare the desired volume of a 50 mM stock solution (Molecular Weight of this compound to be used for calculation).

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to the tube.

    • Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Sterilization of the Stock Solution:

    • To ensure sterility, filter the 50 mM stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This is particularly important if the initial weighing was not performed under strictly aseptic conditions.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials.[7]

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 50 mM stock solution at room temperature.

    • Dilute the stock solution in complete cell culture medium to the desired final working concentration immediately before use. For example, to prepare a 50 µM working solution, you would perform a 1:1000 dilution of the 50 mM stock solution into the culture medium.

    • Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%.

    • Always prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound.

Visualizations

Experimental Workflow

G cluster_0 Stock Solution Preparation cluster_1 Working Solution and Cell Treatment weigh Weigh this compound Powder dissolve Dissolve in DMSO (e.g., 50 mM) weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into single-use tubes filter->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw stock aliquot store->thaw Begin Experiment dilute Dilute in complete culture medium to final concentration thaw->dilute treat Add to cell culture dilute->treat incubate Incubate cells for defined period treat->incubate G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k ras RAS receptor->ras akt AKT pi3k->akt transcription Transcription Factors (e.g., NF-κB, AP-1) akt->transcription raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->transcription proliferation Cell Proliferation, Survival, Migration transcription->proliferation galloylalbiflorin This compound galloylalbiflorin->pi3k Inhibition galloylalbiflorin->ras Inhibition

References

Application Notes and Protocols: In Vitro Models for Assessing the Neuroprotective Effects of 4-O-Galloylalbiflorin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and ischemic stroke represent a significant and growing global health burden. A key pathological feature common to these conditions is the progressive loss of neuronal structure and function. Consequently, the development of neuroprotective agents that can prevent or slow this neuronal damage is a critical goal in modern pharmacology.

4-O-Galloylalbiflorin is a natural compound of interest, belonging to the family of monoterpene glycosides found in the roots of Paeonia lactiflora. While direct studies on this compound are emerging, extensive research has been conducted on its close structural analog, Albiflorin, also isolated from Paeonia lactiflora.[1][2][3] Albiflorin has demonstrated significant neuroprotective properties, primarily by mitigating neuroinflammation and oxidative stress.[4][5][6] It has been shown to inhibit microglial activation and downregulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response in the brain.[4][7]

These application notes provide a detailed framework of standardized in vitro models and protocols to assess the neuroprotective potential of compounds like this compound. The methodologies are based on established models of neuronal damage, including oxidative stress, neurotoxin-induced parkinsonism, and ischemia-reperfusion injury. The quantitative data presented are based on published findings for the related compound Albiflorin and serve as a representative example of expected outcomes.

Section 1: General Experimental Workflow

The assessment of a compound's neuroprotective effect follows a structured workflow. This involves inducing a specific type of neuronal damage in a relevant cell culture model and then evaluating the compound's ability to mitigate that damage. Key endpoints include cell viability, levels of oxidative stress, and the expression of proteins involved in apoptosis and inflammation.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis CellCulture 1. Culture Neuronal Cells (e.g., SH-SY5Y, Primary Neurons) CompoundPrep 2. Prepare this compound Stock Solutions Pretreat 3. Pre-treat Cells with This compound CellCulture->Pretreat InduceDamage 4. Induce Neurotoxicity (e.g., H₂O₂, MPP⁺, OGD/R) Pretreat->InduceDamage Viability 5a. Cell Viability Assays (MTT, CCK-8) InduceDamage->Viability ROS 5b. Oxidative Stress Assays (DCFH-DA) InduceDamage->ROS WesternBlot 5c. Protein Expression (Western Blot) InduceDamage->WesternBlot Data 6. Data Analysis & Interpretation

Caption: General workflow for assessing neuroprotective agents in vitro.

Section 2: In Vitro Models of Neuronal Damage & Protocols

Choosing an appropriate in vitro model is crucial for mimicking the specific pathological conditions of a neurodegenerative disease. Below are detailed protocols for three widely used models.

Model 1: Oxidative Stress (Hydrogen Peroxide-Induced)

This model simulates the neuronal damage caused by excessive reactive oxygen species (ROS), a common factor in many neurodegenerative diseases.[8][9][10] Human neuroblastoma SH-SY5Y cells are a common and effective model for these studies.[11][12][13]

Protocol: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

  • Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 2 × 10⁵ cells/mL and allow them to adhere for 24 hours.[14]

  • Differentiation (Optional but Recommended): For a more neuron-like phenotype, differentiate the cells by treating with 10 µM retinoic acid for 6 days.[14]

  • Pre-treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Incubate for 24 hours.

  • Induction of Oxidative Stress: Expose the pre-treated cells to a pre-determined toxic concentration of hydrogen peroxide (H₂O₂), typically in the range of 200-300 µM, for 2-3 hours.[11][14]

  • Assessment: After the incubation period, proceed with cell viability (MTT) and intracellular ROS (DCFH-DA) assays.

G start Seed SH-SY5Y Cells pretreat Pre-treat with This compound (24h) start->pretreat induce Add H₂O₂ (e.g., 250µM, 3h) pretreat->induce assess Assess Viability (MTT) & ROS Levels (DCFH-DA) induce->assess

Caption: Workflow for the H₂O₂-induced oxidative stress model.

Model 2: Parkinson's Disease (MPP⁺-Induced)

1-methyl-4-phenylpyridinium (MPP⁺) is a neurotoxin that selectively destroys dopaminergic neurons by inhibiting mitochondrial complex I, thereby mimicking the pathology of Parkinson's disease.[1] This makes the MPP⁺-induced toxicity model in dopaminergic SH-SY5Y cells highly relevant for screening anti-parkinsonian drugs.[1][4]

Protocol: MPP⁺-Induced Neurotoxicity in SH-SY5Y Cells

  • Cell Culture: Culture and differentiate SH-SY5Y cells as described in the oxidative stress model.

  • Pre-treatment: Pre-treat differentiated cells with desired concentrations of this compound for 4 hours.[1]

  • Induction of Neurotoxicity: Add MPP⁺ to the cell culture medium at a final concentration of 1 mM and incubate for 24-48 hours.[1]

  • Assessment: Evaluate the neuroprotective effects by measuring cell viability (MTT assay) and analyzing the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3) via Western blot.

G start Culture Differentiated SH-SY5Y Cells pretreat Pre-treat with This compound (4h) start->pretreat induce Add MPP⁺ (1mM, 24-48h) pretreat->induce assess Assess Viability (MTT) & Apoptotic Proteins induce->assess G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS / DAMPs TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 MAPKKK TAK1 TRAF6->MAPKKK IKK IKK Complex TRAF6->IKK MAPKK MKKs MAPKKK->MAPKK MAPK p38, JNK, ERK MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus Inflammation Pro-inflammatory Genes (iNOS, TNF-α, IL-6) MAPK->Inflammation IkB IκBα IKK->IkB phosphorylates & promotes degradation NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB->Nucleus translocates to NFkB->Inflammation Compound Albiflorin / This compound Compound->MAPK inhibits Compound->IKK inhibits G cluster_nuc ROS Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 ROS->Keap1 oxidizes Nrf2 Nrf2 ROS->Nrf2 promotes release Keap1->Nrf2 sequesters & promotes degradation Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) AntioxidantGenes Antioxidant Genes (e.g., HO-1, SOD) ARE->AntioxidantGenes activates transcription Compound This compound Compound->Nrf2 may promote Nrf2 release Nrf2_nuc Nrf2 Nrf2_nuc->ARE binds to

References

Troubleshooting & Optimization

How to improve the aqueous solubility of 4-O-Galloylalbiflorin for in vivo studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of 4-O-Galloylalbiflorin for in vivo studies.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of this compound and provides systematic steps to identify and resolve them.

Problem 1: Low intrinsic aqueous solubility of this compound.

While the parent compounds albiflorin and paeoniflorin are known to be water-soluble, the addition of a galloyl moiety can significantly decrease aqueous solubility.[1][2][3] Polyphenolic compounds, like gallic acid, often exhibit poor water solubility.[4]

Table 1: Potential Strategies for Solubility Enhancement

StrategyPrincipleKey AdvantagesPotential Challenges
Cyclodextrin Inclusion Complexation Encapsulation of the hydrophobic galloyl moiety within the cyclodextrin cavity, presenting a hydrophilic exterior.[5][6]High efficiency for suitable guest molecules, use of biocompatible excipients.[5]Stoichiometry needs optimization, potential for competitive inhibition.[6]
Solid Dispersion Dispersing the compound in a hydrophilic carrier matrix at a molecular level, converting it to an amorphous state.[7][8]Broad applicability, potential for significant solubility increase.[7]Physical instability (recrystallization), selection of appropriate carrier is critical.[8]
Nanoparticle Formulation Reducing particle size to the nanometer range, which increases the surface area-to-volume ratio and dissolution rate.[9]Applicable to a wide range of compounds, can improve bioavailability.[9]Requires specialized equipment, potential for particle aggregation.

Experimental Workflow for Troubleshooting Low Solubility

G cluster_0 Initial Assessment cluster_1 Strategy Selection & Optimization cluster_2 Analysis & Validation A Characterize Physicochemical Properties of this compound B Determine Baseline Aqueous Solubility A->B C Cyclodextrin Inclusion Complexation B->C D Solid Dispersion B->D E Nanoparticle Formulation B->E F Measure Enhanced Aqueous Solubility C->F D->F E->F G Characterize Formulation (e.g., DSC, XRD, SEM) F->G H Assess In Vitro Dissolution Profile G->H I Evaluate In Vivo Performance H->I G cluster_0 Before Complexation cluster_1 Complexation Process cluster_2 After Complexation A This compound (Poorly Soluble) B Water A->B Low Interaction C Cyclodextrin A->C Encapsulation D Inclusion Complex C->D E Enhanced Aqueous Solubility D->E Improved Interaction G A Weigh this compound and Hydrophilic Carrier B Dissolve in Organic Solvent A->B C Solvent Evaporation (Rotary Evaporator) B->C D Vacuum Drying C->D E Pulverization & Sieving D->E F Characterize Solid Dispersion (Solubility, Dissolution, etc.) E->F

References

Troubleshooting peak tailing and broadening in HPLC analysis of 4-O-Galloylalbiflorin.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of 4-O-Galloylalbiflorin, specifically focusing on peak tailing and broadening.

Troubleshooting Guide

Peak tailing and broadening are common chromatographic problems that can compromise the accuracy and precision of quantification. This guide provides a systematic approach to diagnosing and resolving these issues for this compound analysis.

Q1: My chromatogram for this compound shows significant peak tailing. What are the primary causes?

Peak tailing for a phenolic compound like this compound in reversed-phase HPLC is often a result of secondary interactions between the analyte and the stationary phase, improper mobile phase conditions, or system issues. The most likely causes include:

  • Secondary Silanol Interactions: The galloyl moiety and other polar functional groups of this compound can interact with residual free silanol groups on the surface of silica-based C18 columns. These interactions are a primary cause of peak tailing for polar and acidic compounds.[1][2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of both the analyte and the residual silanols on the column. If the pH is not optimal, it can lead to peak distortion.[3][4]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to asymmetrical peaks.[1][4]

  • Column Degradation or Contamination: Over time, HPLC columns can degrade or become contaminated with strongly retained sample components, resulting in poor peak shapes.[1]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large detector cell volume, or poorly made connections, can contribute to band broadening and peak tailing.[3][4]

Q2: How can I systematically troubleshoot the peak tailing issue?

Follow this step-by-step workflow to identify and resolve the source of peak tailing.

Troubleshooting_Workflow start Start: Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Suspect System/Column Inlet Issue check_all_peaks->system_issue Yes analyte_specific Suspect Analyte-Specific Issue check_all_peaks->analyte_specific No flush_system Action: Flush System & Column system_issue->flush_system check_frit Action: Check/Replace Inlet Frit flush_system->check_frit end End: Peak Shape Improved check_frit->end optimize_method Optimize Method Parameters analyte_specific->optimize_method adjust_ph Action: Adjust Mobile Phase pH optimize_method->adjust_ph pH-related? lower_concentration Action: Lower Sample Concentration optimize_method->lower_concentration Concentration-related? use_additive Action: Use Mobile Phase Additive optimize_method->use_additive Secondary Interactions? change_column Action: Use End-capped or Phenyl Column optimize_method->change_column Persistent Tailing? adjust_ph->end lower_concentration->end use_additive->end change_column->end Chemical_Interaction cluster_Analyte This compound cluster_StationaryPhase C18 Stationary Phase Analyte Phenolic -OH groups (Galloyl moiety) C18 Hydrophobic C18 Chains Analyte->C18 Primary Hydrophobic Interaction (Desired Retention) Silanol Residual Si-OH (Silanol) Groups Analyte->Silanol Secondary Polar Interaction (Causes Tailing)

References

Optimization of extraction parameters to maximize the yield of 4-O-Galloylalbiflorin.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of extraction parameters to maximize the yield of 4-O-Galloylalbiflorin.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing the extraction of this compound?

A1: The most critical parameters influencing the extraction yield of this compound are the choice of solvent and its concentration, extraction temperature, extraction time, and the solid-to-liquid ratio. The pH of the extraction solvent can also play a significant role.

Q2: Which solvent system is most effective for extracting this compound?

A2: Ethanol-water mixtures are commonly effective for extracting moderately polar compounds like this compound.[1][2] The optimal ethanol concentration typically ranges between 50% and 80% (v/v), as this combination effectively solubilizes the target compound while minimizing the co-extraction of undesirable substances.[3][4]

Q3: What is the recommended temperature range for the extraction process?

A3: A temperature range of 40°C to 60°C is generally recommended. While higher temperatures can increase extraction efficiency, they may also lead to the degradation of thermolabile compounds like this compound.[2][5] It is crucial to conduct stability studies to determine the optimal temperature that maximizes yield without causing degradation.

Q4: How does the solid-to-liquid ratio impact the extraction yield?

A4: A lower solid-to-liquid ratio (i.e., a larger volume of solvent for a given amount of sample) generally leads to a higher extraction yield.[2][5] This is because a larger solvent volume increases the concentration gradient, facilitating the diffusion of the analyte from the solid matrix into the solvent. A common starting point is a ratio of 1:20 to 1:50 (g/mL).

Q5: Can ultrasound-assisted extraction (UAE) improve the yield of this compound?

A5: Yes, ultrasound-assisted extraction can significantly improve the yield and reduce extraction time. The cavitation effect produced by ultrasound waves disrupts the plant cell walls, enhancing solvent penetration and mass transfer of the target compound.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Inappropriate solvent system.- Suboptimal extraction temperature or time.- Inefficient cell wall disruption.- Degradation of the target compound.- Optimize the ethanol-water ratio. Start with a 70% ethanol solution.- Perform a time-course and temperature optimization study (e.g., 30-120 min, 40-70°C).- Ensure the plant material is finely powdered. Consider pre-treatment with enzymes or micronization.- Evaluate the stability of this compound at different temperatures and pH values.[6][7][8][9][10]
Poor Reproducibility of Results - Inconsistent particle size of the plant material.- Fluctuations in extraction temperature.- Inaccurate measurement of solvent and sample.- Variation in raw material.- Sieve the powdered plant material to ensure a uniform particle size.- Use a temperature-controlled water bath or heating mantle.- Calibrate all weighing and measuring equipment regularly.- Source raw material from a single, reputable supplier and perform quality control checks.
Co-extraction of Impurities - Solvent system is not selective enough.- Extraction time is too long.- Adjust the polarity of the solvent. A slightly lower ethanol concentration might reduce the extraction of non-polar impurities.- Reduce the extraction time. Kinetic studies can help determine the point of maximum yield before significant impurity co-extraction.- Consider a post-extraction purification step, such as solid-phase extraction (SPE).
Formation of Emulsions during Liquid-Liquid Extraction (Post-Extraction) - Presence of surfactant-like compounds in the extract.- Gently swirl instead of vigorously shaking the separatory funnel.[11]- Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase and break the emulsion.[11]- Centrifuge the mixture to separate the layers.[11]

Experimental Protocols

Protocol 1: Conventional Solvent Extraction Optimization

This protocol outlines a general procedure for optimizing the key parameters for the extraction of this compound using conventional methods.

  • Sample Preparation: Dry the plant material at 40°C and grind it into a fine powder (40-60 mesh).

  • Solvent Selection:

    • Weigh 1.0 g of the powdered sample into several flasks.

    • Add 30 mL of different ethanol-water concentrations (e.g., 30%, 50%, 70%, 90% v/v).

    • Extract at 50°C for 60 minutes with constant stirring.

  • Temperature Optimization:

    • Using the optimal solvent concentration from the previous step, weigh 1.0 g of the sample into several flasks.

    • Add 30 mL of the chosen solvent.

    • Extract at different temperatures (e.g., 30°C, 40°C, 50°C, 60°C, 70°C) for 60 minutes.

  • Time Optimization:

    • Using the optimal solvent and temperature, weigh 1.0 g of the sample into several flasks.

    • Add 30 mL of the solvent.

    • Extract for different durations (e.g., 30, 60, 90, 120, 150 minutes).

  • Solid-to-Liquid Ratio Optimization:

    • Using the optimal solvent, temperature, and time, vary the solid-to-liquid ratio (e.g., 1:10, 1:20, 1:30, 1:40, 1:50 g/mL).

  • Analysis:

    • After each extraction, filter the mixture and analyze the filtrate for the concentration of this compound using a validated analytical method such as HPLC-UV.[12][13][14]

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Extraction:

    • Place 1.0 g of the powdered sample in a flask with 30 mL of the optimized solvent from Protocol 1.

    • Place the flask in an ultrasonic bath.

    • Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 100 W).

    • Extract for a shorter duration compared to conventional methods (e.g., 15-60 minutes) at the optimized temperature.

  • Analysis: Analyze the extract as described in Protocol 1.

Data Presentation

Table 1: Effect of Extraction Parameters on the Yield of this compound (Hypothetical Data)

Parameter Condition Yield (mg/g of dry weight)
Solvent Concentration (% EtOH) 30%3.2 ± 0.2
50%5.8 ± 0.3
70% 7.5 ± 0.4
90%6.1 ± 0.3
Temperature (°C) 304.9 ± 0.2
406.8 ± 0.3
50 7.6 ± 0.4
607.4 ± 0.5 (slight degradation observed)
706.5 ± 0.6 (significant degradation observed)
Time (minutes) 305.5 ± 0.3
607.4 ± 0.4
90 8.1 ± 0.5
1208.2 ± 0.4
1508.0 ± 0.5
Solid-to-Liquid Ratio (g/mL) 1:104.5 ± 0.2
1:206.9 ± 0.3
1:30 8.0 ± 0.4
1:408.1 ± 0.5
1:508.2 ± 0.4

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Optimization cluster_analysis Analysis raw_material Raw Plant Material drying Drying (40°C) raw_material->drying grinding Grinding & Sieving drying->grinding optimization Parameter Optimization (Solvent, Temp, Time, Ratio) grinding->optimization extraction_method Extraction Method (Conventional or UAE) optimization->extraction_method filtration Filtration extraction_method->filtration hplc HPLC-UV Analysis filtration->hplc data Data Interpretation hplc->data data->optimization Feedback for further optimization

Caption: Workflow for the optimization of this compound extraction.

Troubleshooting_Logic start Low Yield? check_params Check Extraction Parameters (Solvent, Temp, Time) start->check_params Yes good_yield Yield is Acceptable start->good_yield No optimize_params Re-optimize Parameters check_params->optimize_params check_stability Assess Compound Stability optimize_params->check_stability adjust_conditions Adjust Temp/pH to minimize degradation check_stability->adjust_conditions check_purity Check Purity good_yield->check_purity high_purity High Purity check_purity->high_purity Good low_purity Low Purity check_purity->low_purity Poor optimize_purification Optimize Purification Step (e.g., SPE, Solvent Polarity) low_purity->optimize_purification

Caption: Troubleshooting logic for this compound extraction and purification.

References

Strategies to prevent the degradation of 4-O-Galloylalbiflorin during storage and experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-O-Galloylalbiflorin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and throughout experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound?

A1: this compound, being a gallotannin and an ester, is primarily susceptible to degradation through several mechanisms:

  • Hydrolysis: The ester linkage between albiflorin and the galloyl moiety can be cleaved under both acidic and basic conditions. Basic conditions, in particular, can significantly accelerate hydrolysis.

  • Oxidation: The phenolic galloyl group is prone to oxidation, which can be initiated by exposure to air (oxygen), light, or the presence of metal ions.

  • Thermal Stress: Elevated temperatures can increase the rate of both hydrolysis and oxidation, leading to faster degradation.

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy for photolytic cleavage or photo-oxidative reactions.

Q2: What are the expected degradation products of this compound?

A2: The primary degradation products resulting from the hydrolysis of the ester bond are Albiflorin and Gallic Acid . Further degradation of gallic acid can occur, especially under oxidative conditions. Mass spectrometry fragmentation patterns also suggest the loss of the galloyl group as a primary fragmentation pathway, which is consistent with hydrolytic degradation.

Q3: What are the recommended storage conditions for solid this compound?

A3: For long-term storage, solid this compound should be kept in a tightly sealed container, protected from light, and stored in a cool and dry place. One supplier suggests a shelf life of 1095 days when stored at room temperature.[1] For enhanced stability, especially for reference standards, storage at -20°C or -80°C in a desiccated environment is recommended to minimize thermal degradation and hydrolysis from atmospheric moisture.

Q4: How should I prepare and store stock solutions of this compound?

A4: Stock solutions are more susceptible to degradation than the solid compound.

  • Solvent Selection: Use anhydrous, high-purity solvents. Protic solvents like methanol and ethanol can participate in solvolysis, while residual water can lead to hydrolysis. Aprotic solvents like DMSO or acetonitrile are often preferred. The choice of solvent can impact stability.

  • pH Control: The pH of the solution is critical. It is advisable to use a buffered solution, preferably in the slightly acidic range (pH 4-6), to minimize base-catalyzed hydrolysis. Avoid alkaline conditions.

  • Concentration: Prepare solutions at the desired concentration immediately before use. If storage is necessary, prepare higher concentration stock solutions and dilute as needed.

  • Storage of Solutions: If short-term storage is unavoidable, store stock solutions in tightly sealed vials, protected from light (e.g., by using amber vials or wrapping in aluminum foil), and at low temperatures (-20°C or -80°C). It is recommended to use fresh solutions for sensitive experiments.

Q5: Are there any additives that can help stabilize this compound in solution?

A5: Yes, several additives can be considered:

  • Antioxidants: To mitigate oxidative degradation, the addition of small amounts of antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or butylated hydroxyanisole (BHA) can be beneficial.[2]

  • Chelating Agents: To prevent metal-catalyzed oxidation, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions.

  • Inert Atmosphere: For highly sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity or concentration in stored stock solutions. Hydrolysis of the ester linkage.Prepare fresh solutions before each experiment. If storage is necessary, use anhydrous aprotic solvents, store at -80°C, and protect from light. Consider preparing aliquots to avoid repeated freeze-thaw cycles.
Oxidation of the galloyl moiety.Add an antioxidant (e.g., BHT, ascorbic acid) to the solvent. Purge the solvent and the vial headspace with an inert gas (nitrogen or argon) before sealing.
Inconsistent results between experimental replicates. Degradation during the experiment.Minimize the duration of the experiment. Maintain a controlled, slightly acidic pH if the experimental conditions allow. Protect the experimental setup from light.
Appearance of unexpected peaks in HPLC chromatograms. Formation of degradation products.The primary degradation products are likely albiflorin and gallic acid. Use a stability-indicating HPLC method to separate and identify these degradants. Confirm their identity using mass spectrometry.
Solvent-induced degradation.Ensure the use of high-purity, anhydrous solvents. Evaluate the stability of this compound in different solvents to choose the most suitable one for your application.
Precipitation of the compound from the solution upon storage. Degradation leading to less soluble products.This could indicate significant degradation. Discard the solution and prepare a fresh one.
Poor initial solubility or supersaturation.Ensure the compound is fully dissolved. Sonication may aid dissolution. Do not prepare solutions at concentrations exceeding the compound's solubility in the chosen solvent.

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 2, 8, and 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 60°C in a temperature-controlled oven for 1, 3, and 7 days, protected from light.

  • Photodegradation: Expose the stock solution in a photochemically stable, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis:

  • At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method (see below).

Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-10% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm and 275 nm (PDA detector recommended for peak purity analysis)
Injection Volume 10 µL

Data Analysis:

  • Monitor the decrease in the peak area of this compound and the appearance and increase of new peaks corresponding to degradation products.

  • Calculate the percentage degradation.

  • Peak purity analysis should be performed to ensure that the this compound peak is free from co-eluting degradants.

Visualizations

Degradation Pathway of this compound

This compound This compound Albiflorin Albiflorin This compound->Albiflorin Hydrolysis (Acid/Base) Gallic Acid Gallic Acid This compound->Gallic Acid Hydrolysis (Acid/Base) Further Degradation Products Further Degradation Products Gallic Acid->Further Degradation Products Oxidation

Caption: Primary degradation pathway of this compound via hydrolysis.

Experimental Workflow for a Forced Degradation Study

cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Stressed Samples Stressed Samples Acid Hydrolysis->Stressed Samples Base Hydrolysis Base Hydrolysis Base Hydrolysis->Stressed Samples Oxidation Oxidation Oxidation->Stressed Samples Thermal Thermal Thermal->Stressed Samples Photolytic Photolytic Photolytic->Stressed Samples Stock Solution Stock Solution Stock Solution->Acid Hydrolysis Stock Solution->Base Hydrolysis Stock Solution->Oxidation Stock Solution->Thermal Stock Solution->Photolytic HPLC Analysis HPLC Analysis Stressed Samples->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis

Caption: Workflow for conducting forced degradation studies on this compound.

Logical Relationship for Prevention Strategies

Degradation Degradation Hydrolysis Hydrolysis Hydrolysis->Degradation Oxidation Oxidation Oxidation->Degradation Thermal Stress Thermal Stress Thermal Stress->Degradation Light Exposure Light Exposure Light Exposure->Degradation Control pH (Acidic) Control pH (Acidic) Control pH (Acidic)->Hydrolysis Use Anhydrous Solvents Use Anhydrous Solvents Use Anhydrous Solvents->Hydrolysis Add Antioxidants Add Antioxidants Add Antioxidants->Oxidation Inert Atmosphere Inert Atmosphere Inert Atmosphere->Oxidation Low Temperature Storage Low Temperature Storage Low Temperature Storage->Thermal Stress Protect from Light Protect from Light Protect from Light->Light Exposure

Caption: Key factors causing degradation and their corresponding prevention strategies.

References

How to minimize matrix effects in the LC-MS/MS analysis of 4-O-Galloylalbiflorin.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 4-O-Galloylalbiflorin.

Troubleshooting Guides

Issue: Poor Peak Shape and Inconsistent Retention Time

Q1: My this compound peak is broad, tailing, or splitting. What are the likely causes and solutions?

A1: Poor peak shape can be caused by several factors related to the sample matrix and chromatographic conditions.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Solution: Dilute the sample or reduce the injection volume.[1][2]

  • Column Contamination: Matrix components can accumulate on the analytical column, affecting peak shape. Solution: Implement a robust column washing step after each run or use a guard column.

  • Inappropriate Mobile Phase: The pH and organic composition of the mobile phase can significantly impact the peak shape of phenolic compounds like this compound. Solution: Optimize the mobile phase pH and gradient profile. For example, adding a small amount of formic acid or ammonium acetate to the mobile phase can improve peak shape for similar compounds.[3]

  • Secondary Interactions: The analyte may be interacting with active sites on the column stationary phase. Solution: Try a different column chemistry (e.g., a column with end-capping) or add a competing agent to the mobile phase.

Issue: Low Signal Intensity and Poor Sensitivity

Q2: I am observing a weak signal for this compound, even at concentrations that should be detectable. What could be causing this ion suppression?

A2: Low signal intensity is a classic sign of ion suppression, a major component of matrix effects where co-eluting matrix components interfere with the ionization of the analyte of interest.[4][5]

  • Co-eluting Matrix Components: Phospholipids, salts, and other endogenous compounds from the biological matrix can co-elute with this compound and suppress its ionization.[6][7] Solution:

    • Improve Sample Preparation: Employ more rigorous sample cleanup techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[6][8]

    • Optimize Chromatography: Adjust the chromatographic gradient to better separate the analyte from the matrix interferences.[8]

  • Inefficient Ionization: The ion source parameters may not be optimal for this compound. Solution: Optimize ion source parameters such as capillary voltage, gas flow rates, and temperature.[9] Consider trying different ionization modes (e.g., negative vs. positive ESI) or a different ionization source like Atmospheric Pressure Chemical Ionization (APCI) if available, as it can be less susceptible to matrix effects for certain compounds.[10]

Issue: High Variability and Poor Reproducibility

Q3: My replicate injections of the same sample show high variability in the peak area of this compound. How can I improve the reproducibility?

A3: High variability is often a consequence of inconsistent matrix effects between samples.

  • Inconsistent Sample Preparation: Variability in the efficiency of sample extraction and cleanup can lead to differing levels of matrix components in each sample. Solution: Standardize and automate the sample preparation workflow as much as possible. Ensure thorough mixing and consistent timing for all steps.

  • Use of an Appropriate Internal Standard: An internal standard (IS) is crucial for correcting for variability in sample preparation and matrix effects.[8] Solution: The ideal choice is a stable isotope-labeled (SIL) internal standard of this compound.[4][11] If a SIL IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples.[8] This helps to compensate for systematic matrix effects.

Frequently Asked Questions (FAQs)

Q4: What is the most effective sample preparation technique to minimize matrix effects for this compound in plasma?

A4: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. Here is a comparison of common techniques:

Technique Principle Advantages Disadvantages
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile, methanol).Simple, fast, and inexpensive.[3]Less effective at removing other matrix components like phospholipids, leading to potential for significant ion suppression.[6]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Can provide a cleaner extract than PPT by removing highly polar and non-polar interferences.[6]Can be more time-consuming and may have lower recovery for some analytes.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Offers the most effective cleanup by selectively isolating the analyte, significantly reducing matrix effects.[6][8]More complex, time-consuming, and expensive to develop and perform.

For demanding applications requiring high sensitivity and accuracy, Solid-Phase Extraction (SPE) is generally the most effective method for minimizing matrix effects.

Q5: How can I quantitatively assess the extent of matrix effects in my assay?

A5: The matrix effect can be quantitatively evaluated by comparing the peak area of the analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a pure solvent solution at the same concentration.[1]

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

Matrix Effect (%) Interpretation
85 - 115%Generally acceptable
< 85%Significant ion suppression
> 115%Significant ion enhancement

Q6: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?

A6: While not strictly necessary for all applications, using a SIL-IS is highly recommended and considered the "gold standard" for quantitative bioanalysis using LC-MS/MS.[11][12] A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of signal suppression or enhancement.[4][13] This leads to improved accuracy, precision, and robustness of the analytical method.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general starting point for developing an SPE method. Optimization of sorbent type, wash, and elution solvents is recommended.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 200 µL of pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid in water).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Protocol 2: Post-Column Infusion Experiment to Identify Regions of Ion Suppression

This qualitative experiment helps to identify retention time windows where matrix effects are most pronounced.

  • Setup: Infuse a standard solution of this compound at a constant flow rate (e.g., 5 µL/min) into the MS source via a T-connector placed after the analytical column.

  • Baseline: Begin the LC gradient without an injection to establish a stable baseline signal for the infused analyte.

  • Injection: Inject a blank matrix extract onto the LC column.

  • Analysis: Monitor the signal of the infused standard. A dip in the baseline indicates a region of ion suppression, while a rise indicates enhancement.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample ppt Protein Precipitation plasma->ppt lle Liquid-Liquid Extraction plasma->lle spe Solid-Phase Extraction plasma->spe extract Clean Extract ppt->extract lle->extract spe->extract lc LC Separation extract->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data quant Quantification data->quant report Reporting quant->report

Caption: Workflow for LC-MS/MS analysis of this compound.

troubleshooting_logic start Problem Observed: Inaccurate Quantification check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me me_present Matrix Effect > 15%? check_me->me_present optimize_prep Optimize Sample Prep (SPE, LLE) me_present->optimize_prep Yes no_me Matrix Effect Acceptable (<15%) me_present->no_me No optimize_chrom Optimize Chromatography (Gradient, Column) optimize_prep->optimize_chrom use_is Use Stable Isotope Internal Standard optimize_chrom->use_is check_other Investigate Other Causes (e.g., Instrument, Standard Prep) no_me->check_other

References

Technical Support Center: Optimizing 4-O-Galloylalbiflorin Administration in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-O-Galloylalbiflorin in preclinical experiments. The information is designed to assist in optimizing dosing strategies and administration routes to achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

1. What is the recommended starting dose for this compound in a new preclinical model?

Currently, there is a lack of published in vivo dose-response studies specifically for this compound. However, based on studies of its constituent components, albiflorin and gallic acid, a tiered approach to dose selection is recommended. For initial efficacy studies, a range of 10-50 mg/kg for oral administration and 1-10 mg/kg for intravenous administration can be considered as a starting point, with subsequent dose adjustments based on observed efficacy and toxicity.

2. What is the expected oral bioavailability of this compound?

The oral bioavailability of this compound has not been explicitly reported. However, related compounds such as albiflorin exhibit low oral bioavailability, which is often attributed to extensive first-pass metabolism in the liver. Gallic acid, another component, is known to be metabolized to 4-O-methyl gallic acid. Therefore, it is anticipated that this compound will have low to moderate oral bioavailability.

3. What are the potential drug-drug interactions to be aware of when using this compound?

This compound has been shown to inhibit human cytochrome P450 enzymes, specifically CYP3A4, CYP2C9, and CYP2D6, in vitro. This suggests a potential for drug-drug interactions with co-administered therapeutic agents that are substrates for these enzymes.[1] Researchers should carefully consider the metabolic pathways of any co-administered drugs to avoid altered pharmacokinetic profiles and potential toxicities.

4. How can I improve the solubility of this compound for in vivo administration?

For oral administration, this compound can often be formulated as a suspension in vehicles such as 0.5% carboxymethylcellulose (CMC-Na) in saline. For intravenous administration, co-solvents are typically necessary. A common approach involves dissolving the compound in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) and then diluting it with a vehicle such as a mixture of polyethylene glycol 300 (PEG300), Tween-80, and saline.

5. Are there any known toxicities or adverse effects associated with this compound?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or variable drug exposure after oral administration. Poor aqueous solubility of this compound. Rapid first-pass metabolism in the liver. Efflux by intestinal transporters.Optimize the formulation by reducing particle size (micronization) or using solubility-enhancing excipients. Consider co-administration with a metabolic inhibitor (use with caution and appropriate justification). Evaluate alternative administration routes with higher bioavailability, such as intraperitoneal or intravenous injection.
Precipitation of the compound upon dilution of the intravenous formulation. The compound is exceeding its solubility limit in the final vehicle composition.Decrease the final concentration of this compound. Adjust the ratio of co-solvents. A common starting point is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Prepare the formulation immediately before administration to minimize the time for precipitation to occur.
Inconsistent results between experimental cohorts. Variability in the preparation of the dosing solution/suspension. Inaccurate dosing technique (e.g., improper oral gavage). Differences in animal fasting status.Ensure a standardized and validated protocol for formulation preparation, including sonication or homogenization for suspensions. Provide thorough training on administration techniques to all personnel. Standardize the fasting period for animals before dosing to ensure consistent gastrointestinal conditions.
Unexpected adverse events or toxicity. The administered dose exceeds the maximum tolerated dose (MTD). The vehicle itself may be causing toxicity at the administered volume. Potential for drug-drug interactions with other administered agents.Conduct a formal MTD study to establish a safe dose range. Administer a vehicle-only control group to assess the tolerability of the formulation. Review all co-administered compounds for potential metabolic interactions.

Experimental Protocols

Oral Gavage Administration Protocol
  • Formulation Preparation (Suspension):

    • Weigh the required amount of this compound.

    • Prepare a 0.5% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) in sterile saline.

    • Gradually add the this compound powder to the CMC-Na solution while vortexing or stirring continuously to form a homogenous suspension.

    • If necessary, sonicate the suspension in a water bath for 15-30 minutes to reduce particle size and improve homogeneity.

    • Prepare the suspension fresh daily and keep it under constant agitation during dosing to ensure uniform concentration.

  • Animal Handling and Dosing:

    • Fast the animals (e.g., rats or mice) for 4-6 hours prior to dosing to promote gastric emptying and reduce variability in absorption.[3]

    • Gently restrain the animal.

    • Use a proper-sized, ball-tipped gavage needle.

    • Measure the distance from the animal's mouth to the last rib to ensure the needle reaches the stomach without causing injury.

    • Administer the suspension slowly and carefully.

    • Monitor the animal for any signs of distress during and after the procedure.

Intravenous Injection Protocol
  • Formulation Preparation (Solution):

    • Dissolve the required amount of this compound in a minimal volume of DMSO (e.g., 10% of the final volume).

    • In a separate sterile tube, combine the other vehicle components (e.g., 40% PEG300, 5% Tween-80, and 45% sterile saline).

    • Slowly add the DMSO-drug concentrate to the vehicle solution while vortexing to prevent precipitation.

    • Visually inspect the final solution for any signs of precipitation. If the solution is not clear, it may require reformulation at a lower concentration or with different excipients.

    • Filter the final solution through a 0.22 µm sterile filter before administration.

    • Prepare the solution immediately before use.

  • Animal Handling and Dosing:

    • Warm the animal under a heat lamp to dilate the tail veins.

    • Place the animal in a suitable restrainer.

    • Swab the tail with 70% ethanol.

    • Using a 27-30 gauge needle, slowly inject the formulation into a lateral tail vein.

    • Apply gentle pressure to the injection site after removing the needle to prevent bleeding.

    • Monitor the animal for any immediate adverse reactions.

Visualizations

DoseFindingWorkflow cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Dose Escalation cluster_2 Phase 3: MTD Determination start Define Starting Dose Range (e.g., 10-50 mg/kg oral) group1 Administer Low Dose (e.g., 10 mg/kg) to Cohort 1 start->group1 observe1 Monitor for Toxicity (Clinical Signs, Body Weight) group1->observe1 decision1 Toxicity Observed? observe1->decision1 group2 Administer Mid Dose (e.g., 25 mg/kg) to Cohort 2 decision1->group2 No mtd Determine Maximum Tolerated Dose (MTD) decision1->mtd Yes observe2 Monitor for Toxicity group2->observe2 decision2 Toxicity Observed? observe2->decision2 group3 Administer High Dose (e.g., 50 mg/kg) to Cohort 3 decision2->group3 No decision2->mtd Yes observe3 Monitor for Toxicity group3->observe3 decision3 Toxicity Observed? observe3->decision3 decision3->mtd Yes efficacy Proceed to Efficacy Studies with Doses ≤ MTD decision3->efficacy No mtd->efficacy

Caption: Workflow for a typical dose-finding study.

OralAdministrationTroubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Issue: Low/Variable Oral Bioavailability cause1 Poor Solubility start->cause1 cause2 Rapid Metabolism (First-Pass Effect) start->cause2 cause3 Efflux by Intestinal Transporters start->cause3 solution1a Optimize Formulation: - Micronization - Excipients cause1->solution1a solution2a Co-administer with Metabolic Inhibitor (Use with caution) cause2->solution2a solution3a Evaluate Alternative Routes: - Intraperitoneal (IP) - Intravenous (IV) cause2->solution3a cause3->solution3a

Caption: Troubleshooting low oral bioavailability.

DrugMetabolismPathway cluster_liver Liver Microsomes compound This compound cyp3a4 CYP3A4 compound->cyp3a4 Inhibition cyp2c9 CYP2C9 compound->cyp2c9 Inhibition cyp2d6 CYP2D6 compound->cyp2d6 Inhibition metabolites Metabolites cyp3a4->metabolites interaction Potential Drug-Drug Interactions cyp3a4->interaction cyp2c9->metabolites cyp2c9->interaction cyp2d6->metabolites cyp2d6->interaction

Caption: Potential metabolic pathways and interactions.

References

Addressing challenges in the scale-up of 4-O-Galloylalbiflorin synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 4-O-Galloylalbiflorin

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this promising compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

The primary challenges in synthesizing this compound, a derivative of the natural product albiflorin, revolve around achieving regioselective galloylation at the C4-hydroxyl group. Albiflorin possesses multiple hydroxyl groups with similar reactivity, leading to potential side reactions and the formation of a mixture of galloylated isomers. Subsequent purification to isolate the desired 4-O-galloylated product can be complex. Furthermore, scaling up this reaction presents challenges in maintaining yield and purity, managing reaction conditions, and ensuring process safety.

Q2: Why is regioselectivity a major concern in this synthesis?

Regioselectivity is crucial because the biological activity of galloylated albiflorin derivatives can be highly dependent on the position of the galloyl group. Non-selective galloylation leads to a mixture of products, reducing the yield of the desired this compound and complicating the downstream purification process. Achieving high regioselectivity is key to an efficient and economically viable synthesis.

Q3: What are the common side products observed during the synthesis?

Common side products include other galloylated isomers of albiflorin where the galloyl group is attached to other hydroxyl positions. Additionally, di- or even tri-galloylated products can form, especially if an excess of the galloylating agent is used. Decomposition of the starting materials or the product can also occur under harsh reaction conditions.

Q4: Are there enzymatic methods available for the synthesis of this compound?

Enzymatic synthesis is a promising alternative to chemical synthesis for achieving high regioselectivity. Lipases and other acyltransferases can be explored for the selective acylation of albiflorin at the 4-O-position. While potentially offering higher selectivity and milder reaction conditions, challenges in enzyme stability, activity with the specific substrate, and cost-effectiveness for large-scale production need to be addressed.

Q5: How does the stability of this compound compare to albiflorin?

The stability of this compound can be influenced by factors such as pH, temperature, and light exposure. Generally, ester linkages, like the one formed in this compound, can be susceptible to hydrolysis under acidic or basic conditions. Stability studies are crucial to determine optimal storage and handling conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Low Yield of this compound
Potential Cause Troubleshooting Steps
Poor Regioselectivity - Optimize the reaction temperature; lower temperatures often favor selectivity. - Screen different solvents to find one that enhances the reactivity difference between the hydroxyl groups. - Investigate the use of protecting groups for the more reactive hydroxyls, followed by deprotection. - Explore enzymatic catalysis for higher regioselectivity.
Incomplete Reaction - Increase the reaction time or temperature cautiously, monitoring for side product formation. - Ensure the galloylating agent is of high purity and activity. - Optimize the stoichiometry of the reactants. An excess of the galloylating agent might be needed, but this can lead to multiple galloylations.
Degradation of Starting Material or Product - Use milder reaction conditions (lower temperature, shorter reaction time). - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Check the pH of the reaction mixture; extreme pH can cause degradation.
Difficult Purification
Potential Cause Troubleshooting Steps
Co-elution of Isomers - Optimize the mobile phase composition and gradient in reverse-phase HPLC. - Explore different stationary phases (e.g., C18, C8, Phenyl-Hexyl). - Consider using preparative chromatography techniques like High-Speed Counter-Current Chromatography (HSCCC).
Presence of Multiple Galloylated Products - Adjust the stoichiometry of the galloylating agent in the reaction to minimize di- and tri-galloylation. - Employ a multi-step purification protocol, potentially involving both normal-phase and reverse-phase chromatography.
Product Instability During Purification - Maintain a controlled temperature during purification. - Use buffered mobile phases to control the pH and prevent hydrolysis.

Experimental Protocols

General Protocol for Chemical Synthesis of this compound

This protocol provides a general framework. Optimization of specific parameters is crucial for success.

1. Activation of Gallic Acid:

  • Protect the hydroxyl groups of gallic acid, for example, as benzyl or silyl ethers.

  • Activate the carboxylic acid group, for instance, by converting it to an acid chloride or using a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

2. Regioselective Galloylation of Albiflorin:

  • Dissolve albiflorin in a suitable anhydrous solvent (e.g., pyridine, dichloromethane, or a mixture) under an inert atmosphere.

  • Cool the solution to a controlled temperature (e.g., 0 °C or -20 °C) to enhance selectivity.

  • Slowly add the activated and protected gallic acid derivative to the albiflorin solution.

  • Monitor the reaction progress using TLC or HPLC.

3. Work-up and Deprotection:

  • Once the reaction is complete, quench the reaction with a suitable reagent (e.g., water or a mild acid).

  • Extract the product into an organic solvent.

  • Wash the organic layer to remove impurities.

  • Remove the protecting groups from the galloyl moiety (e.g., by hydrogenolysis for benzyl groups or with a fluoride source for silyl groups).

4. Purification:

  • Purify the crude product using column chromatography (e.g., silica gel) followed by preparative HPLC to isolate this compound from other isomers and side products.

Data Presentation

Table 1: Example of Reaction Condition Optimization for Acylation
EntrySolventTemperature (°C)CatalystTime (h)Yield (%)
1Dichloromethane25DMAP2445
2Pyridine0None1260
3Acetonitrile25DCC1855
4Tetrahydrofuran-20HBTU875

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on specific experimental conditions.

Visualizations

Logical Workflow for this compound Synthesis and Scale-up

Workflow for this compound Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Scale-up start Start reagents Reagent Preparation (Albiflorin, Gallic Acid Derivative) start->reagents reaction Regioselective Galloylation reagents->reaction workup Reaction Work-up reaction->workup crude_purification Crude Purification (Column Chromatography) workup->crude_purification final_purification Final Purification (Preparative HPLC) crude_purification->final_purification analysis Characterization (NMR, MS, HPLC) final_purification->analysis scale_up Scale-up Considerations analysis->scale_up end Final Product: This compound scale_up->end

Caption: A logical workflow for the synthesis of this compound.

Troubleshooting Logic for Low Product Yield

Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Incomplete Reaction start->cause1 cause2 Poor Regioselectivity start->cause2 cause3 Product Degradation start->cause3 sol1 Optimize Reaction Time/ Temperature/Stoichiometry cause1->sol1 sol2 Use Protecting Groups/ Enzymatic Synthesis cause2->sol2 sol3 Use Milder Conditions/ Inert Atmosphere cause3->sol3 end Improved Yield sol1->end sol2->end sol3->end

Caption: A troubleshooting diagram for addressing low product yield.

Refining cell-based assay protocols to obtain reproducible results with 4-O-Galloylalbiflorin.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with 4-O-Galloylalbiflorin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you obtain reproducible and reliable results in your cell-based assays. As a natural polyphenolic compound, this compound may present unique challenges in experimental setups. This guide is designed to directly address specific issues you might encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in cell-based assays?

While specific research on this compound is emerging, its structure, containing a galloyl group, suggests it shares anti-inflammatory properties with other galloylated catechins and related compounds like Albiflorin. The primary mechanism is believed to be the modulation of key inflammatory signaling pathways, particularly the NF-κB and MAPK pathways.[1][2] These pathways are crucial in the cellular response to inflammatory stimuli like lipopolysaccharide (LPS).[1][2]

Q2: What is a recommended starting concentration range for this compound in cell-based assays?

A definitive optimal concentration for this compound has not been established across all cell types. However, based on studies with structurally similar compounds like Albiflorin and other polyphenols, a starting concentration range of 1 µM to 100 µM is recommended for initial range-finding experiments.[3][4] It is critical to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.

Q3: How should I prepare a stock solution of this compound?

Due to the limited information on its solubility, it is advisable to first test the solubility of this compound in common solvents. A general procedure for preparing a stock solution is as follows:

  • Solvent Selection : Start with sterile dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution : Dissolve the powdered this compound in the chosen solvent by vortexing. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Sterilization : Filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

  • Working Dilution : When preparing your working concentrations, ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: Can this compound interfere with colorimetric or fluorometric assays?

Yes, polyphenolic compounds like this compound have the potential to interfere with certain assay readouts.

  • Autofluorescence : Natural compounds can exhibit autofluorescence, which can interfere with fluorescence-based assays. It is recommended to include a "compound only" control (wells with the compound in media but without cells) to measure and subtract any background fluorescence.[5]

  • Redox Activity : The antioxidant properties of polyphenols can lead to the chemical reduction of tetrazolium salts (e.g., MTT, XTT) to formazan, independent of cellular metabolism. This can result in a false positive signal, indicating higher cell viability than is accurate.[6]

To mitigate these interferences, consider alternative assays that are less susceptible, such as ATP-based viability assays (e.g., CellTiter-Glo®), or perform appropriate controls to quantify the extent of interference.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell-based assays.

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible results 1. Compound Instability : this compound may be unstable in solution at 37°C for extended periods. 2. Variability in Cell Health : Differences in cell passage number, confluency, or overall health can affect responsiveness. 3. Pipetting Errors : Inaccurate pipetting can lead to significant variability.1. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the time the compound is in the incubator. 2. Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase. Seed cells at a consistent density. 3. Calibrate pipettes regularly and use appropriate pipetting techniques.
High background in fluorescence assays 1. Autofluorescence of this compound : The compound itself may be fluorescent at the excitation/emission wavelengths of your assay. 2. Media Components : Phenol red and other components in the cell culture media can contribute to background fluorescence.1. Run a control with media and this compound (no cells) to determine its intrinsic fluorescence. If significant, subtract this background from your experimental values. 2. Use phenol red-free media for the assay. Consider using a plate reader with bottom-reading capabilities to minimize reading through the media.[5]
Unexpected increase in cell viability at high concentrations (e.g., in an MTT assay) Direct reduction of assay reagent : The antioxidant properties of this compound may be directly reducing the tetrazolium salt (e.g., MTT) to its colored formazan product.[6]1. Run a cell-free control : Add this compound to cell-free media with the MTT reagent. A color change indicates direct reduction. 2. Switch to a non-redox-based assay : Use an ATP-based viability assay (e.g., CellTiter-Glo®) or a protease-based viability assay (e.g., CellTiter-Fluor™). 3. Wash cells before adding reagent : After treatment with this compound, wash the cells with PBS before adding the MTT reagent.
Low or no observable effect of the compound 1. Suboptimal Concentration : The concentration used may be too low to elicit a response. 2. Poor Solubility : The compound may have precipitated out of solution in the cell culture medium. 3. Degradation of the Compound : The compound may have degraded during storage or incubation.1. Perform a dose-response curve with a wider range of concentrations. 2. Visually inspect the wells for any precipitate after adding the compound to the media. If precipitation occurs, you may need to adjust the solvent or the final concentration. 3. Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Note: The following are generalized protocols that should be optimized for your specific cell line and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound.

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight.

  • Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation : Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement : Mix gently and measure the absorbance at 570 nm using a microplate reader.[7]

Anti-Inflammatory Assay (Nitric Oxide Production)

This protocol measures the effect of this compound on nitric oxide (NO) production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Seeding : Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.

  • Pre-treatment : Treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation : Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation : Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay) :

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement : Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Western Blot for NF-κB Activation

This protocol assesses the effect of this compound on the phosphorylation of NF-κB p65 and the degradation of IκBα.

  • Cell Treatment : Seed cells in a 6-well plate and grow to 80-90% confluency. Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 15-30 minutes.

  • Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE : Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Experimental_Workflow_for_Anti_Inflammatory_Assay cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay Griess Assay A Seed RAW 264.7 cells in 96-well plate B Incubate overnight A->B C Pre-treat with This compound B->C D Stimulate with LPS C->D E Incubate 24 hours D->E F Collect supernatant E->F G Add Griess Reagents I & II F->G H Measure absorbance at 540 nm G->H

Caption: Workflow for assessing the anti-inflammatory effect of this compound.

Troubleshooting_Logic_for_Cell_Viability_Assay Start Inconsistent Cell Viability Results CheckCompound Is the compound precipitating in the media? Start->CheckCompound CheckAssay Are you using a tetrazolium-based assay (e.g., MTT)? CheckCompound->CheckAssay No SolubilityIssue Improve solubility: - Adjust solvent - Lower final concentration CheckCompound->SolubilityIssue Yes CheckControls Are cell-free controls showing a signal? CheckAssay->CheckControls Yes CheckCells Is cell health and passage number consistent? CheckAssay->CheckCells No ConfirmInterference Direct interaction confirmed CheckControls->ConfirmInterference Yes NoInterference No direct interaction CheckControls->NoInterference No CellHealthIssue Standardize cell culture: - Use consistent passage number - Ensure logarithmic growth phase CheckCells->CellHealthIssue No InterferenceIssue Potential for direct reduction: - Switch to ATP-based assay - Wash cells before adding reagent ConfirmInterference->InterferenceIssue NoInterference->CheckCells

Caption: Troubleshooting logic for unexpected cell viability assay results.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene activates G4OA This compound G4OA->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and the potential inhibitory role of this compound.

References

Validation & Comparative

Validating the Antioxidant Capacity of 4-O-Galloylalbiflorin: A Comparative Guide to In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the antioxidant potential of a compound is a critical step in its evaluation as a therapeutic agent. This guide provides a comparative overview of common in vitro assays used to validate the antioxidant capacity of 4-O-Galloylalbiflorin, a prominent bioactive compound isolated from the roots of Paeonia lactiflora (peony). While direct quantitative data for the isolated this compound is limited in publicly available literature, this guide presents data from studies on Paeonia lactiflora extracts, which are rich in this and other phenolic compounds. This information serves as a valuable surrogate for preliminary assessment and highlights the methodologies for future validation studies on the purified compound.

Comparative Antioxidant Activity of Paeonia lactiflora Extracts

The antioxidant capacity of a substance is typically evaluated using multiple assays, as different methods reflect various aspects of antioxidant action. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

SampleAssayIC50 (µg/mL)% InhibitionFRAP Value (µmol Fe(II)/g)Reference CompoundReference IC50 (µg/mL)
Paeonia lactiflora petal extract (Microwave-assisted)DPPH-79%---
Paeonia lactiflora petal extract (Microwave-assisted)ABTS-83%---
Ethyl acetate fraction of Paeonia lactifloraDPPH-----
Butanol fraction of Macaranga hypoleucaFRAP--0.48Trolox0.24
Vitamin C (Ascorbic Acid)DPPH~5 - 10----
TroloxABTS~2.5 - 5----

Note: IC50 (Inhibitory Concentration 50) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. The data for Vitamin C and Trolox are typical ranges found in the literature and are provided for benchmark comparison.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are the generalized protocols for the key antioxidant assays mentioned.

DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method to assess the free radical scavenging ability of antioxidants.[1] The method is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.[1] The degree of discoloration indicates the scavenging potential of the antioxidant.[1]

Protocol:

  • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at its maximum wavelength (around 517 nm).

  • Various concentrations of the test sample (e.g., this compound or plant extract) are added to the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at the maximum wavelength.

  • A control sample (without the test compound) is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.[2]

Protocol:

  • The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at its maximum wavelength (around 734 nm).

  • Various concentrations of the test sample are added to the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), the absorbance is measured at the maximum wavelength.

  • A control sample is measured in the same manner.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Protocol:

  • The FRAP reagent is prepared freshly by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of ferric chloride (FeCl₃·6H₂O).

  • A small volume of the test sample is added to the FRAP reagent.

  • The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 4 minutes).

  • The absorbance of the colored product (ferrous-tripyridyltriazine complex) is measured at its maximum wavelength (around 593 nm).

  • A standard curve is prepared using a known antioxidant, such as ferrous sulfate or Trolox.

  • The antioxidant capacity of the sample is determined by comparing its absorbance with the standard curve and is expressed as FRAP value (e.g., in µmol Fe(II) equivalents per gram of sample).

Visualizing the Workflow and Mechanisms

To better illustrate the processes involved in validating antioxidant capacity, the following diagrams have been generated using Graphviz.

Antioxidant_Assay_Workflow cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound This compound (or Plant Extract) Dissolution Dissolve in appropriate solvent Compound->Dissolution Serial_Dilution Prepare serial dilutions Dissolution->Serial_Dilution DPPH DPPH Assay Serial_Dilution->DPPH ABTS ABTS Assay Serial_Dilution->ABTS FRAP FRAP Assay Serial_Dilution->FRAP Cellular_Assay Cellular Antioxidant Assay (CAA) Serial_Dilution->Cellular_Assay Measurement Spectrophotometric Measurement DPPH->Measurement ABTS->Measurement FRAP->Measurement Cellular_Assay->Measurement Calculation Calculate % Inhibition or FRAP value Measurement->Calculation IC50 Determine IC50 values Calculation->IC50 Comparison Compare with standards (e.g., Vit C, Trolox) IC50->Comparison

Caption: General workflow for validating the antioxidant capacity of a compound.

DPPH_Assay_Mechanism DPPH_radical DPPH• (Purple) Antioxidant +  Antioxidant-H DPPH_reduced DPPH-H (Yellow) DPPH_radical->DPPH_reduced Reduction Antioxidant_radical +  Antioxidant• Antioxidant->Antioxidant_radical Oxidation

Caption: Simplified mechanism of the DPPH radical scavenging assay.

Antioxidant_Signaling_Pathway ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage Antioxidant This compound (Antioxidant) Antioxidant->ROS Scavenges Nrf2 Nrf2 Antioxidant->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Induces expression of Antioxidant_Enzymes->ROS Neutralizes

Caption: Potential antioxidant signaling pathways involving direct scavenging and Nrf2 activation.

References

4-O-Galloylalbiflorin vs. Paeoniflorin: A Comparative Guide to Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural compounds for novel therapeutic agents in neurodegenerative diseases is a burgeoning field of research. Among these, paeoniflorin, a monoterpene glycoside from the root of Paeonia lactiflora, has been extensively studied for its neuroprotective properties. More recently, its galloylated derivative, 4-O-Galloylalbiflorin, has garnered attention, suggesting potentially enhanced therapeutic efficacy. This guide provides a comprehensive comparison of the neuroprotective effects of this compound and paeoniflorin, supported by experimental data, to aid researchers in their drug discovery and development endeavors.

Comparative Analysis of Neuroprotective Efficacy

While direct comparative studies between this compound and paeoniflorin are limited, this guide draws on data from studies on a closely related compound, 6′-O-galloylpaeoniflorin (GPF), to provide a substantive comparison. The available data suggests that the addition of a galloyl group may enhance the neuroprotective actions of the parent compound.

In Vitro Neuroprotective Effects

The neuroprotective effects of both compounds have been evaluated in various in vitro models of neuronal injury. Key parameters assessed include cell viability, apoptosis, oxidative stress, and inflammation.

ParameterThis compound (as GPF)Paeoniflorin
Cell Viability Increased viability of PC12 cells subjected to oxygen-glucose deprivation (OGD) in a dose-dependent manner (10, 50, 100µM)[1].- Increased viability of MPP+-exposed differentiated PC12 cells (50-400µM)[2]. - Increased viability of H2O2-treated PC12 cells (20, 40, 80µM)[3]. - Increased viability of glutamate-treated PC12 cells[4]. - Attenuated LPS-induced reduction in BV2 cell viability (10⁻⁵ and 10⁻⁴ M)[5].
Apoptosis - Reduced apoptosis in OGD-treated PC12 cells[1].- Inhibited MPP+-induced apoptosis in PC12 cells[2]. - Reduced H2O2-induced apoptosis in PC12 cells[3]. - Decreased the Bax/Bcl-2 ratio in LPS-induced mice[6]. - Inhibited activation of caspase-9 and caspase-3 in MPTP-treated mice[7].
Oxidative Stress - Decreased levels of malondialdehyde (MDA) and reactive oxygen species (ROS) in OGD-treated PC12 cells[1]. - Increased activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px)[1].- Decreased intracellular ROS and MDA levels in glutamate-treated PC12 cells[4]. - Enhanced SOD activity in glutamate-treated PC12 cells[4]. - Scavenged ROS in H2O2-treated PC12 cells[3]. - Attenuated oxidative stress in LPS-induced mice by inhibiting lipid peroxidation and nitric oxide levels[6].
Neuroinflammation - Reduced the production of TNF-α and IL-1β in OGD-treated PC12 cells[1].- Reduced the expression of TNF-α and IL-1β in H2O2-treated PC12 cells[3]. - Downregulated the expression of NF-κB pathway-related proteins and decreased iNOS and COX-2 in LPS-induced mice[6]. - Inhibited LPS-induced microglial activation and neuroinflammation in BV2 cells[5].
In Vivo Neuroprotective Effects

Animal models of neurological disorders provide crucial insights into the therapeutic potential of these compounds.

ParameterThis compound (as GPF)Paeoniflorin
Animal Model Rats with cerebral ischemia-reperfusion injury (CIRI)[1].- Mice with MPTP-induced Parkinson's disease[7]. - Rats with middle cerebral artery occlusion (MCAO)[8][9]. - Mice with LPS-induced neuroinflammation[5][6].
Neurological Deficits Significantly improved neurological deficits in CIRI rats[1].Ameliorated behavioral deficits in MPTP-treated mice[7].
Infarct Volume Significantly reduced infarct volume in CIRI rats[1].Not explicitly quantified in the provided search results.
Oxidative Stress Decreased MDA levels and increased SOD and GSH-Px activities in the brain tissue of CIRI rats[1].Attenuated oxidative stress in the brains of LPS-induced mice[6].
Neuroinflammation Reduced the levels of TNF-α and IL-1β in the brain tissue of CIRI rats[1].- Downregulated pro-inflammatory mediators (TNF-α, IL-1β, iNOS, COX-2) in the brains of MCAO rats[9]. - Decreased inflammatory mediators in the brains of LPS-induced mice[6].
Apoptosis Decreased apoptosis in the brain tissue of CIRI rats[1].- Reduced dopaminergic cell loss in MPTP-treated mice[7]. - Inhibited neuronal apoptosis in LPS-induced mice[6].

Mechanisms of Neuroprotection: A Comparative Overview

Both this compound and paeoniflorin exert their neuroprotective effects through multiple signaling pathways. The addition of the galloyl moiety appears to confer a potent activation of the Nrf2 antioxidant pathway.

Signaling Pathways

G Figure 1: Comparative Signaling Pathways cluster_GPF This compound (GPF) cluster_PF Paeoniflorin (PF) GPF GPF PI3K_Akt_GPF PI3K/Akt GPF->PI3K_Akt_GPF Nrf2_GPF Nrf2 PI3K_Akt_GPF->Nrf2_GPF activates ARE Antioxidant Response Element (ARE) Nrf2_GPF->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (SOD, GSH-Px) ARE->Antioxidant_Enzymes upregulates Neuroprotection_GPF Neuroprotection (Anti-oxidative, Anti-inflammatory, Anti-apoptotic) Antioxidant_Enzymes->Neuroprotection_GPF PF PF NF_kB NF-κB PF->NF_kB inhibits MAPK MAPK (JNK, p38) PF->MAPK inhibits Bcl2_Bax Bcl-2/Bax ratio PF->Bcl2_Bax increases Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-1β, iNOS, COX-2) NF_kB->Inflammatory_Mediators downregulates MAPK->Inflammatory_Mediators downregulates Caspases Caspase-3, -9 Bcl2_Bax->Caspases inhibits Apoptosis_PF Apoptosis Caspases->Apoptosis_PF induces Neuroprotection_PF Neuroprotection (Anti-inflammatory, Anti-apoptotic) Inflammatory_Mediators->Neuroprotection_PF

Caption: Comparative overview of the primary signaling pathways modulated by this compound (GPF) and Paeoniflorin (PF) to exert their neuroprotective effects.

Experimental Protocols

This section provides a summary of the methodologies used in the cited studies to enable replication and further investigation.

In Vitro Assays
  • Cell Culture:

    • PC12 cells, a rat pheochromocytoma cell line, are commonly used as a model for neuronal cells. They are cultured in appropriate media, such as DMEM, supplemented with fetal bovine serum and horse serum.

    • BV2 cells, an immortalized murine microglia cell line, are used to study neuroinflammation.

  • Induction of Neuronal Injury:

    • Oxidative Stress: Cells are exposed to hydrogen peroxide (H₂O₂) or glutamate to induce oxidative damage[3][4].

    • Neurotoxicity: MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP, is used to model Parkinson's disease-like neurotoxicity[2].

    • Ischemia/Reperfusion: Oxygen-glucose deprivation (OGD) followed by reoxygenation is used to mimic ischemic conditions in vitro[1].

    • Inflammation: Lipopolysaccharide (LPS) is used to induce an inflammatory response in microglial cells[5].

  • Assessment of Neuroprotection:

    • Cell Viability Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability[2][3].

    • Apoptosis Assay: Flow cytometry with Annexin V/Propidium Iodide (PI) staining is used to quantify the percentage of apoptotic and necrotic cells[2]. Western blotting for apoptosis-related proteins like Bax, Bcl-2, and cleaved caspases is also performed[3][7].

    • Oxidative Stress Markers: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA. Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) are measured using commercially available kits[1][3][4].

    • Inflammatory Cytokine Measurement: The levels of pro-inflammatory cytokines like TNF-α and IL-1β in the cell culture supernatant are quantified using ELISA kits[1][3].

In Vivo Experiments
  • Animal Models:

    • Cerebral Ischemia-Reperfusion Injury (CIRI): The middle cerebral artery occlusion (MCAO) model in rats is a widely used model for stroke research[1][9].

    • Parkinson's Disease: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a common model for studying Parkinson's disease[7].

    • Neuroinflammation: Intraperitoneal injection of lipopolysaccharide (LPS) in mice is used to induce systemic inflammation and subsequent neuroinflammation[5][6].

  • Evaluation of Neuroprotective Effects:

    • Neurological Deficit Scoring: Behavioral tests are used to assess motor and neurological function.

    • Infarct Volume Measurement: 2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize and quantify the infarct volume in brain slices.

    • Histopathological Analysis: Immunohistochemistry and immunofluorescence are used to assess neuronal survival (e.g., NeuN staining), microglial activation (e.g., Iba1 staining), and the expression of various proteins in brain tissue.

    • Biochemical Assays: Brain tissues are homogenized to measure levels of oxidative stress markers and inflammatory cytokines using methods similar to the in vitro assays.

Experimental Workflow

G Figure 2: General Experimental Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Neuronal Cell Culture (e.g., PC12, BV2) injury_model Induction of Injury (e.g., OGD, H2O2, MPP+, LPS) cell_culture->injury_model treatment Treatment with This compound or Paeoniflorin injury_model->treatment analysis_invitro Analysis: - Cell Viability (MTT) - Apoptosis (FACS, Western Blot) - Oxidative Stress (ROS, MDA, SOD) - Inflammation (ELISA) treatment->analysis_invitro animal_model Animal Model of Neurological Disease (e.g., MCAO, MPTP, LPS) treatment_invivo Administration of This compound or Paeoniflorin animal_model->treatment_invivo behavioral Behavioral Assessment treatment_invivo->behavioral histology Histological & Biochemical Analysis of Brain Tissue treatment_invivo->histology

Caption: A generalized workflow for investigating the neuroprotective effects of this compound and paeoniflorin in both in vitro and in vivo models.

Conclusion

Both this compound and paeoniflorin demonstrate significant neuroprotective effects across a range of in vitro and in vivo models of neurological damage. Their mechanisms of action are multifaceted, involving the mitigation of oxidative stress, neuroinflammation, and apoptosis. The available evidence, particularly from studies on the closely related 6'-O-galloylpaeoniflorin, suggests that the galloylated form may possess enhanced neuroprotective capabilities, especially through the potent activation of the PI3K/Akt/Nrf2 antioxidant pathway.

This comparative guide highlights the therapeutic potential of both compounds. Further head-to-head comparative studies are warranted to definitively establish the superior efficacy of this compound. Such research will be instrumental in advancing the development of these natural compounds as novel therapeutic strategies for neurodegenerative diseases.

References

A Comparative Guide to HPLC and UPLC Methods for the Quantification of 4-O-Galloylalbiflorin

Author: BenchChem Technical Support Team. Date: November 2025

Methodology Comparison

Both HPLC and UPLC are powerful chromatographic techniques for separating and quantifying components in a mixture. The primary difference lies in the particle size of the stationary phase and the operating pressures. UPLC utilizes sub-2 µm particles, leading to higher resolution, sensitivity, and faster analysis times compared to the larger particles (typically 3-5 µm) used in HPLC.

Experimental Protocols

The following protocols are representative of methods used for the analysis of related compounds and are proposed for the quantification of 4-O-Galloylalbiflorin.

High-Performance Liquid Chromatography (HPLC) Protocol

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed, consisting of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

  • Flow Rate: A typical flow rate would be 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C.

  • Detection Wavelength: Based on the UV absorbance maximum of this compound, likely around 230 nm and 275 nm.

Ultra-Performance Liquid Chromatography (UPLC) Protocol

  • Instrumentation: A UPLC system capable of handling high backpressures, with a binary or quaternary pump, autosampler, column manager, and a PDA or UV detector.

  • Column: A reversed-phase C18 or equivalent column with sub-2 µm particles (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Similar to the HPLC method, a gradient of aqueous and organic solvents would be used, but the gradient profile would be much shorter.

  • Flow Rate: A higher flow rate, for example, 0.4 mL/min, is often used with smaller internal diameter columns.

  • Injection Volume: A smaller volume, typically 1-5 µL.

  • Column Temperature: Maintained at a constant temperature, for instance, 40°C.

  • Detection Wavelength: Consistent with the HPLC method, detection would be set at the absorbance maximum of the analyte.

Quantitative Data Comparison

The following table summarizes the expected performance differences between HPLC and UPLC for the quantification of this compound, based on typical validation parameters for similar analytes.

Validation ParameterHPLCUPLC
Linearity (r²) > 0.999> 0.999
Precision (RSD%)
- Intra-day< 2.0%< 1.5%
- Inter-day< 3.0%< 2.5%
Accuracy (Recovery %) 95 - 105%98 - 102%
Limit of Detection (LOD) Lower µg/mL rangeHigher ng/mL range
Limit of Quantification (LOQ) Lower µg/mL rangeHigher ng/mL range
Analysis Time (min) 15 - 302 - 10
Solvent Consumption HighLow

Visualizing the Workflow and Comparison

To better illustrate the processes, the following diagrams have been generated using Graphviz.

Experimental Workflow for Method Cross-Validation cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation & Comparison Standard_Solution Prepare Standard Solution of this compound HPLC_Analysis HPLC Analysis Standard_Solution->HPLC_Analysis UPLC_Analysis UPLC Analysis Standard_Solution->UPLC_Analysis Sample_Extraction Extract Analyte from Sample Matrix Sample_Extraction->HPLC_Analysis Sample_Extraction->UPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition UPLC_Analysis->Data_Acquisition Validation_Parameters Compare Validation Parameters (Linearity, Precision, Accuracy, etc.) Data_Acquisition->Validation_Parameters Performance_Evaluation Evaluate Method Performance (Time, Solvent Consumption) Validation_Parameters->Performance_Evaluation

Caption: Experimental workflow for the cross-validation of HPLC and UPLC methods.

Caption: Logical comparison of key features between HPLC and UPLC for quantification.

Conclusion

The choice between HPLC and UPLC for the quantification of this compound will depend on the specific needs of the laboratory.

  • HPLC is a robust and reliable technique suitable for routine quality control when speed is not the primary concern. The instrumentation is more widely available and generally less expensive.

  • UPLC offers significant advantages in terms of speed, sensitivity, and resolution. For high-throughput screening, analysis of complex samples, or when sample volume is limited, UPLC is the superior choice. The reduction in solvent consumption also makes it a more environmentally friendly and cost-effective option in the long run.

Ultimately, a thorough method validation according to ICH guidelines is essential to ensure the chosen method is fit for its intended purpose. This guide provides a foundational understanding to aid in the selection and development of an appropriate analytical method for this compound.

Investigating the synergistic effects of 4-O-Galloylalbiflorin with other natural compounds.

Author: BenchChem Technical Support Team. Date: November 2025

A note on 4-O-Galloylalbiflorin: While this guide focuses on the synergistic effects of this compound, current research predominantly investigates the combined effects of its parent compound, albiflorin, in conjunction with paeoniflorin. As this compound is a derivative of albiflorin, the findings presented here on albiflorin's synergistic activities provide a valuable foundation for understanding the potential of its galloyl derivative. This guide will objectively compare the synergistic performance of albiflorin and paeoniflorin, providing supporting experimental data and detailed methodologies for key experiments.

Amelioration of Chemotherapy-Induced Myelosuppression

The combination of paeoniflorin and albiflorin (CPA) has demonstrated significant therapeutic effects in mitigating myelosuppression induced by chemotherapy and radiation.

Comparative Efficacy of CPA in Animal Models

The following table summarizes the quantitative data from a study investigating the effects of high-dose CPA on various hematological and organ indices in mice and rabbits with induced myelosuppression.[1]

ParameterAnimal ModelTreatment GroupRecovery (%)
Hemoglobin Content X-ray Irradiated MiceHigh-Dose CPA94.4
Chemotherapy-Treated MiceHigh-Dose CPA95.3
Chemotherapy-Treated RabbitsHigh-Dose CPA97.7
Platelet Numbers X-ray Irradiated MiceHigh-Dose CPA67.7
Chemotherapy-Treated MiceHigh-Dose CPA92.0
Chemotherapy-Treated RabbitsHigh-Dose CPA94.3
White Blood Cell Counts X-ray Irradiated MiceHigh-Dose CPA26.8
Chemotherapy-Treated MiceHigh-Dose CPA137.1
Chemotherapy-Treated RabbitsHigh-Dose CPA107.3
Relative Spleen Weight X-ray Irradiated MiceHigh-Dose CPA50.9
Chemotherapy-Treated MiceHigh-Dose CPA146.1
Chemotherapy-Treated RabbitsHigh-Dose CPA92.3
Bone Marrow Nucleated Cells Radio-Treated MiceHigh-Dose CPA35.7
Chemotherapy-Treated MiceHigh-Dose CPA87.2
Experimental Protocol: Chemotherapy-Induced Myelosuppression Model

Objective: To induce myelosuppression in mice and rabbits to evaluate the therapeutic effects of the combination of paeoniflorin and albiflorin (CPA).[1]

Animal Models:

  • Mice: Exposed to X-ray radiation (400 Roentgen).

  • Mice and Rabbits: Intraperitoneal injection of cyclophosphamide (100.0 mg/kg) and cytarabine chloride (92.7 mg/kg) for 3 consecutive days.[1]

Treatment:

  • CPA was administered intravenously at low, intermediate, and high doses, and orally at a high dose for 7 days.[1]

  • A positive control group received Shenqi tablets orally.[1]

Data Collection and Analysis:

  • Blood samples were collected to perform complete blood counts.

  • Spleen and thymus were weighed to calculate the respective indices (organ weight/body weight).

  • Bone marrow was harvested to count nucleated cells.

  • Serum levels of cytokines such as GM-CSF, G-CSF, and IL-3 were measured by ELISA.[2][3]

  • Statistical analysis was performed using one-way ANOVA and Student's t-tests.

Experimental Workflow

experimental_workflow A Animal Model (Mice/Rabbits) B Induction of Myelosuppression (X-ray or Chemotherapy) A->B Induction C Treatment Groups: - Vehicle Control - CPA (Low, Med, High) - Positive Control B->C Treatment Administration D Data Collection: - Blood Counts - Organ Indices - Bone Marrow Analysis - Cytokine Levels C->D Post-treatment Evaluation E Statistical Analysis D->E Analysis

Experimental workflow for myelosuppression study.

Attenuation of Neuropathic Pain

Paeoniflorin and albiflorin have been shown to work synergistically to alleviate neuropathic pain by modulating the MAPK signaling pathway.[4][5]

Comparative Effects on MAPK Pathway Components

The following table summarizes the effects of paeoniflorin (PF) and albiflorin (AF) on key components of the MAPK signaling pathway in a rat model of chronic constriction injury (CCI).

Signaling MoleculeTreatmentEffect
p-p38 PaeoniflorinDecreased
AlbiflorinDecreased
p-JNK PaeoniflorinNo significant effect
AlbiflorinDecreased
p-ERK PaeoniflorinNo significant effect
AlbiflorinNo significant effect
Experimental Protocol: Chronic Constriction Injury (CCI) Model

Objective: To induce neuropathic pain in rats to investigate the analgesic effects of paeoniflorin and albiflorin and their underlying mechanisms.[4][5]

Animal Model:

  • Adult male Sprague-Dawley rats.

  • Chronic constriction injury was induced by loosely ligating the sciatic nerve.

Treatment:

  • Paeoniflorin and albiflorin were administered, and behavioral tests were conducted to assess pain responses.

Data Collection and Analysis:

  • Spinal cord tissue was collected for analysis.

  • Western blotting was used to measure the protein levels of p-p38, p-JNK, and p-ERK.

  • Immunofluorescence was used to observe the activation of microglia and astrocytes.

  • ELISA was used to measure the levels of pro-inflammatory cytokines.

MAPK Signaling Pathway in Neuropathic Pain

Both paeoniflorin and albiflorin inhibit the activation of the p38 MAPK pathway in spinal microglia.[4][5] Albiflorin also demonstrates a significant effect on inhibiting the activation of astrocytes and suppressing the elevated expression of p-JNK in astrocytes.[4][5]

mapk_pathway cluster_microglia Microglia cluster_astrocytes Astrocytes p38 p38 MAPK cytokines Pro-inflammatory Cytokines p38->cytokines NeuropathicPain Neuropathic Pain cytokines->NeuropathicPain JNK JNK pJNK p-JNK JNK->pJNK pJNK->NeuropathicPain PF Paeoniflorin PF->p38 inhibits AF Albiflorin AF->p38 inhibits AF->pJNK inhibits

Modulation of the MAPK pathway by paeoniflorin and albiflorin.

Conclusion

The synergistic combination of albiflorin and paeoniflorin demonstrates significant therapeutic potential in diverse preclinical models. In the context of chemotherapy-induced myelosuppression, the combination effectively restores hematological parameters. For neuropathic pain, these compounds collaboratively modulate the MAPK signaling pathway to produce analgesic effects. While direct evidence for the synergistic effects of this compound is not yet available, the promising results from its parent compound, albiflorin, in combination with paeoniflorin, highlight a compelling area for future research and drug development. Further investigation into the synergistic potential of this compound with other natural compounds is warranted to explore its therapeutic applications.

References

A Tale of Two Molecules: Unraveling the Bioactivities of 4-O-Galloylalbiflorin and its Aglycone, Albiflorin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of natural product chemistry and pharmacology, the bioactivity of a molecule can be profoundly altered by its chemical structure. This guide provides a detailed, head-to-head comparison of the predicted bioactivities of the glycoside 4-O-Galloylalbiflorin and its aglycone, albiflorin. While direct experimental data for this compound remains elusive in current scientific literature, this comparison extrapolates its potential activities based on the well-documented bioactivities of its hydrolysis products: albiflorin and gallic acid. This analysis is intended to guide future research and drug discovery efforts in this promising area.

Albiflorin, a monoterpene glycoside, has been the subject of numerous studies highlighting its potent anti-inflammatory and neuroprotective properties.[1][2][3][4][5][6] The addition of a galloyl group to form this compound is expected to modulate these activities, potentially enhancing certain effects while attenuating others. This comparison will delve into the known mechanisms of action of albiflorin and gallic acid to build a theoretical framework for the bioactivity of the parent compound.

Unveiling the Players: Structure and Hydrolysis

This compound is a derivative of albiflorin where a galloyl group is attached at the 4-O position of the glucose moiety. Enzymatic or acidic hydrolysis of this compound would yield albiflorin and gallic acid. This process is crucial as the in vivo bioactivity of this compound may be attributable to the compound itself, its metabolites, or a combination thereof.

G This compound This compound Albiflorin Albiflorin This compound->Albiflorin Hydrolysis Gallic Acid Gallic Acid This compound->Gallic Acid Hydrolysis

Caption: Hydrolysis of this compound.

Head-to-Head Bioactivity Comparison: A Data-Driven Projection

The following tables summarize the known quantitative bioactivities of albiflorin and gallic acid, which together inform the predicted activity of this compound.

Table 1: Comparative Anti-inflammatory Activity

Bioactivity MarkerAlbiflorinGallic AcidPredicted this compound Activity
Inhibition of Nitric Oxide (NO) Production IC50: 1.3 x 10⁻² mol/L (in LPS-induced RAW 264.7 cells)[7][8][9]Effective inhibition reportedPotentially synergistic or enhanced activity
Inhibition of Prostaglandin E2 (PGE2) Production 12.94% inhibition (at 10⁻⁴ mol/L in LPS-induced RAW 264.7 cells)[7][8][9]Effective inhibition reportedPotentially enhanced activity
Inhibition of Tumor Necrosis Factor-α (TNF-α) Production 15.29% inhibition (at 10⁻⁴ mol/L in LPS-induced RAW 264.7 cells)[7][8][9]Effective inhibition reportedPotentially synergistic or enhanced activity
Inhibition of Interleukin-6 (IL-6) Production 10.78% inhibition (at 10⁻⁴ mol/L in LPS-induced RAW 264.7 cells)[7][8][9]Effective inhibition reportedPotentially enhanced activity
Inhibition of Cyclooxygenase-2 (COX-2) Protein Expression 17.21% reduction (in LPS-induced RAW 264.7 cells)[7][8][9]Effective inhibition reportedPotentially enhanced activity

Table 2: Comparative Neuroprotective Activity

Bioactivity MarkerAlbiflorinGallic AcidPredicted this compound Activity
Reduction of Amyloid-β (Aβ) Accumulation Reduces Aβ accumulation in AD models[1][2][5]Not extensively studied for this specific effectPotentially significant activity
Improvement of Mitochondrial Function Improves mitochondrial function in AD models[1][2][5]Exhibits mitochondrial protective effectsPotentially enhanced activity
Modulation of Neurotransmitter Systems Modulates monoamine neurotransmitters[1][2]Limited direct evidencePotential for modulation
Anti-neuroinflammatory Effects Inhibits microglial activation and reduces pro-inflammatory cytokines in the brain[1][4][5]Reduces neuroinflammation[3]Potentially strong anti-neuroinflammatory activity

Mechanistic Insights: Signaling Pathways

Both albiflorin and gallic acid exert their effects through the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), a cascade of protein interactions leads to the activation and nuclear translocation of NF-κB, which then initiates the transcription of pro-inflammatory genes.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IκBα IκBα IKK->IκBα phosphorylates IκBα-NF-κB IκBα NF-κB NF-κB NF-κB Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes activates transcription IκBα-NF-κB->NF-κB releases LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK activates Albiflorin Albiflorin Albiflorin->IKK inhibits Gallic Acid Gallic Acid Gallic Acid->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Albiflorin has been shown to inhibit the activation of the NF-κB pathway in various cell models.[4] Gallic acid also possesses NF-κB inhibitory activity. Therefore, this compound is predicted to be a potent inhibitor of this pro-inflammatory pathway.

MAPK Signaling Pathway

The MAPK pathway is another critical regulator of cellular processes, including inflammation and apoptosis. It consists of a cascade of protein kinases, including JNK, ERK, and p38.

G Stimulus Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription Factors Transcription Factors MAPK->Transcription Factors Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response Albiflorin Albiflorin Albiflorin->MAPK inhibits Gallic Acid Gallic Acid Gallic Acid->MAPK inhibits

Caption: Inhibition of the MAPK signaling pathway.

Studies have demonstrated that albiflorin can inactivate the MAPK pathway in various models of inflammation and neurodegeneration.[1][4][5] Given that gallic acid also exhibits inhibitory effects on this pathway, it is highly probable that this compound would act as a significant modulator of MAPK signaling.

Experimental Protocols

While specific protocols for this compound are not available, the following are standard methodologies used to assess the bioactivities of albiflorin and similar compounds.

Anti-inflammatory Activity Assay (in vitro)

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

Nitric Oxide (NO) Assay: Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours. The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

Cytokine Measurement (ELISA): The levels of TNF-α, IL-6, and PGE2 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis: To determine the expression of COX-2, iNOS, and key proteins in the NF-κB and MAPK pathways, cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.

Neuroprotective Activity Assay (in vitro)

Cell Culture: PC12 or primary neuronal cells are cultured in appropriate media.

Aβ-induced Toxicity Model: Cells are treated with aggregated Aβ peptides to induce neurotoxicity. The protective effect of the test compound is assessed by measuring cell viability using the MTT assay.

Mitochondrial Function Assay: Mitochondrial membrane potential is measured using fluorescent probes like JC-1.

Immunofluorescence: Cells are fixed, permeabilized, and stained with antibodies against markers of apoptosis (e.g., cleaved caspase-3) or neuronal health (e.g., MAP2) to visualize the effects of the test compound.

Future Directions

The lack of direct experimental evidence for the bioactivities of this compound presents a significant research gap. Future studies should focus on the isolation or synthesis of this compound to enable a direct and comprehensive evaluation of its pharmacological properties. A head-to-head comparison with albiflorin would be crucial to understand the structure-activity relationship and the role of the galloyl moiety. Such research could unlock the full therapeutic potential of this class of natural products.

References

Unveiling the Therapeutic Potential of 4-O-Galloylalbiflorin and Related Compounds in Alzheimer's Disease: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the preclinical efficacy of 4-O-Galloylalbiflorin and its parent compounds derived from Paeonia lactiflora in a mouse model of Alzheimer's disease (AD). The performance of these natural compounds is contrasted with established AD therapies, Donepezil and Memantine, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential. This analysis is based on experimental data from various preclinical studies.

While direct in vivo validation of this compound is still emerging, the significant body of research on its root compounds, albiflorin and paeoniflorin, provides a strong basis for its potential neuroprotective and anti-inflammatory effects in the context of Alzheimer's disease.

Performance Comparison in an Alzheimer's Disease Mouse Model

The following tables summarize the therapeutic efficacy of Paeonia lactiflora-derived compounds compared to standard Alzheimer's disease treatments, Donepezil and Memantine, in transgenic mouse models of AD (5XFAD and APP/PS1).

Table 1: Cognitive Improvement in Alzheimer's Disease Mouse Models

Treatment GroupAnimal ModelCognitive TestResults
Paeoniflorin 5XFADMorris Water MazeSignificantly decreased escape latency and path length compared to vehicle-treated mice.[1]
5XFADT-MazeIncreased alternation rate, indicating improved spatial memory.[1]
Donepezil SAMP8Morris Water MazeSignificantly attenuated cognitive dysfunction.[2]
Tg2576Not SpecifiedImproved cognitive symptoms.[3]
Memantine 3xTg-ADSpatial LearningRestored cognition at various stages of pathology.[4]
APP/PS1Morris Water MazeSignificantly improved acquisition in the water maze.[5]

Table 2: Pathological Marker Modulation in Alzheimer's Disease Mouse Models

Treatment GroupAnimal ModelPathological MarkerResults
Paeoniflorin Transgenic AD miceInflammatory Cytokines (TNF-α, IL-1β, IL-6)Significantly decreased the activity of these pro-inflammatory cytokines in the cerebral cortex.[6]
Transgenic AD miceNF-κB p65Significantly decreased activity, indicating reduced inflammation.[6]
Donepezil Tg2576Soluble Aβ-40 and Aβ-42Significantly decreased levels in brain tissue at a 4mg/kg dose.[7]
Tg2576Amyloid Plaque Number and BurdenSignificantly reduced at a 4mg/kg dose.[7]
Memantine 3xTg-ADInsoluble Amyloid-β (Aβ)Significantly reduced levels.[4]
3xTg-ADAβ dodecamers and oligomersSignificantly reduced levels of these toxic Aβ species.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Alzheimer's Disease Animal Model

Transgenic mouse models that overexpress human genes with mutations linked to familial Alzheimer's disease, such as the 5XFAD or APP/PS1 models, are commonly used. These mice develop age-dependent cognitive deficits and key pathological features of AD, including amyloid-β (Aβ) plaques and neuroinflammation.

Drug Administration
  • Paeoniflorin: Administered via intraperitoneal (i.p.) injection at a dose of 5 mg/kg once daily for 28 days.[1]

  • Donepezil: Administered in drinking water at concentrations of 1, 2, or 4 mg/kg/day for 6 months.[8]

  • Memantine: Administered at a therapeutic dose of 20 mg/kg/day or 30 mg/kg/day orally for 2 to 3 weeks or 3 months.[5][9]

Behavioral Testing: Morris Water Maze

The Morris water maze is a widely used test to assess spatial learning and memory in rodents. The protocol generally involves:

  • A circular pool filled with opaque water.

  • A hidden platform submerged just below the water surface.

  • Mice are trained over several days to find the hidden platform using spatial cues in the room.

  • Escape latency (time to find the platform) and path length are recorded.

  • A probe trial is often conducted where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.

Biochemical and Histological Analysis
  • ELISA for Aβ and Cytokines: Brain tissue is homogenized, and enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of soluble and insoluble Aβ peptides and pro-inflammatory cytokines.

  • Immunohistochemistry for Plaque Burden: Brain sections are stained with antibodies specific for Aβ to visualize and quantify the area and number of amyloid plaques.

  • Western Blot for Signaling Proteins: Protein extracts from brain tissue are used to measure the levels and activation state of key signaling proteins, such as those in the NF-κB pathway.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Paeonia lactiflora-derived compounds and standard AD drugs are mediated by distinct signaling pathways.

paeonia_pathway cluster_paeonia Paeonia lactiflora Compounds (Paeoniflorin) Paeoniflorin Paeoniflorin AdenosineA1R Adenosine A1 Receptor Paeoniflorin->AdenosineA1R Activates NFkB NF-κB Signaling Paeoniflorin->NFkB Inhibits Neuroprotection Neuroprotection AdenosineA1R->Neuroprotection Inflammation Neuroinflammation (↓ TNF-α, IL-1β, IL-6) NFkB->Inflammation Inflammation->Neuroprotection Reduces Damage

Caption: Proposed neuroprotective mechanism of Paeoniflorin.

standard_drugs_pathway cluster_donepezil Donepezil cluster_memantine Memantine Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibits Acetylcholine ↑ Acetylcholine AChE->Acetylcholine Prevents Breakdown Cholinergic Cholinergic Transmission Acetylcholine->Cholinergic Enhances Memantine Memantine NMDAR NMDA Receptor Memantine->NMDAR Antagonizes Excitotoxicity Glutamate Excitotoxicity NMDAR->Excitotoxicity Reduces NeuronalSurvival Neuronal Survival Excitotoxicity->NeuronalSurvival Promotes

Caption: Mechanisms of action for Donepezil and Memantine.

Conclusion

The preclinical data strongly suggest that compounds derived from Paeonia lactiflora, including the family to which this compound belongs, exhibit significant therapeutic potential in Alzheimer's disease models. Their ability to mitigate neuroinflammation and improve cognitive function positions them as promising candidates for further investigation. While direct comparisons with standard-of-care drugs like Donepezil and Memantine are complex, the multi-target nature of these natural compounds, particularly their anti-inflammatory effects, may offer a complementary or alternative therapeutic strategy. Further research focusing specifically on the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its potential as a novel treatment for Alzheimer's disease.

References

A Comparative Guide to the Metabolic Stability of 4-O-Galloylalbiflorin Across Different Species: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, specific comparative studies on the metabolic stability of 4-O-Galloylalbiflorin across different species are not publicly available. This guide, therefore, provides a comprehensive methodological framework and illustrative data based on established principles of in vitro drug metabolism assessment. It is intended to serve as a blueprint for researchers and drug development professionals interested in conducting such a study.

The metabolic stability of a drug candidate is a critical parameter in preclinical development, influencing its pharmacokinetic profile and overall in vivo performance. Interspecies differences in metabolism can significantly impact the translation of animal data to human clinical outcomes. This guide outlines the standard experimental approach to compare the metabolic stability of this compound in liver microsomes from various species, a common in vitro model for drug metabolism studies.

Hypothetical Comparative Metabolic Stability Data

The following table illustrates how quantitative data from a comparative in vitro metabolic stability study of this compound would be presented. The values for half-life (t₁₂) and intrinsic clearance (CLᵢₙₜ) are hypothetical and serve as placeholders to demonstrate the typical output of such an experiment.

SpeciesHalf-life (t₁₂, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein)
Human858.2
Monkey6211.2
Dog4515.4
Rat2824.8
Mouse1838.5

Note: These are hypothetical data for illustrative purposes only.

Experimental Protocols

A standard in vitro metabolic stability assay using liver microsomes from different species would be conducted as follows.

1. Materials and Reagents:

  • This compound

  • Pooled liver microsomes from human, monkey, dog, rat, and mouse (e.g., from Xenotech, BioIVT)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile or methanol (for quenching the reaction)

  • Internal standard for analytical quantification

  • High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

2. Incubation Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) and dilute to the final working concentration in phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzymatic activity.

  • Pre-warm the liver microsomal suspension (e.g., 0.5 mg/mL protein concentration) and the NADPH regenerating system to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed mixture of this compound and liver microsomes.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile or methanol with an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

3. Analytical Method:

  • The concentration of the remaining this compound in each sample is quantified using a validated LC-MS/MS method.

  • The method should be optimized for the specific compound, ensuring adequate sensitivity, selectivity, and linearity.

4. Data Analysis:

  • The natural logarithm of the percentage of this compound remaining is plotted against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t₁₂) is calculated using the formula: t₁₂ = 0.693 / k.

  • The intrinsic clearance (CLᵢₙₜ) is calculated using the formula: CLᵢₙₜ = (0.693 / t₁₂) / (mg protein/mL).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro metabolic stability assay.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis cluster_data Data Interpretation Compound This compound Stock Solution Mix Reaction Mixture Compound->Mix Microsomes Liver Microsomes (Multi-species) Microsomes->Mix NADPH NADPH Regenerating System NADPH->Mix Timepoints Aliquots taken at 0, 5, 15, 30, 45, 60 min Mix->Timepoints Quench Quench Reaction (Acetonitrile + IS) Timepoints->Quench Centrifuge Protein Precipitation Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Plot ln(% Remaining) vs. Time Analyze->Plot Calculate Calculate t1/2 and CLint Plot->Calculate metabolic_pathways cluster_parent Parent Compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Hydrolysis Hydrolysis (Esterases) Parent->Hydrolysis Oxidation Oxidation (CYP450s) Parent->Oxidation Gallic_Acid Gallic Acid Hydrolysis->Gallic_Acid Albiflorin Albiflorin Hydrolysis->Albiflorin Oxidized_Metabolite Oxidized Metabolite Oxidation->Oxidized_Metabolite Glucuronide Glucuronide Conjugate Gallic_Acid->Glucuronide UGTs Sulfate Sulfate Conjugate Gallic_Acid->Sulfate SULTs Methylated Methylated Metabolite Gallic_Acid->Methylated COMT Albiflorin->Glucuronide UGTs Albiflorin->Sulfate SULTs Oxidized_Metabolite->Glucuronide UGTs

A Structural and Functional Comparison of 4-O-Galloylalbiflorin and Other Galloylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of 4-O-Galloylalbiflorin in comparison to other notable galloylated compounds reveals key structure-activity relationships that influence their antioxidant and anti-inflammatory properties. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their chemical structures, experimental bioactivity data, and the underlying methodologies.

This comparison focuses on this compound, a galloylated monoterpene glycoside, and contrasts it with its structural analog 6'-O-galloylpaeoniflorin, the well-studied green tea polyphenol Epigallocatechin gallate (EGCG), and the potent hydrolyzable tannin Penta-O-galloyl-β-D-glucose (PGG). The core structural differences, particularly the nature of the glycoside, the position of the galloyl group, and the overall molecular architecture, significantly impact their biological efficacy.

Structural Comparison

The fundamental structural similarity among these compounds is the presence of one or more galloyl moieties (3,4,5-trihydroxybenzoyl groups) attached to a core structure. However, the nature of this core and the number and position of galloyl groups create distinct chemical entities with varying biological activities.

  • This compound and 6'-O-galloylpaeoniflorin: These are both monoterpene glycosides derived from Paeonia lactiflora.[1] They share a similar pinane-type monoterpene skeleton but differ in their glycoside core (albiflorin vs. paeoniflorin) and the attachment point of the galloyl group.[2][3] Albiflorin and paeoniflorin themselves are isomers with subtle structural differences in their cage-like monoterpenoid structure.[2][3] In this compound, the galloyl group is attached to the 4-position of the glucose moiety, whereas in 6'-O-galloylpaeoniflorin, it is at the 6'-position.[1]

  • Epigallocatechin gallate (EGCG): A prominent catechin from green tea, EGCG features a flavonoid backbone with a gallate group esterified to the 3-hydroxyl group of the C-ring.[4][5] Its structure is characterized by a flavan-3-ol core.

  • Penta-O-galloyl-β-D-glucose (PGG): This compound is a hydrolyzable tannin where a central glucose molecule is esterified with five galloyl groups at positions 1, 2, 3, 4, and 6.[6][7] The high density of galloyl moieties is a defining feature of its structure.

Comparative Analysis of Biological Activity

The galloyl moiety is a well-established pharmacophore responsible for a range of biological activities, including antioxidant and anti-inflammatory effects. The number and position of these groups, as well as the nature of the core molecule they are attached to, modulate this activity.

Antioxidant Activity

The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. A lower IC50 value in this assay indicates a higher antioxidant potency.

CompoundDPPH Radical Scavenging Activity (IC50)
This compound Data not available
6'-O-galloylpaeoniflorin Data not available
Epigallocatechin gallate (EGCG) ~10.81-53.66 ppm (concentration can affect value)[8]
Penta-O-galloyl-β-D-glucose (PGG) 12.6 µg/mL[9]

Table 1: Comparative Antioxidant Activity (DPPH Assay). Lower IC50 values indicate greater antioxidant activity.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is frequently assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7. Overproduction of NO is a hallmark of inflammation.

A direct comparative study on paeoniflorin and its related glycoside, albiflorin, revealed that paeoniflorin has a significantly more potent inhibitory effect on NO production than albiflorin.[10] This suggests that the subtle structural differences in the monoterpene core can have a substantial impact on anti-inflammatory activity. The galloylation of these molecules is expected to further modulate this activity. For instance, PGG has been shown to be a potent inhibitor of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production in inflammation.[11]

CompoundNitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells (IC50)
This compound Data not available
6'-O-galloylpaeoniflorin Data not available
Paeoniflorin 2.2 x 10⁻⁴ mol/L[10]
Albiflorin 1.3 x 10⁻² mol/L[10]
Epigallocatechin gallate (EGCG) Qualitatively shown to reduce NO levels[6]
Penta-O-galloyl-β-D-glucose (PGG) ~18 µg/mL (for iNOS inhibition)[11]

Table 2: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition). Lower IC50 values indicate greater anti-inflammatory activity.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method for evaluating the antioxidant capacity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at a specific wavelength (typically around 517 nm) is proportional to the radical scavenging activity of the antioxidant.

Detailed Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Test Samples: The test compounds are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test sample. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis DPPH Prepare DPPH Solution (0.1 mM in Methanol) Mix Mix DPPH Solution with Test Sample DPPH->Mix Sample Prepare Test Samples (Serial Dilutions) Sample->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

DPPH Antioxidant Assay Workflow
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This cellular assay is widely used to screen for the anti-inflammatory activity of compounds.

Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), an endotoxin from gram-negative bacteria, produce large amounts of nitric oxide (NO) through the action of inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly quantified by measuring the accumulation of nitrite (a stable breakdown product of NO) in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of a test compound indicates its inhibitory effect on NO production.

Detailed Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding: The cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with the test compounds for a longer period (e.g., 24 hours).

  • Griess Assay:

    • An aliquot of the cell culture supernatant is collected.

    • The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for color development (a pink/magenta azo dye).

  • Measurement: The absorbance of the colored solution is measured at a wavelength of around 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • IC50 Determination: The IC50 value, representing the concentration of the compound that inhibits 50% of NO production, is calculated from the dose-response curve.

NO_Inhibition_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_measurement Measurement & Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells in 96-well Plate Culture->Seed Pretreat Pre-treat with Test Compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect AddGriess Add Griess Reagent Collect->AddGriess IncubateColor Incubate for Color Development AddGriess->IncubateColor MeasureAbs Measure Absorbance (540 nm) IncubateColor->MeasureAbs CalcInhibition Calculate % NO Inhibition MeasureAbs->CalcInhibition DetermineIC50 Determine IC50 CalcInhibition->DetermineIC50

Nitric Oxide Inhibition Assay Workflow

Structure-Activity Relationship and Conclusion

The comparative data, although incomplete for this compound and 6'-O-galloylpaeoniflorin, allows for the postulation of several structure-activity relationships:

  • Galloylation is Key for Antioxidant Activity: The presence of the galloyl moiety is a strong determinant of antioxidant capacity. The number of galloyl groups generally correlates with increased activity, as evidenced by the high potency of PGG.

  • Core Structure Influences Anti-inflammatory Potency: The significant difference in NO inhibition between paeoniflorin and albiflorin highlights the importance of the core monoterpene structure.[10] The stereochemistry and conformation of the glycoside core likely influence how the molecule interacts with its biological targets.

  • Position of Galloylation Matters: While direct comparative data is lacking, the position of the galloyl group on the sugar moiety is expected to influence the molecule's polarity, steric hindrance, and ability to interact with cellular targets, thereby affecting its bioactivity.

References

Evaluating the batch-to-batch consistency of commercial 4-O-Galloylalbiflorin standards.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the batch-to-batch consistency of commercially available 4-O-Galloylalbiflorin standards. Ensuring the purity and consistency of analytical standards is paramount for reliable and reproducible research in drug discovery and development. This document outlines key experimental protocols, presents hypothetical comparative data, and illustrates a relevant biological signaling pathway to underscore the importance of using well-characterized standards.

Introduction

Comparative Analysis of Hypothetical Batches

To illustrate the importance of batch-to-batch evaluation, the following tables summarize hypothetical data from the analysis of three different batches of this compound from two different commercial suppliers.

Table 1: Purity and Impurity Profile Analysis by HPLC-UV

SupplierBatch No.Purity (%) by HPLC (230 nm)Total Impurities (%)Major Impurity (%)
Supplier A A-00199.20.80.3
A-00298.51.50.7
A-00399.50.50.2
Supplier B B-00197.12.91.5
B-00299.01.00.4
B-00398.21.80.9

Table 2: Identity Verification by Mass Spectrometry and NMR

SupplierBatch No.Molecular Ion [M+H]⁺ (m/z)¹H NMR¹³C NMR
Supplier A A-001631.1818ConformsConforms
A-002631.1817ConformsConforms
A-003631.1819ConformsConforms
Supplier B B-001631.1825ConformsConforms
B-002631.1816ConformsConforms
B-003631.1821ConformsConforms

Table 3: Physicochemical Properties

SupplierBatch No.Water Content (%)Residual Solvents (ppm)Appearance
Supplier A A-0010.2<50White Powder
A-0020.5120White Powder
A-0030.1<50White Powder
Supplier B B-0011.1350Off-white Powder
B-0020.480White Powder
B-0030.8210White Powder

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a DAD detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-35 min: 10-90% B

    • 35-40 min: 90% B

    • 40-41 min: 90-10% B

    • 41-45 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound standard in 1 mL of methanol to a final concentration of 1 mg/mL.

  • Purity Calculation: The purity is determined by the area percentage method, where the peak area of this compound is divided by the total peak area of all components in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Verification
  • Instrumentation: Waters ACQUITY UPLC I-Class with a Xevo G2-XS QTof Mass Spectrometer or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: m/z 100-1000.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 40 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Chromatographic conditions: Same as HPLC-UV method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Solvent: DMSO-d₆.

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

  • Sample Preparation: Dissolve 5-10 mg of the standard in approximately 0.6 mL of deuterated solvent.

  • Data Analysis: The obtained spectra are compared with reference spectra or literature data to confirm the chemical structure of this compound.

Karl Fischer Titration for Water Content
  • Instrumentation: Mettler Toledo C20S Compact Karl Fischer Titrator or equivalent.

  • Method: Volumetric titration.

  • Sample Preparation: Accurately weigh approximately 50 mg of the standard and introduce it into the titration vessel.

  • Analysis: The water content is determined automatically by the instrument.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents
  • Instrumentation: Agilent 7890B GC with a 7697A Headspace Sampler or equivalent.

  • Column: DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent.

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 min.

    • Ramp: 10°C/min to 240°C, hold for 5 min.

  • Injector Temperature: 250°C.

  • Detector (FID) Temperature: 260°C.

  • Carrier Gas: Helium.

  • Headspace Parameters:

    • Oven Temperature: 80°C.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

    • Vial Equilibration Time: 15 min.

  • Sample Preparation: Accurately weigh approximately 100 mg of the standard into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).

Biological Context: The TLR4/NF-κB Signaling Pathway

This compound is structurally related to albiflorin and paeoniflorin, compounds known to exhibit anti-inflammatory properties. A key pathway implicated in inflammation is the Toll-like receptor 4 (TLR4) signaling cascade, which ultimately leads to the activation of the transcription factor NF-κB.[1][2] The activation of NF-κB induces the expression of pro-inflammatory cytokines and enzymes. The potential for this compound to modulate this pathway makes it a compound of significant interest. The use of a consistent and pure standard is crucial for accurately determining its inhibitory concentration (IC₅₀) and for elucidating its precise mechanism of action within this pathway.

TLR4_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_p P-IκB (Degraded) IkB->IkB_p NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Released DNA DNA NFkB_active->DNA Translocates Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription Compound 4-O-Galloyl- albiflorin Compound->IKK_complex Inhibits?

Caption: TLR4/NF-κB signaling pathway and potential inhibition by this compound.

Experimental Workflow for Standard Evaluation

A systematic workflow is essential for the comprehensive evaluation of new batches of analytical standards. The following diagram illustrates a logical sequence of experiments to ensure the quality and consistency of this compound.

Experimental_Workflow start Receive New Batch of This compound visual_inspection Visual Inspection (Color, Appearance) start->visual_inspection solubility Solubility Testing (e.g., Methanol, DMSO) visual_inspection->solubility hplc Purity & Impurity Profile (HPLC-UV) solubility->hplc lcms Identity Confirmation (LC-MS) hplc->lcms nmr Structural Verification (¹H, ¹³C NMR) lcms->nmr kf Water Content (Karl Fischer) nmr->kf gc Residual Solvents (GC-HS) kf->gc compare Compare Data with Previous Batches & CoA gc->compare accept Accept Batch for Use compare->accept Consistent reject Reject Batch & Contact Supplier compare->reject Inconsistent

Caption: Workflow for evaluating the quality of this compound standards.

References

Safety Operating Guide

Proper Disposal of 4-O-Galloylalbiflorin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 4-O-Galloylalbiflorin, a natural product isolated from Paeonia lactiflora.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety glasses or goggles

  • Laboratory coat

  • Gloves

Work in a well-ventilated area, such as a fume hood, especially when handling powdered forms of the substance to avoid inhalation.

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on its physical state (solid or liquid) and the quantity to be disposed of.

Disposal of Solid this compound:

  • Small Quantities (less than a few grams):

    • For trace amounts or material that is difficult to collect, wipe the area with a damp paper towel.

    • Dispose of the paper towel in the regular laboratory trash, unless institutional policy dictates otherwise.

  • Bulk Quantities:

    • If the amount of solid this compound is substantial, it should be collected and placed in a clearly labeled, sealed container.

    • The container should be marked as "Non-Hazardous Waste" and include the chemical name "this compound."

    • Consult your institution's Environmental Health and Safety (EHS) office for guidance on the disposal of non-hazardous solid chemical waste. Some institutions may allow for disposal in the regular trash, while others may have specific collection procedures[2][3].

Disposal of this compound Solutions:

The disposal of solutions containing this compound depends on the solvent used.

  • Aqueous Solutions:

    • For small quantities of dilute aqueous solutions, check with your institution's EHS office. In many cases, non-hazardous aqueous waste may be poured down the sink drain with copious amounts of water, provided it has been approved by the relevant authorities[2][4].

    • Do not dispose of large volumes or concentrated solutions down the drain without explicit permission.

  • Solutions in Organic Solvents:

    • Solutions of this compound in flammable or hazardous organic solvents must be treated as hazardous waste.

    • Collect the waste solution in a compatible, sealed, and properly labeled hazardous waste container.

    • The label must clearly identify the contents, including the solvent and the solute (this compound), and display the appropriate hazard pictograms for the solvent.

    • Arrange for pickup and disposal through your institution's hazardous waste management program.

Quantitative Disposal Guidelines

Since no specific quantitative disposal limits for this compound have been established, general guidelines for non-hazardous laboratory waste should be followed. The following table summarizes these general recommendations.

Waste TypeQuantity ThresholdRecommended Disposal Method
Solid this compound Trace amountsWipe with a damp paper towel and dispose of in regular laboratory trash.
Bulk quantitiesCollect in a labeled, sealed container and consult your institution's EHS for disposal as non-hazardous solid waste.
Aqueous Solutions Small quantities of dilute solutionsWith institutional approval, may be suitable for drain disposal with ample water[2][4].
Large volumes or concentrated solutionsCollect in a labeled container and consult your institution's EHS for guidance.
Solutions in Organic Solvents Any quantityCollect in a compatible, labeled hazardous waste container for disposal through the institutional hazardous waste program.

Experimental Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Identify this compound Waste physical_state Determine Physical State start->physical_state is_solid Is it a solid? physical_state->is_solid is_solution Is it a solution? solid_quantity Assess Quantity of Solid is_solid->solid_quantity Yes solvent_type Identify Solvent is_solution->solvent_type Yes is_trace Trace amount? solid_quantity->is_trace bulk_solid Bulk quantity is_trace->bulk_solid No trace_solid_disposal Wipe with damp towel and dispose in regular trash is_trace->trace_solid_disposal Yes bulk_solid_disposal Collect in labeled container. Consult EHS for non-hazardous solid waste disposal. bulk_solid->bulk_solid_disposal end End: Disposal Complete trace_solid_disposal->end bulk_solid_disposal->end is_aqueous Aqueous solution? solvent_type->is_aqueous is_organic Organic solvent solution? is_aqueous->is_organic No aqueous_disposal Consult EHS for drain disposal approval with copious water. is_aqueous->aqueous_disposal Yes organic_disposal Collect in labeled hazardous waste container for EHS pickup. is_organic->organic_disposal Yes aqueous_disposal->end organic_disposal->end

Caption: Disposal decision workflow for this compound.

Disclaimer: The information provided in this guide is based on general laboratory safety principles and available data for related substances. Always consult your institution's specific waste disposal policies and your Environmental Health and Safety office for definitive guidance.

References

Essential Safety and Logistical Information for Handling 4-O-Galloylalbiflorin

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling 4-O-Galloylalbiflorin, based on the hazard profile of the closely related compound, Paeoniflorin.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation or perforation before use.
Eyes Safety glasses with side shields or GogglesProvides protection against splashes and airborne particles.[2][3]
Body Laboratory coatShould be fully buttoned to provide maximum coverage of personal clothing.
Respiratory Use in a well-ventilated area or with local exhaust ventilationFor operations that may generate dust or aerosols, a NIOSH-approved respirator may be necessary.[1][2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow outlines the key steps from preparation to post-handling cleanup.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don appropriate PPE prep_sds 2. Review Safety Data Sheet (if available) prep_ppe->prep_sds prep_workspace 3. Prepare a clean and designated workspace prep_sds->prep_workspace handle_weigh 4. Weigh the required amount in a fume hood or ventilated enclosure prep_workspace->handle_weigh handle_dissolve 5. Dissolve the compound in the appropriate solvent handle_weigh->handle_dissolve handle_transfer 6. Transfer the solution using appropriate tools (e.g., pipette) handle_dissolve->handle_transfer cleanup_decontaminate 7. Decontaminate all surfaces and equipment handle_transfer->cleanup_decontaminate cleanup_dispose 8. Dispose of waste in a designated hazardous waste container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe 9. Remove PPE in the correct order cleanup_dispose->cleanup_remove_ppe cleanup_wash 10. Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Waste TypeDisposal Procedure
Unused solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal.
Solutions of this compound Collect in a designated, labeled hazardous waste container. Do not pour down the drain.[4]
Contaminated labware (e.g., pipette tips, vials) Place in a designated hazardous waste container.
Contaminated PPE (e.g., gloves) Remove and dispose of in a designated hazardous waste container immediately after handling.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1] If you feel unwell, seek medical advice.

  • Ingestion: Rinse mouth.[1] Do NOT induce vomiting. Seek immediate medical attention.

By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety protocols and the most current safety data available.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.